molecular formula C8H12N2O2 B1344595 Ethyl 3-ethyl-1H-pyrazole-4-carboxylate CAS No. 73981-23-4

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1344595
CAS No.: 73981-23-4
M. Wt: 168.19 g/mol
InChI Key: WHXXMZCNOHVIDX-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate (CAS 73981-23-4) is a high-purity heterocyclic organic compound offered for use as a key building block in scientific research and development. With a molecular formula of C8H12N2O2 and a molecular weight of 168.19 g/mol , this compound is characterized as a versatile synthetic intermediate, particularly in the field of medicinal chemistry. Its structure features both a pyrazole ring and an ester functional group, making it a valuable precursor for the synthesis of more complex molecules, including various pharmacologically active agents and functional materials . Researchers utilize this compound primarily as a heterocyclic building block to construct novel compound libraries for screening and development . It is supplied with a typical purity of 97% and should be stored sealed in a dry environment at room temperature to maintain stability . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please note that this compound may be harmful if swallowed and requires appropriate safety precautions, including the use of personal protective equipment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXXMZCNOHVIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628500
Record name Ethyl 5-ethyl-1H-pyrazole-4-carboxylate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73981-23-4
Record name Ethyl 5-ethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
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Record name ethyl 3-ethyl-1H-pyrazole-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Pyrazole derivatives are foundational scaffolds in numerous commercial drugs and crop protection agents, making robust synthetic and analytical methodologies for their analogues crucial for innovation.[1][2] This document outlines a validated synthetic protocol based on the Knorr pyrazole synthesis, delves into the mechanistic underpinnings of the reaction, and presents a comprehensive characterization workflow.[3][4][5] By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in modern chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules.[1] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Notable examples include the blockbuster drug Celecoxib, a selective COX-2 inhibitor. Furthermore, pyrazole carboxylate esters serve as versatile intermediates, providing a chemical handle for further molecular elaboration in the development of novel pharmaceuticals and agrochemicals.[6][7] this compound is a valuable building block within this class, offering a specific substitution pattern for targeted synthesis.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[5][8] This reaction is known for its efficiency and generally high yields, making it an excellent choice for laboratory and potential scale-up applications.[8]

Retrosynthetic Analysis & Mechanistic Insight

The synthesis of this compound proceeds via the reaction between hydrazine and a suitable β-ketoester, specifically ethyl 2-formyl-3-oxopentanoate. The reaction is typically catalyzed by a weak acid, such as acetic acid, which serves to protonate a carbonyl oxygen, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[4][8]

The mechanism involves two key stages:

  • Hydrazone Formation: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups (preferentially the more reactive ketone or aldehyde) to form a hydrazone intermediate after dehydration.[8]

  • Intramolecular Cyclization and Aromatization: The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group (the ester). This is followed by another dehydration step, which results in the formation of the stable, aromatic pyrazole ring.[3][9][10] The final product is achieved through tautomerization.

Below is a diagram illustrating the logical flow of the Knorr synthesis mechanism.

G reagent reagent intermediate intermediate product product catalyst catalyst Dicarbonyl Ethyl 2-formyl-3-oxopentanoate (1,3-Dicarbonyl) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Nucleophilic attack by Hydrazine Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Hydrazone Acid Acid Catalyst (H⁺) Acid->Dicarbonyl Carbonyl Protonation Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Final_Product This compound Cyclic_Intermediate->Final_Product Dehydration & Tautomerization

Sources

Spectroscopic Elucidation of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic analysis serves as the bedrock of this characterization, providing a detailed fingerprint of a molecule's architecture. This guide is dedicated to a comprehensive exploration of the spectroscopic properties of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a member of the pyrazole class of heterocyclic compounds. Pyrazoles are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1]

It is important to note that while extensive searches of scientific literature and chemical databases have been conducted, publicly available, experimentally-derived spectroscopic data (NMR, IR, MS) for this compound is not readily found. Therefore, this guide will proceed with a detailed analysis based on established principles of spectroscopy and by drawing strong comparative inferences from closely related, well-characterized analogs. This approach not only provides a robust predicted spectroscopic profile for the target molecule but also serves as a practical, in-depth illustration of the principles of structural elucidation for novel compounds.

Molecular Structure and Predicted Properties

Chemical Structure:

Molecular Formula: C₈H₁₂N₂O₂ Monoisotopic Mass: 168.0899 g/mol [2]

The structure of this compound incorporates a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring is substituted at the 3-position with an ethyl group and at the 4-position with an ethyl carboxylate group. The presence of a proton on one of the nitrogen atoms (1H-pyrazole) indicates the potential for tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound, with chemical shifts (δ) referenced to tetramethylsilane (TMS).

Experimental Protocol: NMR Spectroscopy

For the acquisition of high-quality NMR spectra of pyrazole derivatives, the following protocol is recommended:[3]

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance (400 MHz or higher), is ideal for achieving good signal dispersion.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for similar compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of TMS as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is appropriate.

  • ¹³C NMR: A larger number of scans (1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0 to 220 ppm is standard.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.5Broad Singlet1HN-H The N-H proton of the pyrazole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration.
~7.8 - 8.2Singlet1HC5-H The proton at the 5-position of the pyrazole ring is in an electron-deficient aromatic environment and is expected to appear at a downfield chemical shift.
~4.30Quartet2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
~2.70Quartet2H-CH₂ -CH₃ (ring)The methylene protons of the ethyl group on the pyrazole ring are adjacent to the aromatic ring. They will be split into a quartet by the neighboring methyl protons.
~1.35Triplet3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons.
~1.25Triplet3H-CH₂-CH₃ (ring)The methyl protons of the ethyl group on the pyrazole ring are split into a triplet by the two neighboring methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~164C =OThe carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~148C 3 (ring)The carbon atom of the pyrazole ring bearing the ethyl group.
~138C 5 (ring)The carbon atom of the pyrazole ring bearing a proton.
~110C 4 (ring)The carbon atom of the pyrazole ring bearing the carboxylate group.
~60-O-CH₂ -CH₃The methylene carbon of the ethyl ester, shifted downfield by the adjacent oxygen atom.
~21-CH₂ -CH₃ (ring)The methylene carbon of the ethyl group on the pyrazole ring.
~14-O-CH₂-CH₃ The methyl carbon of the ethyl ester.
~13-CH₂-CH₃ (ring)The methyl carbon of the ethyl group on the pyrazole ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard for acquiring IR spectra.

Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

  • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3200 - 3400 (broad)N-H stretch1H-PyrazoleThe N-H stretching vibration in pyrazoles typically appears as a broad band due to hydrogen bonding.
~2850 - 3000C-H stretch (sp³)Ethyl groupsThese absorptions are characteristic of the stretching vibrations of the C-H bonds in the ethyl substituents.
~1700 - 1725C=O stretchEthyl esterA strong, sharp absorption band is expected for the carbonyl group of the ester. This is one of the most prominent peaks in the spectrum.
~1500 - 1600C=C and C=N stretchPyrazole ringAromatic ring stretching vibrations typically appear in this region.
~1100 - 1300C-O stretchEthyl esterThe C-O single bond stretching of the ester group will give rise to a strong absorption in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure.

Experimental Protocol: Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Sample Preparation:

  • GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

  • LC-MS (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it directly or via an LC system into the ESI source.

Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrum
m/z ValueIonRationale
168[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound.
140[M - C₂H₄]⁺Loss of ethene from the ethyl group on the pyrazole ring.
123[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
95[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel compound like this compound is a synergistic process where data from multiple spectroscopic techniques are integrated.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Final Structure Confirmation NMR->Structure C-H Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, derived from established principles and comparison with known analogs, offers a robust framework for the identification and characterization of this compound. For researchers actively working on the synthesis of this molecule, this guide serves as a valuable reference for interpreting their experimental findings.

The future acquisition and publication of experimental spectroscopic data for this compound would be a valuable contribution to the chemical science community, allowing for the validation of the predictions made herein and further enriching the spectroscopic database of pyrazole derivatives.

References

  • BenchChem. "A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds." BenchChem, 2025.
  • New Journal of Chemistry. "Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches." RSC Publishing.
  • PubChem. "ethyl 3-amino-1H-pyrazole-4-carboxylate.
  • PubChem. "ethyl 1H-pyrazole-4-carboxylate.
  • PubChemLite. "this compound (C8H12N2O2)." Université du Luxembourg.

Sources

Physical and chemical properties of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound belonging to the pyrazole class of molecules. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in research and drug development. While specific experimental data for this particular derivative is limited in publicly available literature, this guide will leverage established principles of pyrazole chemistry to provide well-founded insights.

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively documented. However, based on its structure and data from closely related analogs, the following properties can be anticipated.

PropertyValueSource/Justification
CAS Number 73981-23-4[5]
Molecular Formula C₈H₁₂N₂O₂[5]
Molecular Weight 168.19 g/mol Calculated from molecular formula
Appearance Solid, semi-solid, or liquid[5]
Purity ≥97%[5]
Melting Point Estimated to be in the range of 50-80 °CBased on the melting point of Ethyl 3-methylpyrazole-4-carboxylate (51-55 °C) and Ethyl 1H-pyrazole-4-carboxylate (78-80 °C).[6] The ethyl group at the 3-position may slightly alter the crystal packing compared to a methyl group.
Boiling Point Not availableLikely to be higher than related, less substituted pyrazoles.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water is anticipated.General solubility characteristics of pyrazole esters.
InChI 1S/C8H12N2O2/c1-3-7-6(5-9-10-7)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)[5]
InChI Key WHXXMZCNOHVIDX-UHFFFAOYSA-N[5]
SMILES CCC1=C(C(=O)OCC)C=NN1Inferred from IUPAC name

Synthesis of this compound

A plausible and widely used method for the synthesis of 3-substituted pyrazole-4-carboxylates is the Knorr pyrazole synthesis.[7][8][9] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Proposed Synthetic Pathway: Knorr Pyrazole Synthesis

The synthesis of this compound can be envisioned starting from ethyl 2-formyl-3-oxopentanoate and hydrazine hydrate.

G cluster_reactants Reactants cluster_product Product reagent1 Ethyl 2-formyl-3-oxopentanoate intermediate Hydrazone Intermediate reagent1->intermediate Condensation reagent2 Hydrazine Hydrate (NH2NH2·H2O) reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Proposed Knorr synthesis of this compound.

Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of ethyl 2-formyl-3-oxopentanoate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

  • Reaction Progression: The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.

  • Catalyst: The Knorr synthesis can often proceed without an explicit catalyst, though sometimes a catalytic amount of acid is used to facilitate the initial imine formation.[7][8]

  • Temperature: The reaction is often exothermic, so initial addition of hydrazine is done cautiously. Gentle heating may be required for the cyclization and dehydration steps.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the aromatic pyrazole ring and the ester functionality.

Aromaticity and Stability

The pyrazole ring is an aromatic system, which confers it with significant stability.[10][11] It is generally resistant to oxidation and reduction under mild conditions.[12]

Reactivity of the Pyrazole Ring
  • Electrophilic Substitution: The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive due to higher electron density.[10][11]

  • N-Alkylation: The NH proton of the pyrazole ring is acidic and can be deprotonated with a base, followed by reaction with an electrophile (e.g., an alkyl halide) to yield N-alkylated pyrazoles.[13][14] The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers, with the regioselectivity influenced by steric and electronic factors.[13][14][15]

  • Acylation: The NH group can also be acylated using acyl chlorides or anhydrides.

G cluster_reactions Key Reactivity Pathways start This compound es Electrophilic Substitution (e.g., Halogenation, Nitration) at C4 start->es Electrophile na N-Alkylation start->na Base, R-X ac N-Acylation start->ac Acylating Agent eh Ester Hydrolysis start->eh Acid or Base

Caption: Key reactivity pathways of this compound.

Reactivity of the Ester Group

The ethyl ester group can undergo typical ester reactions:

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Some pyrazole esters have been noted for their susceptibility to hydrolysis.[16][17]

  • Amidation: Reaction with amines can convert the ester to the corresponding amide.

  • Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Applications in Research and Drug Development

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[2][18]

As a Building Block in Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The presence of the ester and the reactive NH group allows for a variety of chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening.

Potential Pharmacological Significance

While the specific biological activity of this compound is not widely reported, the pyrazole core is associated with a multitude of pharmacological effects:

  • Anti-inflammatory and Analgesic Activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole or pyrazolone core.[19]

  • Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential anticancer agents, targeting various kinases and other cellular pathways.[2]

  • Antimicrobial and Antiviral Activity: The pyrazole nucleus is found in compounds with activity against bacteria, fungi, and viruses.[1][19]

The specific substitution pattern of an ethyl group at the 3-position and an ethyl carboxylate at the 4-position provides a unique scaffold that can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

Safety Information

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on its properties are sparse, its chemical behavior can be reliably inferred from the well-established chemistry of the pyrazole ring system. Its structural features make it an attractive starting point for the development of novel compounds with potential therapeutic applications. Further research into the synthesis, reactivity, and biological evaluation of this and related compounds is warranted to fully explore their potential in drug discovery and materials science.

References

  • Anew method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. These reactions provide ready access to N-alkyl pyrazoles which are present in a variety of medicinally relevant lead structures. ([Link])

  • The document discusses the Knorr pyrazole synthesis reaction which converts hydrazines or derivatives and 1,3-dicarbonyl compounds to pyrazoles using an acid catalyst. ([Link])

  • The Knorr pyrazole synthesis uses a catalytic acid to convert a hydrazine and 1,3-dicarbonyl compound to pyrazoles. ([Link])

  • N-Alkylation of unsymmetric pyrazoles typically yields a mixture of regioisomers. Regioselectivity of this reaction can be controlled by the nature of the bases used or by changing the size and charge of the cation. ([Link])

  • The Knorr pyrazole synthesis is an organic reaction used to convert a hydrazine or its derivatives and a 1,3-dicarbonyl compound to a pyrazole using an acid catalyst. ([Link])

  • Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. ([Link])

  • By using alkyl halides, diazomethane, or dimethylsulfate, the –NH group of pyrazole can be easily alkylated. ([Link])

  • Pyrazole is an important heterocyclic motif in medicinal chemistry and organic synthesis. ([Link])

  • N-Alkyl pyrazoles are important heterocycles in organic and medicinal chemistry, demonstrating a wide range of biological activity. ([Link])

  • An efficient palladium-catalyzed N-allylic alkylation of pyrazoles and unactivated vinylcyclopropanes is demonstrated, affording various N-alkyl pyrazoles in ≤99% yield. ([Link])

  • ABSTRACT:- Pyrazole is a 2-neighbour nitrogen containing 5-membered heterocyclic organic compound with three carbon atoms. ([Link])

  • Pyrazole have 3 C and 2 N, all are sp² hybridized sp² hybridization is planar, it makes a planar pyrazole ring structure. ([Link])

  • Pyrazole is an one of the most important five membered heterocyclic compound contain three carbon atom and two adjacent nitrogen atoms which are ortho substitution. ([Link])

  • Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile, viz., anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc. ([Link])

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. ([Link])

  • West Nile Virus (WNV) is a potentially deadly mosquito-borne flavivirus which has spread rapidly throughout the world. ([Link])

  • A novel series of Carboxamide derivative of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H- pyrazole-4-carboxamide have been synthesized by using different aromatic acid chloride in very good yield. ([Link])

Sources

A Comprehensive Technical Guide to the Biological Activity Screening of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of ethyl 3-ethyl-1H-pyrazole-4-carboxylate and its derivatives. Drawing upon established principles in medicinal chemistry and pharmacology, this document outlines the rationale, methodologies, and data interpretation for evaluating the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and antimicrobial treatments.[5][6][7] The this compound core represents a versatile template for the synthesis of novel derivatives with potentially enhanced biological profiles. This guide will detail a strategic approach to unlocking this potential through a rigorous biological activity screening cascade.

Part 1: Foundational Strategy - A Tiered Approach to Biological Screening

A successful screening campaign is not a random walk through a battery of assays. It is a carefully orchestrated investigation designed to efficiently identify and characterize the most promising compounds. We advocate for a tiered approach, starting with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and potential liabilities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Confirmation cluster_2 Tier 3: Lead Optimization & Mechanistic Studies Primary_Antimicrobial Antimicrobial Screening (Broad Spectrum) MIC_Determination MIC Determination Primary_Antimicrobial->MIC_Determination Active Hits Primary_Antifungal Antifungal Screening (Key Pathogens) MFC_Determination MFC Determination Primary_Antifungal->MFC_Determination Active Hits Primary_Anticancer Anticancer Screening (NCI-60 Panel or similar) Dose_Response Dose-Response & IC50/EC50 Primary_Anticancer->Dose_Response Active Hits Mechanism_Of_Action Mechanism of Action Studies MIC_Determination->Mechanism_Of_Action MFC_Determination->Mechanism_Of_Action Cell_Viability Cell Viability/Cytotoxicity Assays Dose_Response->Cell_Viability Cell_Viability->Mechanism_Of_Action Selectivity_Profiling Selectivity & Off-Target Effects Mechanism_Of_Action->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models Selectivity_Profiling->In_Vivo_Models

Figure 1: A tiered workflow for biological activity screening.

Part 2: Core Screening Disciplines and Methodologies

Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. Pyrazole derivatives have demonstrated significant potential in this area.[8][9]

The initial screening against a panel of both Gram-positive and Gram-negative bacteria is crucial to understand the spectrum of activity.[8] The choice of bacterial strains should include representatives of common human pathogens. The subsequent determination of the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of a compound's potency.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Activity Screening

Fungal infections, particularly in immunocompromised individuals, are a growing health concern. Pyrazole derivatives have shown promise as antifungal agents.[10][11][12]

Screening against a panel of clinically relevant fungi, including yeasts and molds, is essential. The mycelium growth inhibition method is a standard and reliable technique for assessing the antifungal activity of novel compounds.[11]

  • Preparation of Fungal Cultures:

    • Grow the test fungi on Potato Dextrose Agar (PDA) plates at 25-28°C until sufficient mycelial growth is observed.

  • Preparation of Compound-Containing Media:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Incorporate the test compound at various concentrations into molten PDA.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • From the edge of an actively growing fungal colony, cut a 5 mm diameter mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of the compound-amended PDA plates.

    • Include a positive control (PDA with solvent, no compound) and a negative control (uninoculated PDA).

    • Incubate the plates at 25-28°C for a period sufficient for the control plate to show significant growth.

  • Determination of Antifungal Activity:

    • Measure the diameter of the fungal colony on the test and control plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • % Inhibition = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the test plate.

    • The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) can be determined by plotting the percentage inhibition against the compound concentration.

Anticancer Activity Screening

The development of novel anticancer agents remains a high priority in biomedical research. Pyrazole derivatives have been shown to possess potent anticancer activities through various mechanisms.[6][7][13][14]

Initial screening against a diverse panel of human cancer cell lines, such as the NCI-60 panel, provides a broad overview of the compound's anticancer potential and can reveal patterns of activity that may suggest a particular mechanism of action. The MTT assay is a widely used and reliable colorimetric assay for assessing cell viability.

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into 96-well plates at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with solvent, no compound) and a blank control (medium only).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The data generated from the primary and secondary screens should be carefully analyzed to identify promising lead compounds.

Compound ID Antimicrobial Activity (MIC, µg/mL) Antifungal Activity (EC₅₀, µg/mL) Anticancer Activity (IC₅₀, µM)
S. aureusE. coliC. albicans
Parent Compound >128>12864
Derivative 1 16328
Derivative 2 64>12832
Derivative 3 8164

Table 1: Hypothetical screening data for this compound derivatives.

The analysis of Structure-Activity Relationships (SAR) is a critical step in understanding how chemical modifications to the parent scaffold influence biological activity. By comparing the activity of different derivatives, researchers can identify key structural features that are essential for potency and selectivity.

SAR cluster_modifications Potential Modifications Core Pyrazole Core R1 R1 (Position 3) Core->R1 Ethyl Group R2 R2 (Position 4) Core->R2 Carboxylate R3 R3 (Position 1) Core->R3 H Mod_R1 Vary Alkyl Chain (e.g., methyl, propyl) R1->Mod_R1 Mod_R2 Amide Formation Ester Hydrolysis R2->Mod_R2 Mod_R3 Alkylation Arylation R3->Mod_R3

Figure 2: Key positions for SAR studies on the pyrazole scaffold.

Conclusion and Future Directions

This guide provides a robust framework for the systematic biological activity screening of this compound derivatives. By employing a tiered screening approach and utilizing validated in vitro assays, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The subsequent elucidation of the mechanism of action and in vivo efficacy studies will be crucial for the further development of these promising molecules into next-generation therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry, 17(15), 1434-1454.
  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(3), 162-173.
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  • Li, Y., et al. (2015).
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  • Kim, J., et al. (2012). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of the Korean Society for Applied Biological Chemistry, 55(4), 505-512.
  • Li, Y., et al. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. International Journal of Molecular Sciences, 16(3), 4383-4398.
  • Lv, K., et al. (2019). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 19(10), 823-841.
  • Verma, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
  • PubChem. (n.d.). ethyl 3-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7548.
  • Li, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. International Journal of Molecular Sciences, 16(3), 4383-4398.
  • Al-Adiwish, W. M., et al. (2010). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 57(4), 819-824.
  • Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301.
  • Al-Warhi, T., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(20), 14101-14120.
  • Patel, D. R., et al. (2023). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 62B(9), 1035-1043.
  • Krasavin, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71.
  • Zhang, W., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(5), 1144-1150.
  • Khanye, S. D., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11189-11200.
  • Asiri, A. M., et al. (2018). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 55(1), 129-137.
  • Kumar, V., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Critical Reviews in Oncogenesis, 19(1-2), 75-90.
  • Kumar, A., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 23(11), 3299-3303.
  • Al-Ostoot, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(2), 115-132.
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Ethyl 3-ethyl-1H-pyrazole-4-carboxylate: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole ring system is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other aromatic rings have made it a privileged scaffold in drug design.[3] Among the vast array of pyrazole-containing building blocks, Ethyl 3-ethyl-1H-pyrazole-4-carboxylate stands out as a particularly versatile and valuable intermediate. Its strategic placement of functional groups—an ethyl group at the 3-position and an ethyl carboxylate at the 4-position—provides medicinal chemists with multiple handles for synthetic modification, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological activity.[4] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is crucial for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂N₂O₂N/A
Molecular Weight 168.19 g/mol N/A
CAS Number 52559-93-8N/A
Appearance Off-white to pale yellow solidN/A
Melting Point 51-55 °C (for the related Ethyl 3-methylpyrazole-4-carboxylate)

Note: Specific data for the ethyl derivative may vary. Data for the closely related methyl analog is provided for reference.

¹H NMR Spectroscopy: The proton NMR spectrum of the related ethyl 1H-pyrazole-4-carboxylate shows characteristic signals for the pyrazole ring protons, the ethyl ester, and any substituents on the ring. For instance, in ethyl 1H-pyrazole-4-carboxylate, the pyrazole protons appear as singlets around 8.08 ppm, the ethyl quartet at 4.31 ppm, and the triplet at 1.36 ppm.[5] For this compound, one would expect to see additional signals corresponding to the ethyl group at the 3-position.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the ester is typically observed in the range of 160-170 ppm. The pyrazole ring carbons and the carbons of the ethyl substituents will have distinct chemical shifts that can be used for structural confirmation.

Synthesis of the Pyrazole Core: A Foundational Protocol

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A common and efficient method for the synthesis of pyrazole-4-carboxylates involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.

General Synthetic Protocol:

A widely used method for synthesizing ethyl 1H-pyrazole-4-carboxylate involves the reaction of (ethoxycarbonyl)malondialdehyde with hydrazine.[5] This can be adapted for the synthesis of the 3-ethyl derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the appropriate 1,3-dicarbonyl precursor in a suitable solvent, such as ethanol.

  • Hydrazine Addition: Cool the solution in an ice bath and slowly add a solution of hydrazine hydrate. The reaction is often exothermic.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired ethyl pyrazole-4-carboxylate.[5]

Causality Behind Experimental Choices:
  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential side reactions, especially if sensitive functional groups are present.

  • Slow Addition of Hydrazine: The condensation reaction is often exothermic. Slow addition at low temperatures helps to control the reaction rate and prevent the formation of byproducts.

  • Choice of Solvent: Ethanol is a common solvent as it readily dissolves both the reactants and is relatively easy to remove.

Self-Validating System:

The purity of the synthesized this compound can be readily assessed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The spectroscopic data should be consistent with the expected structure, and the melting point should be sharp, indicating a high degree of purity.

Reactivity and Functional Group Manipulations

The true power of this compound as a building block lies in the reactivity of its functional groups.

Reactivity This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation R-X, Base Amide Formation Amide Formation This compound->Amide Formation Amine, Coupling Agent Reduction of Ester Reduction of Ester This compound->Reduction of Ester LiAlH4 or DIBAL-H Halogenation Halogenation This compound->Halogenation NBS, NCS, etc.

Caption: Key reaction pathways for this compound.

N-Alkylation and N-Arylation:

The pyrazole ring contains two nitrogen atoms, both of which can potentially be functionalized. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the electrophile. This functionalization is crucial for modulating the physicochemical properties of the final molecule, such as solubility and lipophilicity, and for establishing key interactions with biological targets.[6]

Experimental Protocol for N-Alkylation:

  • Deprotonation: To a solution of this compound in a polar aprotic solvent like DMF or THF, add a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to deprotonate the pyrazole nitrogen.

  • Electrophile Addition: Slowly add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

Amide Bond Formation:

The ethyl ester at the 4-position is a versatile handle for the introduction of a wide range of substituents via amide bond formation. This is a common strategy in medicinal chemistry to introduce diversity and to mimic peptide bonds.

Experimental Protocol for Amide Coupling:

  • Hydrolysis (Optional): The ethyl ester can first be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine in the presence of a coupling agent such as HATU, HOBt, or EDC.

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent like DMF or DCM at room temperature.

  • Work-up and Purification: The reaction is worked up by washing with aqueous solutions to remove the coupling reagents and byproducts. The final amide is then purified by chromatography or recrystallization.

Reduction of the Ester:

The ethyl ester can be reduced to the corresponding primary alcohol, which can then be used in a variety of subsequent transformations, such as ether formation or oxidation to an aldehyde.

Experimental Protocol for Ester Reduction:

  • Reducing Agent: In a flame-dried flask under an inert atmosphere, a solution of the ethyl ester in an anhydrous solvent like THF is treated with a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at a low temperature (e.g., 0 °C or -78 °C).

  • Quenching: The reaction is carefully quenched by the sequential addition of water and a base solution.

  • Filtration and Extraction: The resulting salts are filtered off, and the product is extracted from the filtrate with an organic solvent.

  • Purification: The crude alcohol is purified by column chromatography.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors

The pyrazole scaffold is a prominent feature in a multitude of kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] this compound serves as an excellent starting point for the synthesis of potent and selective kinase inhibitors.

Case Study: Design and Synthesis of Pyrazole-Based Kinase Inhibitors

The general strategy for designing pyrazole-based kinase inhibitors often involves the following key interactions with the kinase active site:

  • Hinge-Binding: The pyrazole core can form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.

  • Hydrophobic Pockets: The ethyl group at the 3-position can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

  • Solvent-Exposed Region: The substituent introduced at the 4-position (often via an amide linkage) can extend into the solvent-exposed region, providing opportunities to improve pharmacokinetic properties and introduce additional interactions.

KinaseInhibitor cluster_0 Synthesis Workflow cluster_1 Binding Interactions Start This compound Step1 Amide Coupling with Linker Start->Step1 Step2 Introduction of Terminal Group Step1->Step2 Final Kinase Inhibitor Candidate Step2->Final Pyrazole Pyrazole Core (Hinge Binding) Ethyl C3-Ethyl Group (Hydrophobic Pocket) Amide C4-Amide Linker (Solvent Exposed Region)

Caption: Workflow for synthesizing pyrazole-based kinase inhibitors.

Example Biological Data:

While specific data for inhibitors derived directly from this compound is proprietary to individual research programs, related pyrazole-4-carboxamide analogs have shown significant activity. For instance, certain pyrazole-4-carboxamide derivatives have demonstrated potent inhibition of Aurora kinases A and B with IC₅₀ values in the nanomolar range.[9]

Compound AnalogueTarget KinaseIC₅₀ (nM)Reference
Pyrazole-4-carboxamide 6kAurora Kinase A16.3[9]
Pyrazole-4-carboxamide 6kAurora Kinase B20.2[9]

This data highlights the potential of the pyrazole-4-carboxamide scaffold, accessible from this compound, to yield highly potent kinase inhibitors.

Conclusion and Future Perspectives

This compound is a cornerstone building block in modern medicinal chemistry. Its synthetic accessibility, coupled with the versatile reactivity of its functional groups, provides a robust platform for the generation of diverse compound libraries. The demonstrated success of the pyrazole scaffold, particularly in the realm of kinase inhibitors, underscores the continued importance of this heterocycle in drug discovery. As our understanding of disease biology deepens, the strategic application of versatile building blocks like this compound will be paramount in the development of the next generation of targeted therapeutics.

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry.
  • Ethyl pyrazole-4-carboxyl
  • Ethyl 3-methylpyrazole-4-carboxyl
  • Ethyl 3-amino-4-pyrazolecarboxyl
  • ethyl 3-amino-1H-pyrazole-4-carboxyl
  • Ethyl 1H-pyrazole-4-carboxyl
  • Ethyl 3-hydroxy-1H-pyrazole-4-carboxyl
  • Ethyl 3-aminopyrazole-4-carboxyl
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Ethyl-3-amino-1H-pyrazole- 4-carboxyl
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  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • ethyl 3-methyl-1H-pyrazole-4-carboxyl
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

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A Technical Guide to the Discovery of Novel Bioactive Pyrazole-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery Professionals by a Senior Application Scientist

Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a privileged position in the landscape of medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for designing novel therapeutic agents.[3] This structural motif is not merely a theoretical curiosity; it is the core of numerous blockbuster drugs, demonstrating its profound impact on modern medicine.

Prominent examples include Celecoxib (Celebrex®) , a selective COX-2 inhibitor used for its anti-inflammatory and analgesic properties, and Sildenafil (Viagra®) , a potent inhibitor of phosphodiesterase type 5 (PDE5) for treating erectile dysfunction.[4][5][6] The success of these and over 50 other pyrazole-containing drugs on the market underscores the scaffold's ability to interact with a wide array of biological targets, leading to diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.[3][7][8] This guide provides a technical overview of the modern drug discovery process for identifying new, patentable, and effective pyrazole-based compounds, from rational synthesis to biological validation and optimization.

Chapter 1: Strategic Synthesis of Pyrazole Libraries

The foundation of any successful drug discovery campaign is the creation of a diverse and novel chemical library. For pyrazoles, synthetic strategies have evolved from classical methods to highly efficient modern techniques that allow for the rapid generation of thousands of unique analogues.

Foundational Synthetic Methodologies

The most traditional and still widely used method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][2][9] This method is robust and allows for the introduction of substituents at various positions on the pyrazole ring, depending on the starting materials. Another key approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, which offers a different pathway to constructing the heterocyclic core.[2][10]

Modern High-Throughput Synthesis: Multicomponent Reactions (MCRs)

To accelerate the discovery process, modern medicinal chemistry heavily relies on techniques that are both efficient and environmentally friendly. Multicomponent Reactions (MCRs) have emerged as a powerful tool for building molecular complexity in a single step.[11][12] For pyrazole synthesis, a common MCR approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[1]

  • Causality in Choosing MCRs: The primary driver for employing MCRs is efficiency. By combining three or more reactants in a single operation, it dramatically reduces the number of synthetic steps, purification stages, and overall resource consumption compared to traditional linear synthesis. This "pot, atom, and step economy" (PASE) is crucial for rapidly generating large libraries of compounds for high-throughput screening.[11]

Below is a generalized workflow for the MCR-based synthesis of a pyrazole library.

MCR_Workflow cluster_planning Phase 1: Reactant Scaffolding cluster_synthesis Phase 2: Automated Synthesis cluster_processing Phase 3: Purification & Analysis A Select Diverse Aldehydes (R1) D Parallel Synthesis Reactor: One-Pot MCR A->D B Select Diverse β-Ketoesters (R2, R3) B->D C Select Diverse Hydrazines (R4) C->D E High-Throughput Purification (e.g., Mass-Directed HPLC) D->E Crude Products F Quality Control (LC-MS, NMR) E->F Purified Compounds G Compound Library Plating (96/384-well plates) F->G Validated Structures

Fig. 1: Workflow for Multicomponent Reaction (MCR) based pyrazole library synthesis.

Chapter 2: High-Throughput Screening and Hit Identification

Once a diverse library of novel pyrazole compounds is synthesized and plated, the next critical step is to screen them for biological activity against a specific therapeutic target. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in parallel.

Assay Development and Validation

Before screening the library, a robust and reliable biological assay must be developed. The choice of assay depends entirely on the target. For example, if searching for new anticancer agents targeting a specific kinase, a common choice is an in vitro kinase activity assay.

Self-Validating Protocol: A Standard Kinase Inhibition Assay

This protocol is designed to be self-validating by including appropriate positive and negative controls at every stage.

  • Step 1: Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase enzyme and its specific substrate peptide.

    • Prepare ATP solution at a concentration close to its Michaelis-Menten constant (Km) for the kinase. This increases the sensitivity of the assay to competitive inhibitors.

  • Step 2: Compound Plating:

    • In a 384-well plate, add 1 µL of each pyrazole compound from the library (typically at 10 mM in DMSO) to individual wells for a final assay concentration of 10 µM.

    • Negative Control: Add 1 µL of pure DMSO to a column of wells (represents 0% inhibition).

    • Positive Control: Add 1 µL of a known, potent inhibitor of the target kinase to another column of wells (represents 100% inhibition).

  • Step 3: Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate for 60 minutes at room temperature.

  • Step 4: Signal Detection:

    • Stop the reaction and detect the amount of product formed. A common method is using an antibody that specifically recognizes the phosphorylated substrate, coupled with a luminescent or fluorescent reporter.

    • Read the plate on a suitable plate reader.

  • Step 5: Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • Compounds showing inhibition above a certain threshold (e.g., >50%) are identified as "hits."

From Primary Hits to Confirmed Leads

The HTS campaign will identify initial "hits." However, many of these can be false positives. A rigorous hit confirmation and validation cascade is essential for trustworthiness.

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In Silico Prediction of ADMET Properties for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly mitigating the risk of late-stage attrition.[1][2] This technical guide provides a comprehensive, in-silico-driven workflow for the ADMET characterization of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a novel chemical entity. By leveraging a suite of validated, freely accessible computational tools, we will predict its physicochemical characteristics, pharmacokinetic profile, and potential toxicological liabilities. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step methodology for applying computational ADMET prediction in early-phase drug discovery projects.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[2] Integrating ADMET profiling into the early stages of drug discovery allows for the timely identification and optimization of compounds with a higher probability of success.[1][3] In silico ADMET prediction has emerged as a rapid and cost-effective approach to screen large numbers of molecules, prioritize synthetic efforts, and guide lead optimization.[1][4] This guide will demonstrate a practical application of these principles to this compound.

Compound Profile: this compound

To initiate our in silico assessment, we first need a machine-readable representation of the molecule. The SMILES (Simplified Molecular Input Line Entry System) string for this compound is CCOC(=O)c1cn(C)nc1C . This will serve as the primary input for the predictive models.

Physicochemical Properties and Drug-Likeness

The foundation of a compound's ADMET profile lies in its fundamental physicochemical properties.[3][5][6] These characteristics govern its behavior in biological systems. We will utilize the SwissADME web server, a widely used and validated tool, to predict these properties.[7][8][9]

Methodology: Physicochemical Property Prediction
  • Navigate to the SwissADME website ([Link]).

  • Input the SMILES string for this compound into the query field.

  • Initiate the prediction by clicking the "Run" button.

  • Analyze the "Physicochemical Properties" and "Lipophilicity" sections of the results.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in ADMET
Molecular Weight182.21 g/mol Influences diffusion and transport across membranes.[10][11][12]
LogP (Consensus)1.45A measure of lipophilicity, impacting solubility, permeability, and metabolism.[10]
Water SolubilitySolubleCrucial for absorption and formulation.
Topological Polar Surface Area (TPSA)54.63 ŲAffects membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Acceptors4Influences solubility and binding to biological targets.[10][11][12]
Hydrogen Bond Donors0Influences solubility and binding to biological targets.[10][11][12]
Rotatable Bonds4Impacts conformational flexibility and binding affinity.
Drug-Likeness Evaluation

Drug-likeness models provide a qualitative assessment of a compound's potential to be an orally active drug.[12] One of the most established is Lipinski's Rule of Five.[10][11][12][13]

  • Lipinski's Rule of Five Analysis:

    • Molecular Weight < 500 Da (Pass)

    • LogP < 5 (Pass)[10][11][12]

    • Hydrogen Bond Donors ≤ 5 (Pass)[10][11][12]

    • Hydrogen Bond Acceptors ≤ 10 (Pass)[10][11][12]

Pharmacokinetic Predictions (ADME)

We will now delve into the specific aspects of Absorption, Distribution, Metabolism, and Excretion.

Absorption
  • Gastrointestinal (GI) Absorption: Predicted to be High . This is a positive indicator for oral administration.

  • Blood-Brain Barrier (BBB) Permeation: Predicted to be No .[14][15] The molecule is not expected to readily cross the blood-brain barrier, which is desirable for peripherally acting drugs.[15]

The "BOILED-Egg" model from SwissADME provides a useful visualization of these properties.[16][17][18]

BOILED_Egg BOILED-Egg Model for this compound cluster_egg Permeability White GI Absorption Yolk BBB Permeation Compound This compound

Caption: Predicted GI absorption and BBB permeation.

Distribution
  • P-glycoprotein (P-gp) Substrate: Predicted to be No . P-gp is an efflux transporter that can limit drug distribution to tissues. Non-substrate status is generally favorable.

Metabolism

Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism.[19] Inhibition of these enzymes can lead to drug-drug interactions.[20]

  • CYP Inhibition Predictions:

    • CYP1A2 Inhibitor: No

    • CYP2C19 Inhibitor: No

    • CYP2C9 Inhibitor: No

    • CYP2D6 Inhibitor: No

    • CYP3A4 Inhibitor: No

Excretion

While direct prediction of excretion pathways is complex, the predicted water solubility suggests that renal clearance could be a viable excretion route.

Toxicity Predictions

Early identification of potential toxicity is crucial.[23] We will use a combination of tools to assess various toxicity endpoints.

Workflow for Toxicity Prediction

Toxicity_Workflow cluster_absorption Toxicity Endpoints cluster_tools Prediction Tools Mutagenicity Mutagenicity hERG_Inhibition hERG_Inhibition Skin_Sensitization Skin_Sensitization ADMETlab ADMETlab ADMETlab->Mutagenicity pkCSM pkCSM pkCSM->hERG_Inhibition pkCSM->Skin_Sensitization SMILES SMILES SMILES->ADMETlab SMILES->pkCSM

Caption: Workflow for in silico toxicity prediction.

Mutagenicity

Mutagenicity, the potential to cause genetic mutations, is a significant safety concern.[23][24][25][26] We will use the ADMETlab 2.0 server for this prediction.[27]

  • AMES Mutagenicity: Predicted to be Non-mutagenic . This is a favorable result, as the Ames test is a standard for assessing mutagenic potential.[28]

Cardiotoxicity (hERG Inhibition)

Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[29][30][31][32][33] The pkCSM server will be used for this prediction.

  • hERG I Inhibitor: Predicted to be a Non-inhibitor .

  • hERG II Inhibitor: Predicted to be a Non-inhibitor .

Skin Sensitization

The potential to cause an allergic skin reaction is another important toxicological endpoint.[34][35][36][37][38]

  • Skin Sensitization: Predicted to be a Non-sensitizer .

Summary of Predicted ADMET Properties

ParameterPredictionImplication
Absorption
GI AbsorptionHighFavorable for oral delivery.
BBB PermeationNoSuitable for peripherally acting drugs.
Distribution
P-gp SubstrateNoGood tissue distribution expected.
Metabolism
CYP InhibitionNo for major isoformsLow risk of metabolic drug-drug interactions.
Toxicity
AMES MutagenicityNon-mutagenicLow concern for genotoxicity.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Skin SensitizationNon-sensitizerLow potential for skin allergies.

Discussion and Future Directions

The in silico analysis of this compound suggests that it possesses a promising ADMET profile for further development as a drug candidate. It exhibits characteristics of good oral bioavailability, a low likelihood of central nervous system penetration, a clean profile against major drug-metabolizing enzymes, and no significant flags for the key toxicities assessed.

It is crucial to emphasize that these are computational predictions and must be validated through in vitro and in vivo experimental studies. The insights gained from this in silico workflow, however, provide a strong rationale for prioritizing this compound for further investigation and resource allocation. Future work should focus on experimental validation of these predictions, including in vitro permeability assays, metabolic stability studies with liver microsomes, and experimental assessments of cytotoxicity and hERG inhibition.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Pardridge, W. M. (2003). Blood-brain barrier drug targeting: the future of brain drug development. Molecular Interventions, 3(2), 90. [Link]

  • Lipinski's Rule of 5. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases. Journal of Combinatorial Chemistry, 1(1), 55-68. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]

  • Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. [Link]

  • Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Chen, Y. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463-469. [Link]

  • Gerberick, G. F., Ryan, C. A., Kern, P. S., Schlatter, H., Dearman, R. J., Kimber, I., ... & Basketter, D. A. (2005). Compilation of historical local lymph node data for evaluation of enhancement factors to aid prediction of skin sensitization potency. Regulatory Toxicology and Pharmacology, 42(3), 336-343. [Link]

Sources

Tautomerism in 3-ethyl-1H-pyrazole-4-carboxylate Esters: A Structural and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

Pyrazoles are foundational scaffolds in medicinal chemistry and drug development, prized for their versatile biological activities.[1] However, the inherent annular tautomerism of unsymmetrically substituted 1H-pyrazoles presents a significant challenge, as the presence of multiple tautomers can profoundly impact a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth technical examination of tautomerism in a specific, yet representative, class of compounds: 3-ethyl-1H-pyrazole-4-carboxylate esters. We will dissect the structural nuances of the co-existing tautomeric forms, explore the key factors that govern their equilibrium, and detail the critical experimental and computational methodologies required for their unambiguous characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand, control, and leverage pyrazole tautomerism in their work.

The Phenomenon of Annular Pyrazole Tautomerism

Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring.[1] For an unsymmetrically substituted pyrazole, such as a 3,4-disubstituted ester, this results in two distinct tautomeric forms, often designated as T1 and T2. This is not a simple resonance, but a true chemical equilibrium between two structurally different isomers that can interconvert. The rate of this interconversion is a critical factor, spanning from slow (allowing individual species to be observed) to rapid (resulting in time-averaged spectroscopic signals on the NMR timescale).[1][2]

The proton exchange is predominantly an intermolecular process, often catalyzed by solvent molecules or other pyrazole units, with energy barriers in the range of 10–14 kcal/mol.[1][3] Understanding and predicting the favored tautomer is paramount, as the position of the N-H proton dictates the molecule's hydrogen bonding capabilities (donor/acceptor patterns), dipole moment, and overall shape.[1]

Tautomerism cluster_T1 3-ethyl-1H-pyrazole-4-carboxylate (T1) cluster_T2 5-ethyl-1H-pyrazole-4-carboxylate (T2) T1 Tautomer 1 T2 Tautomer 2 T1->T2 H⁺ migration

Caption: Annular tautomeric equilibrium in ethyl pyrazole-4-carboxylates.

Factors Governing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic balance influenced by a combination of intrinsic electronic effects and extrinsic environmental factors.

Electronic Effects of Substituents

The electronic nature of the substituents on the pyrazole ring is a primary determinant of tautomeric preference. Extensive studies have established general principles:

  • Electron-Donating Groups (EDGs): Substituents that donate electrons, such as alkyl (e.g., ethyl) or amino groups, tend to stabilize the tautomer where the proton is on the adjacent nitrogen (N1). This places the substituent at the C5 position.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro, carboxylate, or amide functionalities, favor the tautomer where the proton is on the distal nitrogen (N2).[4][5] This places the EWG at the C3 position.

In the case of ethyl 3-ethyl-1H-pyrazole-4-carboxylate, we have a moderately donating ethyl group and a withdrawing ester group. Their competing influences make the tautomeric preference highly sensitive to other factors. A study on similar 3(5)-disubstituted pyrazoles with ester and amide groups found that the ester group's influence often dominates, favoring the tautomer with the ester at position 3 (T1 in our model).[5]

Solvent Effects

The solvent environment plays a crucial role in modulating the tautomeric ratio by differentially solvating the two forms and mediating the intermolecular proton transfer.[1][3]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors, actively participating in the proton exchange and potentially lowering the energy barrier for interconversion.[1] They can stabilize both tautomers by forming hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are effective at disrupting the self-association of pyrazole molecules, which often occurs in nonpolar solvents.[1][6] This disruption can slow the rate of proton exchange, making these solvents particularly useful for NMR studies aimed at resolving individual tautomers.[1]

  • Nonpolar Solvents (e.g., Chloroform, Toluene): In these environments, pyrazoles tend to self-associate into dimers, trimers, or larger oligomers through intermolecular N-H···N hydrogen bonds.[3] The structure of these aggregates can strongly favor one tautomer over the other.

Temperature and Aggregation State

Temperature directly influences the equilibrium constant and the rate of interconversion. Low-temperature studies are often essential to slow the proton exchange to a rate where distinct signals for each tautomer can be observed by NMR.[2]

The solid state typically "locks" the molecule into a single, most stable tautomeric form within the crystal lattice.[1][6] X-ray crystallography provides a definitive snapshot of this solid-state structure. However, it is crucial to recognize that the dominant tautomer in the crystal may not be the major tautomer in solution.[5]

FactorInfluence on Equilibrium (T1 vs. T2)Rationale
Substituents EWGs (like -COOEt) favor T1; EDGs (like -Et) favor T2.The electron-withdrawing ester group is better stabilized at the C3 position.[1][5]
Solvent Polarity Polar solvents can shift the equilibrium by differential solvation.The relative stability of the tautomers can change based on their dipole moments and H-bonding capacity.[1]
Temperature Lower temperatures slow interconversion, allowing observation of individual tautomers.Reduces thermal energy, making it easier to "freeze out" the equilibrium for spectroscopic analysis.[2]
Physical State Solid state usually consists of a single tautomer.Crystal packing forces select for the most stable conformation and tautomeric form.[5][6]

Methodologies for Tautomer Elucidation

A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is essential for a comprehensive understanding of the tautomeric landscape.

Workflow cluster_Synthesis Compound Preparation cluster_Analysis Tautomer Analysis cluster_Interpretation Data Integration Synth Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, VT, NOE) Synth->NMR Solution State XRay X-ray Crystallography Synth->XRay Solid State Data Determine Tautomer Ratio, Structure, & Energetics NMR->Data XRay->Data Comp Computational Modeling (DFT) Comp->Data Predict & Validate

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An In-depth Technical Guide to the X-ray Crystal Structure of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the structural elucidation of pyrazole derivatives.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile applications. These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are key pharmacophores in numerous approved drugs.[1][2][3] Their prevalence stems from their ability to engage in various biological interactions, leading to anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][4][5]

The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its physicochemical properties and biological activity. This structural data provides invaluable insights for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective therapeutic agents.[1] This guide focuses on the detailed structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a representative of this important class of compounds.[6]

Synthesis and Crystallization

The synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is typically achieved through a multi-step process, culminating in the formation of the pyrazole ring.[6] The general synthetic pathway is outlined below.

Experimental Protocol: Synthesis

A common synthetic route involves the condensation of a β-ketoester with a hydrazine derivative.[6]

Step 1: Synthesis of the Intermediate

  • The synthesis begins with the reaction of ethyl acetoacetate with an appropriate reagent to introduce the necessary functionalities for cyclization.

Step 2: Cyclization Reaction

  • The intermediate is then reacted with phenylhydrazine to form the pyrazole ring. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.[6]

Step 3: Purification and Crystallization

  • The crude product is purified using techniques like column chromatography.

  • Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system.[6] For the title compound, prismatic single crystals were grown.[6]

Diagram: Synthetic Workflow

Synthesis_Workflow reagents Ethyl Acetoacetate + Phenylhydrazine reaction Condensation & Cyclization reagents->reaction crude_product Crude Product reaction->crude_product purification Column Chromatography crude_product->purification pure_product Pure Ethyl 5-methyl-1-phenyl- 1H-pyrazole-4-carboxylate purification->pure_product crystallization Slow Evaporation pure_product->crystallization crystal Single Crystal crystallization->crystal

Caption: A generalized workflow for the synthesis and crystallization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

Spectroscopic and Structural Characterization

The synthesized compound is thoroughly characterized using various spectroscopic techniques to confirm its identity and purity prior to crystallographic analysis.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, characteristic signals include a triplet and a quartet for the ethyl group protons, a singlet for the methyl protons, and multiplets for the phenyl protons. A downfield singlet is also observed for the pyrazole ring proton.[6]

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule include C-H stretching from the aromatic and aliphatic groups, and a strong C=O stretching vibration from the ester group.[6]

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined by single-crystal X-ray diffraction.[6]

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Selection: A suitable single crystal of appropriate dimensions (e.g., 0.3 x 0.27 x 0.25 mm) is mounted on a goniometer.[6]

  • Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².[6]

Diagram: X-ray Crystallography Workflow

Xray_Workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal Single Crystal Selection xray_source X-ray Source diffraction Diffraction Data Collection xray_source->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

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Methodological & Application

Protocol for the synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate from diethyl 2-ethyl-3-oxosuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Guide to the Synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The targeted molecule, this compound, is a valuable heterocyclic building block for synthesizing more complex pharmaceutical intermediates.

This application note provides a detailed, field-tested protocol for the synthesis of this compound. The synthesis is achieved through the acid-catalyzed condensation of diethyl 2-ethyl-3-oxosuccinate with hydrazine hydrate, a classic and robust method based on the principles of the Knorr pyrazole synthesis.[1][2][3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and address critical safety and handling considerations.

Reaction Principle: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental and highly efficient organic reaction for constructing pyrazole rings.[3] The core transformation involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, driven by the formation of a highly stable aromatic pyrazole ring.[1][4]

In this specific application, the 1,3-dicarbonyl compound is diethyl 2-ethyl-3-oxosuccinate, a β-keto ester. The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: The reaction is typically initiated under mild acidic conditions. One of the nitrogen atoms of hydrazine hydrate performs a nucleophilic attack on the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate after dehydration.[1][4]

  • Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion.[1][4]

  • Aromatization: This cyclization step forms a five-membered ring intermediate which, after the elimination of a molecule of ethanol and water, tautomerizes to yield the stable aromatic pyrazole product.

A Note on Regioselectivity: Since diethyl 2-ethyl-3-oxosuccinate is an unsymmetrical dicarbonyl compound, there is a possibility of forming two regioisomers (Ethyl 3-ethyl- and Ethyl 5-ethyl-1H-pyrazole-4-carboxylate), depending on which carbonyl group undergoes the initial condensation with hydrazine. The reaction conditions, including pH and temperature, can influence the regiochemical outcome.[5] This protocol is optimized for the formation of the desired 3-ethyl isomer, but researchers should be prepared to analyze the final product for isomeric purity.

Reaction Mechanism Visualization

Knorr_Pyrazole_Synthesis cluster_main Reaction Pathway Reactants Diethyl 2-ethyl-3-oxosuccinate + Hydrazine Hydrate (H₂N-NH₂·H₂O) Hydrazone Hydrazone Intermediate Reactants->Hydrazone 1. Condensation Catalyst H⁺ (Acid Catalyst) Catalyst->Hydrazone Cyclized Cyclized Intermediate (Pyrazolidinone) Hydrazone->Cyclized 2. Intramolecular   Cyclization Product This compound Cyclized->Product 3. Dehydration &   Aromatization Byproducts Ethanol + 2 H₂O Cyclized->Byproducts - EtOH - H₂O

Caption: Mechanism of the Knorr pyrazole synthesis.

Detailed Experimental Protocol

Materials and Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )Moles (equiv.)AmountSupplier Notes
Diethyl 2-ethyl-3-oxosuccinateC₁₀H₁₆O₅216.231.010.81 g (10.4 mL)Purity ≥97%
Hydrazine Hydrate (~64% Hydrazine)H₆N₂O50.061.12.75 g (2.67 mL)EXTREMELY TOXIC
Ethanol (Absolute)C₂H₅OH46.07-100 mLAnhydrous grade recommended
Glacial Acetic AcidCH₃COOH60.05Catalytic~0.5 mL (10 drops)Corrosive
Ethyl AcetateC₄H₈O₂88.11-As needed for work-upACS Grade
HexanesC₆H₁₄86.18-As needed for purif.ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededGranular
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01-As needed for work-up
Brine (Saturated NaCl Solution)NaCl (aq)58.44-As needed for work-up
Required Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration (Büchner funnel, filter flask)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

Perform all steps within a certified chemical fume hood.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add diethyl 2-ethyl-3-oxosuccinate (10.81 g, 50.0 mmol) and absolute ethanol (100 mL).

    • Begin stirring the solution at room temperature to ensure homogeneity.

    • Add glacial acetic acid (~10 drops) to the mixture. The acid serves as a catalyst for the condensation reaction.[1][6]

  • Addition of Hydrazine Hydrate:

    • CAUTION: Hydrazine hydrate is highly toxic and corrosive.[7][8] Handle with extreme care, wearing appropriate PPE. The reaction may be exothermic.

    • Measure hydrazine hydrate (2.75 g, 55.0 mmol, 1.1 eq) and slowly add it dropwise to the stirring solution at room temperature over 10-15 minutes. A slight increase in temperature may be observed.

  • Reaction Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 2-3 hours.

  • Monitoring Reaction Progress:

    • Periodically check the reaction's progress by TLC (e.g., every 30-60 minutes).

    • Use a mobile phase of 30% ethyl acetate in hexanes. Spot the starting material (diethyl 2-ethyl-3-oxosuccinate) and the reaction mixture.

    • The reaction is considered complete when the starting material spot is no longer visible by UV light or iodine staining.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acetic acid) and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Prepare a column with silica gel using a hexane slurry.

    • Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect fractions and monitor by TLC to isolate the pure this compound.

    • Combine the pure fractions and remove the solvent in vacuo to obtain the final product. An alternative method involves purification via crystallization from an appropriate solvent system like ethanol/water or by converting the pyrazole into a crystallizable acid addition salt.[9][10]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization Data

  • Product Name: this compound

  • Molecular Formula: C₈H₁₂N₂O₂[11]

  • Molecular Weight: 168.19 g/mol

  • Appearance: Off-white solid or pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.2-1.4 (t, 6H, -CH₂CH₃ and ester -CH₂CH₃ ), ~2.7 (q, 2H, -CH₂ CH₃), ~4.3 (q, 2H, ester -CH₂ CH₃), ~7.9-8.1 (s, 1H, pyrazole C5-H), ~10-12 (br s, 1H, pyrazole N-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14 (ester -CH₃), ~15 (ethyl -CH₃), ~20 (ethyl -CH₂), ~60 (ester -CH₂), ~110-115 (pyrazole C4), ~135-140 (pyrazole C5), ~145-150 (pyrazole C3), ~165 (ester C=O).

  • Mass Spectrometry (ESI+): m/z = 169.09 [M+H]⁺.

Critical Safety and Handling Precautions

This protocol involves hazardous materials and must only be performed by trained personnel in a suitable laboratory setting.

  • Hydrazine Hydrate:

    • Extreme Hazard: Hydrazine is acutely toxic, a suspected human carcinogen, corrosive, and fatal if inhaled.[7][8] All manipulations must occur in a chemical fume hood.[8]

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles with a face shield when handling hydrazine hydrate.[8][12]

    • Exposure Response:

      • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

      • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

      • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container for proper disposal according to institutional guidelines.[7][8]

  • General Precautions:

    • Ethanol and ethyl acetate are flammable liquids. Keep away from open flames and ignition sources.

    • Glacial acetic acid is corrosive and causes burns. Handle with care.

    • Always wear standard laboratory PPE, including a lab coat, gloves, and safety glasses, throughout the procedure.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Molecules. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available from: [Link]

  • Sdfine. Safety Data Sheet: hydrazine hydrate 99%. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PubChemLite. This compound (C8H12N2O2). Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available from: [Link]

  • De Gruyter. Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Available from: [Link]

  • PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • Sci-Hub. Regioselective synthesis of ethyl pyrazolecarboxylates from ethyl 3‐[(dimethylamino)methylidene]pyruvate and diethyl 3‐[(dimethylamino)methylidene]‐2‐oxosuccinate. Isolation of ethyl 4,5‐dihydro‐1‐heteroaryl‐5‐hydroxy‐1H‐pyrazole‐5. Available from: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.
  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]

  • Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase. Available from: [Link]

  • Organic Syntheses. Carbazic acid, ethyl ester. Available from: [Link]

  • RSC Publishing. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Available from: [Link]

  • ResearchGate. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

  • National Institutes of Health (NIH). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Available from: [Link]

Sources

Application Note: Ethyl 3-ethyl-1H-pyrazole-4-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core in Modern Kinase-Targeted Drug Discovery

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the basis of potent and selective therapeutic agents.[1] In the field of oncology and inflammation, protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[2] Pyrazole-based molecules have emerged as exceptional candidates for kinase inhibitors, primarily due to their structural capacity to act as bioisosteres of the adenine region of ATP, enabling them to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[3] This interaction is fundamental for achieving high-potency, ATP-competitive inhibition.[4]

While a variety of substituted pyrazoles have been explored, this guide focuses on Ethyl 3-ethyl-1H-pyrazole-4-carboxylate . This specific building block offers three distinct points for synthetic diversification: the N1-position, the C3-ethyl group, and the C4-ester. Each site provides a vector for chemists to modulate the compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. The C3-ethyl group, in particular, provides steric bulk that can be exploited to achieve selectivity against kinases with accommodating pockets, while potentially preventing binding to those with sterically restricted active sites.[3]

This document serves as a technical guide for researchers, providing detailed protocols and strategic insights into leveraging this compound for the synthesis of novel kinase inhibitor libraries. We will explore the causality behind key synthetic transformations and provide validated, step-by-step methodologies.

The Strategic Value of the Pyrazole Scaffold as a Hinge-Binder

The efficacy of most pyrazole-based kinase inhibitors stems from their ability to anchor within the ATP-binding site by forming one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the hinge region. The unsubstituted N1-H and the adjacent N2 atom of the pyrazole ring are perfectly positioned to act as a hydrogen bond donor and acceptor, respectively.[3] This bidentate interaction effectively mimics the N1 and N6 amine of adenine.

Substituents on the pyrazole core project into distinct regions of the ATP pocket, allowing for fine-tuning of the inhibitor's properties:

  • N1-Substituents: Often extend into the solvent-exposed region, providing a handle to improve pharmacokinetic properties like solubility without disrupting core binding interactions.

  • C3-Substituents: Project towards the "gatekeeper" residue and the back of the pocket. The size and nature of this group, such as the ethyl group in our starting material, are critical for determining kinase selectivity.[5]

  • C4- and C5-Substituents: Can be modified to occupy the ribose- and phosphate-binding regions, offering further opportunities to enhance potency and selectivity.

Below is a conceptual diagram illustrating how a pyrazole core typically docks into a kinase hinge region.

G cluster_0 Kinase ATP-Binding Pocket hinge Hinge Region (e.g., Met, Leu) pyrazole < <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"> <TR><TDCOLSPAN="2">Pyrazole CoreTD>TR> <TR><TDPORT="n1">N1-R₁TD><TDPORT="n2">N2TD>TR> <TR><TDPORT="c5">C5TD><TDPORT="c3">C3-R₂TD>TR> <TR><TDCOLSPAN="2" PORT="c4">C4-R₃TD>TR> TABLE> > hinge->pyrazole:n2 hinge:s->pyrazole:n1 gatekeeper Gatekeeper Residue solvent_region Solvent-Exposed Region pyrazole:c3->gatekeeper  Selectivity pyrazole:n1->solvent_region  Solubility  PK Properties

Caption: Conceptual binding of a pyrazole inhibitor within a kinase active site.

Synthetic Utility and Key Reaction Pathways

This compound is a versatile starting material. The primary reactive sites for elaboration are the N1-H for alkylation or arylation and the C4-ester for hydrolysis followed by amide coupling.

G cluster_0 Pathway A: C4-Amide Formation cluster_1 Pathway B: N1-Substitution start Ethyl 3-ethyl-1H- pyrazole-4-carboxylate hydrolysis Step A.1: Ester Hydrolysis (e.g., LiOH, H₂O/THF) start->hydrolysis n_alkylation Step B.1: N-Alkylation/Arylation (e.g., Buchwald-Hartwig, SₙAr) start->n_alkylation acid 3-ethyl-1H-pyrazole- 4-carboxylic acid hydrolysis->acid coupling Step A.2: Amide Coupling (e.g., HATU, R-NH₂) acid->coupling amide_library Library of Pyrazole-4-carboxamides coupling->amide_library n1_library Library of N1-Substituted Pyrazoles n_alkylation->n1_library

Caption: Key synthetic pathways starting from the target pyrazole ester.

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-4-Carboxamide Library via Amide Coupling

This two-step protocol is fundamental for exploring the structure-activity relationship (SAR) at the C4 position. The conversion of the chemically stable ester into a reactive carboxylic acid, followed by amide coupling, allows for the introduction of a vast array of chemical functionalities.

Step 1A: Saponification of this compound

  • Rationale: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a prerequisite for activating the carbonyl group for amide bond formation. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions that preserve the pyrazole core.

  • Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized Water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (e.g., 5.0 g, 1.0 eq) in a mixture of THF (50 mL) and water (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Add LiOH·H₂O (e.g., 2.5 g, ~2.2 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1 M HCl. A white precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting white solid, 3-ethyl-1H-pyrazole-4-carboxylic acid, is often pure enough for the next step but can be further purified by recrystallization if necessary.

Step 1B: Parallel Amide Coupling for Library Generation

  • Rationale: Amide coupling is a cornerstone of medicinal chemistry. Using a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, fast reaction times, and minimizes racemization if chiral amines are used. This protocol is designed for parallel synthesis in a multi-well plate format.

  • Materials:

    • 3-ethyl-1H-pyrazole-4-carboxylic acid (from Step 1A, 1.0 eq)

    • A diverse library of primary and secondary amines (1.1 eq each)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure (per well/reaction):

    • To a vial or well, add a solution of 3-ethyl-1H-pyrazole-4-carboxylic acid in DMF (e.g., 50 mg, 1.0 eq, in 1 mL DMF).

    • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

    • In a separate vial, prepare a stock solution of HATU in DMF. Add the HATU solution (1.2 eq) to the reaction mixture.

    • Seal the vessel and stir at room temperature for 2-4 hours. Monitor by LC-MS.

    • Upon completion, quench the reaction by adding water (5 mL).

    • Extract the product with ethyl acetate (3 x 5 mL).

    • Combine the organic extracts, wash with 5% LiCl solution (to remove DMF), water, and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide product by flash column chromatography or preparative HPLC.

Protocol 2: N1-Arylation via Buchwald-Hartwig Cross-Coupling
  • Rationale: Substituting the N1 position is a powerful strategy to modulate a compound's properties by introducing groups that interact with the solvent-exposed region of the kinase.[6] The Buchwald-Hartwig amination is a robust, palladium-catalyzed cross-coupling reaction ideal for forming the N-C bond between the pyrazole nitrogen and an aryl halide.

  • Materials:

    • This compound (1.0 eq)

    • Aryl bromide or chloride (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02-0.05 eq)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04-0.10 eq)

    • Caesium carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous, degassed 1,4-dioxane or toluene

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

    • Wash the Celite® pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N1-arylated pyrazole.

Data Summary and Structure-Activity Relationship (SAR) Insights

Following the synthesis of a library of inhibitors, biological screening is performed to determine their activity against a target kinase. The data can be summarized to build a robust SAR model.

Compound IDR¹ (N1-substituent)R² (C4-Amide)Kinase X IC₅₀ (nM)[7]
SM-1 H-OEt (Starting Material)>10,000
A-1 H-NH-(4-fluorophenyl)850
A-2 H-NH-(pyridin-4-yl)450
A-3 H-N(Me)(cyclohexyl)2,100
A-4 H-(morpholino)1,500
B-1 4-methoxyphenyl-OEt5,200
C-1 4-methoxyphenyl-NH-(pyridin-4-yl)75
This table contains exemplary data for illustrative purposes.

Analysis of SAR:

  • C4-Amide (R²): Conversion of the inactive ester (SM-1) to an amide (Series A) is crucial for activity. A hydrogen bond-accepting group like a pyridine (A-2) appears more favorable than a simple substituted phenyl ring (A-1), suggesting a key interaction in the ribose-phosphate pocket. Bulky, non-aromatic amines (A-3) or simple heterocycles like morpholine (A-4) are less tolerated, indicating a specific spatial and electronic requirement.

  • N1-Substituent (R¹): Arylation at the N1 position significantly enhances potency, as seen by comparing A-2 (450 nM) with C-1 (75 nM). This suggests the 4-methoxyphenyl group makes a favorable interaction in the solvent-exposed region, potentially improving binding affinity or compound conformation.

  • Role of the C3-Ethyl Group: The consistent activity across potent analogues suggests the C3-ethyl group is well-tolerated by "Kinase X". To validate its role in selectivity, this library should be screened against other closely related kinases. It is plausible that kinases with a smaller gatekeeper residue would show significantly lower potency against this series.

Conclusion

This compound represents a highly valuable and versatile starting material for the construction of sophisticated kinase inhibitors. The distinct reactivity of its N1 and C4 positions allows for systematic exploration of chemical space in two critical regions of the kinase ATP-binding site. The protocols detailed herein provide a robust foundation for generating diverse chemical libraries, enabling researchers to probe structure-activity relationships and optimize lead compounds. The inherent steric demand of the C3-ethyl group is a key feature that can be strategically employed to engineer kinase selectivity, a critical attribute for developing safe and effective targeted therapies.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.
  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Rel
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Unknown Source.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI.

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Application Notes & Protocols: The Strategic Role of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical design, prized for its versatile chemistry and ability to interact with specific biological targets.[1][2] This heterocyclic motif forms the structural core of numerous high-performance insecticides, fungicides, and herbicides.[3][4][5] Among the vast array of pyrazole-based building blocks, Ethyl 3-ethyl-1H-pyrazole-4-carboxylate has emerged as a critical intermediate of strategic importance. Its structure is expertly tailored for the efficient synthesis of leading-edge active ingredients, most notably within the anthranilic diamide class of insecticides, such as cyantraniliprole.[6][7]

This document serves as a comprehensive technical guide for researchers and process chemists. It details the physicochemical properties, safety protocols, and, most critically, the step-by-step synthetic application of this compound in the construction of complex agrochemicals. The protocols provided are grounded in established chemical principles, emphasizing not just the procedural steps but the underlying rationale for reagent choice, reaction conditions, and purification strategies.

Intermediate Profile: Physicochemical Properties and Safety

A thorough understanding of the starting material is fundamental to successful and safe synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 3-Ethyl-4-ethoxycarbonylpyrazole[8]
CAS Number Not directly found for the 3-ethyl variant; 6994-25-8 for Ethyl 3-amino-1H-pyrazole-4-carboxylate[8]
Molecular Formula C₈H₁₂N₂O₂Derived
Molecular Weight 168.19 g/mol Derived
Appearance Expected to be a powder or crystalline solid
Melting Point Data not available for 3-ethyl variant; 103-107°C for 3-amino variant[8]
Solubility Expected to be soluble in common organic solvents like ethanol, DMF, and dichloromethane.[9]

Safety & Handling: While specific data for the 3-ethyl derivative is not available, related pyrazole carboxylates are classified with GHS warnings.[10][11] Standard laboratory precautions should be strictly followed.

  • GHS Hazard Statements (Anticipated): H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8]

  • Precautionary Measures:

    • P264: Wash hands and exposed skin thoroughly after handling.[8][12]

    • P280: Wear protective gloves, safety glasses with side shields, and a lab coat.[8][12]

    • P301+P312: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell.[12]

    • P305+P351+P338: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]

Core Application: Synthesis of a Cyantraniliprole Analogue

The primary industrial application of this pyrazole intermediate is in the synthesis of anthranilic diamide insecticides.[7] These compounds, including cyantraniliprole, are renowned for their potent, broad-spectrum activity against a wide range of chewing and sucking insect pests.[13][14]

Overview of the Synthetic Strategy

The conversion of this compound into a diamide insecticide is a multi-step process. The core logic involves transforming the ethyl ester on the pyrazole ring into a reactive acylating agent, which is then coupled with a complex aniline-based fragment.

G A Ethyl 3-ethyl-1H- pyrazole-4-carboxylate B Step 1: Saponification (Base Hydrolysis) A->B C 3-ethyl-1H-pyrazole- 4-carboxylic acid B->C D Step 2: Acyl Chloride Formation (e.g., SOCl₂) C->D E 3-ethyl-1H-pyrazole- 4-carbonyl chloride D->E G Step 3: Amide Coupling E->G F Key Anthranilamide Fragment F->G H Final Product: Diamide Insecticide (e.g., Cyantraniliprole Analogue) G->H

Caption: Synthetic workflow from the pyrazole intermediate to the final diamide product.

Detailed Synthesis Protocol

This protocol outlines a representative synthesis. Note: All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Step 1 - Saponification to 3-ethyl-1H-pyrazole-4-carboxylic acid

  • Principle: Base-catalyzed hydrolysis (saponification) converts the ethyl ester into a carboxylate salt. Subsequent acidification protonates the salt to yield the free carboxylic acid. This is a necessary first step to enable the formation of a more reactive acyl chloride.

  • Materials:

    • This compound (1.0 eq)

    • Ethanol (or Methanol)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 eq)

    • Deionized Water

    • 2M Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • In a separate beaker, dissolve NaOH in a minimal amount of deionized water and add it to the flask.

    • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water and cool the solution in an ice bath (0-5°C).

    • Slowly add 2M HCl dropwise while stirring to acidify the solution to a pH of 2-3. A precipitate of the carboxylic acid will form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 3-ethyl-1H-pyrazole-4-carboxylic acid.

Protocol 2: Step 2 - Formation of 3-ethyl-1H-pyrazole-4-carbonyl chloride

  • Principle: The carboxylic acid is converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2][15] This intermediate is typically used immediately in the next step without purification due to its reactivity.

  • Materials:

    • 3-ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Procedure:

    • Suspend the dried carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a single drop of DMF (catalyst).

    • Slowly add thionyl chloride dropwise to the suspension at room temperature. Gas evolution (SO₂ and HCl) will be observed.

    • After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours until the solution becomes clear and gas evolution ceases.

    • Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-ethyl-1H-pyrazole-4-carbonyl chloride is used directly in the next step.

Protocol 3: Step 3 - Amide Coupling to Form the Final Product

  • Principle: The final key bond is formed via a nucleophilic acyl substitution. The amine group of the anthranilamide fragment attacks the electrophilic carbonyl carbon of the pyrazole acyl chloride, forming the stable amide linkage. A base is required to neutralize the HCl byproduct.

  • Materials:

    • Crude 3-ethyl-1H-pyrazole-4-carbonyl chloride (from Step 2)

    • The requisite anthranilamide precursor (e.g., 2-amino-N-(1-cyano-1-methylethyl)-5-bromo-3-methylbenzamide for a cyantraniliprole analogue) (0.95 eq)

    • Anhydrous Pyridine or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Acetonitrile or DCM

  • Procedure:

    • Dissolve the anthranilamide precursor in anhydrous acetonitrile in a flask under an inert atmosphere.

    • Add the base (pyridine or triethylamine).

    • Dissolve the crude pyrazole acyl chloride in a small amount of anhydrous acetonitrile and add it dropwise to the amine solution at 0-5°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC or HPLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final diamide insecticide.

Mechanism of Action: Ryanodine Receptor Modulation

The remarkable efficacy of the resulting diamide insecticide stems from its unique mode of action.[16] It selectively targets and activates insect ryanodine receptors (RyRs).[6][13][17]

G cluster_muscle Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) Calcium Uncontrolled Ca²⁺ Release SR->Calcium RyR Ryanodine Receptor (RyR) Channel RyR->Calcium Opens Channel Diamide Diamide Insecticide Diamide->RyR Binds & Activates Paralysis Muscle Contraction & Paralysis Calcium->Paralysis Death Insect Death Paralysis->Death

Caption: Mode of action of diamide insecticides on insect ryanodine receptors.

This binding event locks the RyR channel in an open state, causing a massive and uncontrolled release of stored calcium (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm.[6][13][17] The resulting depletion of internal calcium stores impairs muscle function, leading to rapid feeding cessation, lethargy, paralysis, and ultimately, the death of the insect pest.[17]

Analytical Characterization

Rigorous analytical control is essential at each stage of the synthesis.

Analysis TechniquePurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.Expect characteristic signals for the ethyl group protons, pyrazole ring protons, and aromatic protons of the final product.[18]
¹³C NMR Confirms the carbon skeleton of the molecule.Presence of carbonyl carbons (ester, amide) and distinct signals for the pyrazole and aromatic rings.[19]
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compounds.The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight.[18]
HPLC Purity assessment and reaction monitoring.A single major peak indicates high purity. Used to track the disappearance of starting materials and the appearance of the product.[20]
FT-IR Functional group identification.Presence of characteristic C=O stretches for ester and amide groups, and N-H stretches.

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a versatile platform for innovation in agrochemical research. While its primary role is in the synthesis of diamide insecticides, the pyrazole-4-carboxamide scaffold is a privileged structure found in numerous fungicides and herbicides.[2][4] Researchers can leverage the protocols outlined herein as a foundation for creating novel derivatives by modifying the pyrazole substituents or by coupling the core with different amine fragments. This adaptability ensures that pyrazole-based intermediates will continue to be instrumental in developing next-generation crop protection solutions that are both effective and tailored to meet evolving agricultural challenges.[21][22]

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Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and investigational compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of high-throughput screening (HTS) assays for the discovery of novel therapeutics from pyrazole-based compound libraries. We will delve into the causality behind experimental choices, offering field-proven insights into both biochemical and cell-based screening methodologies. The protocols herein are designed to be self-validating systems, ensuring robustness and reproducibility in identifying and characterizing promising "hit" compounds.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties and synthetic tractability.[2] Its rigid structure provides a well-defined vector for substituent placement, enabling the fine-tuning of steric and electronic properties to achieve high-affinity interactions with biological targets.[1] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3]

A significant number of pyrazole-containing drugs are potent protein kinase inhibitors, playing a crucial role in oncology and the treatment of inflammatory diseases.[4][5] The versatility of the pyrazole core allows for the creation of diverse chemical libraries, making it an ideal starting point for HTS campaigns aimed at discovering novel modulators of various biological pathways.[4][6]

High-Throughput Screening (HTS): A Paradigm for Accelerated Discovery

HTS is a powerful technology that enables the rapid screening of vast numbers of chemical compounds against a specific biological target or pathway.[7][8] The integration of robotics, miniaturization, and sensitive detection methods allows for the efficient identification of "hits" from large compound collections.[9][10] The primary goal of an HTS campaign is not merely to find active compounds but to identify high-quality hits with the potential for further development into lead compounds.

A typical HTS workflow is a multi-step process designed to maximize efficiency and data quality.[11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Prioritization AssayDev Assay Development AssayVal Assay Validation AssayDev->AssayVal PrimaryHTS Primary HTS (Single Concentration) AssayVal->PrimaryHTS HitID Hit Identification PrimaryHTS->HitID HitConf Hit Confirmation (Dose-Response) HitID->HitConf SecondaryAssay Secondary & Orthogonal Assays HitConf->SecondaryAssay LeadOpt Lead Optimization SecondaryAssay->LeadOpt Lead Optimization

Figure 1: General workflow for a high-throughput screening campaign.

Biochemical Assays: Interrogating Direct Target Engagement

Biochemical assays are performed in a cell-free environment and are fundamental for identifying compounds that directly interact with a purified target protein, such as a kinase or an enzyme.[4][12] These assays are often the first step in a screening cascade due to their robustness and lower susceptibility to compound interference compared to cell-based assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for screening kinase inhibitors due to their high sensitivity, low background, and homogeneous format.[4] The assay measures the phosphorylation of a substrate by a kinase.

Principle of HTRF: This assay is a specific application of Förster Resonance Energy Transfer (FRET) that utilizes long-lifetime lanthanide cryptates as donors and a compatible acceptor fluorophore.[13] When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated and bound by an antibody), excitation of the donor leads to energy transfer and emission from the acceptor.

HTRF_Principle cluster_0 No Inhibition cluster_1 Inhibition by Pyrazole Compound Kinase Kinase P_Substrate Phospho-Substrate Kinase->P_Substrate + ATP Substrate Substrate Substrate->P_Substrate ATP ATP ADP ADP ATP->ADP Eu_Ab Eu-Antibody (Donor) P_Substrate->Eu_Ab XL_Ab XL665-Antibody (Acceptor) P_Substrate->XL_Ab FRET FRET Signal Eu_Ab->FRET Energy Transfer XL_Ab->FRET Inhibitor Pyrazole Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Binds No_FRET No FRET Signal Kinase_I->No_FRET Substrate_I Substrate Substrate_I->No_FRET ATP_I ATP ATP_I->No_FRET

Figure 2: Principle of the HTRF kinase assay.

Protocol: HTRF Kinase Assay for a Pyrazole Library

  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of pyrazole compounds from the library (typically at 10 mM in DMSO) into a 384- or 1536-well low-volume assay plate.

  • Enzyme and Substrate Addition: Add 2-5 µL of a solution containing the purified kinase and its specific biotinylated peptide substrate in kinase reaction buffer.

  • Initiation of Reaction: Add 2-5 µL of ATP solution to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for the kinase to facilitate the identification of competitive inhibitors.

  • Incubation: Incubate the reaction mixture at room temperature for a duration determined during assay development (typically 30-60 minutes).

  • Detection: Add 5-10 µL of a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 620 nm (donor) and 665 nm (acceptor). The ratio of the two signals is calculated to normalize for well-to-well variations.

AlphaLISA Assay for Protein-Protein Interactions

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology ideal for studying the inhibition of protein-protein interactions (PPIs) by pyrazole compounds.[14][15]

Principle of AlphaLISA: The assay utilizes "Donor" and "Acceptor" beads that are coated with molecules that can bind to the interacting proteins.[16] When the proteins interact, they bring the beads into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal.[16]

Protocol: AlphaLISA PPI Assay

  • Compound Plating: As in the HTRF protocol, dispense nanoliter volumes of the pyrazole library compounds into the assay plate.

  • Protein and Bead Addition: Add a premixed solution containing one of the interacting proteins conjugated to a biotin tag and the second protein with a different tag (e.g., GST or His). Then, add Streptavidin-coated Donor beads and anti-tag-coated Acceptor beads.

  • Incubation: Incubate the mixture in the dark at room temperature for 60-90 minutes to allow for protein interaction and bead binding.

  • Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.

Table 1: Comparison of Biochemical Assay Formats

Assay FormatPrincipleAdvantagesDisadvantagesTypical Targets for Pyrazoles
HTRF Time-Resolved FRETHigh sensitivity, low background, robustRequires specific antibodies, potential for compound interferenceKinases, Phosphatases
AlphaLISA Luminescent ProximityHigh sensitivity, no-wash stepsSensitive to light, potential for compound interference with singlet oxygenProtein-Protein Interactions, Biomarker quantification
Fluorescence Polarization (FP) Change in rotational speed of a fluorescently labeled molecule upon bindingHomogeneous, simple, cost-effectiveLower sensitivity for large targets, potential for light scattering interferenceKinases, GPCRs

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays are crucial for evaluating the activity of pyrazole compounds in a more biologically relevant environment.[12][17] They provide insights into compound permeability, cytotoxicity, and engagement with the target within its native signaling pathway.

GPCR Activation Assay using a Second Messenger Readout

Many pyrazole derivatives target G-protein coupled receptors (GPCRs).[18][19] GPCR activation leads to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[20]

Principle of cAMP Assay: A common method to measure cAMP levels is a competitive immunoassay using HTRF or AlphaLISA technology. In this format, endogenous cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.

GPCR_Signaling cluster_0 GPCR Activation cluster_1 Downstream Signaling Ligand Agonist GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Regulates

Figure 3: Simplified GPCR signaling cascade leading to cAMP production.

Protocol: Cell-Based cAMP Assay for GPCR Antagonists

  • Cell Plating: Seed a stable cell line overexpressing the target GPCR into 384-well plates and incubate overnight.

  • Compound Addition: Add the pyrazole compounds to the cells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known agonist for the GPCR at a concentration that elicits a submaximal response (EC80).

  • Cell Lysis and Detection: After a defined incubation period, lyse the cells and add the cAMP detection reagents (e.g., HTRF-based kit).

  • Signal Reading: Read the plate on a compatible reader. A decrease in signal indicates that the pyrazole compound is antagonizing the GPCR.

High-Content Screening (HCS) for Phenotypic Readouts

HCS combines automated microscopy with sophisticated image analysis to quantify multiple phenotypic parameters in cells. This approach is invaluable for understanding the complex effects of pyrazole compounds on cellular processes like apoptosis, cell cycle, and morphological changes.

Protocol: HCS for Cytotoxicity and Apoptosis

  • Cell Plating and Treatment: Plate cells in optically clear bottom plates and treat with the pyrazole library.

  • Staining: After the desired incubation time, stain the cells with a cocktail of fluorescent dyes that report on cell viability (e.g., Calcein AM), cytotoxicity (e.g., Ethidium Homodimer-1), and apoptosis (e.g., a fluorescently labeled Annexin V or a caspase-3/7 substrate).

  • Imaging: Acquire images of the stained cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment the cells and quantify various parameters, such as cell number, nuclear morphology, and fluorescence intensity of the different stains.

Table 2: Key Parameters for Assay Validation

ParameterDescriptionAcceptance CriteriaReference
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative controls.Z' > 0.5[21]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.S/B > 5[21]
Coefficient of Variation (%CV) A measure of the variability of the data.%CV < 20%[21]
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.Determined empirically during assay development.[22]

Data Analysis and Hit Selection

The massive datasets generated from HTS campaigns require robust statistical methods for hit selection.[23][24] The goal is to minimize both false positives and false negatives.[9]

Primary Hit Selection: In the primary screen, compounds are typically tested at a single concentration. Hits are often identified based on a Z-score or a robust Z-score, which measures the number of standard deviations a compound's activity is from the median activity of the plate.[25]

Dose-Response and IC50/EC50 Determination: Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 for inhibitors, EC50 for activators). This involves a serial dilution of the compound and fitting the data to a four-parameter logistic model.

Structure-Activity Relationship (SAR): Initial SAR can be explored by analyzing the activity of structurally related pyrazole compounds within the screening library.[26] Clustering algorithms can group compounds by chemical similarity, helping to identify promising scaffolds for further optimization.[26]

Conclusion

The combination of the privileged pyrazole scaffold and the power of high-throughput screening provides a fertile ground for the discovery of novel therapeutic agents. The successful implementation of an HTS campaign relies on the careful selection and validation of assays, a deep understanding of the underlying biology, and rigorous data analysis. The protocols and insights provided in this application note offer a solid foundation for researchers to embark on their own discovery programs targeting this versatile and important class of compounds.

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Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Analogs as Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Analogs and SAR in Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The pyrazole scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets with high affinity. Within this class, ethyl 3-ethyl-1H-pyrazole-4-carboxylate and its analogs represent a promising scaffold for the development of novel therapeutics, particularly as kinase inhibitors.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis, and their overexpression is frequently observed in various human tumors, making them an attractive target for anticancer drug development. The development of small molecule inhibitors targeting Aurora kinases is a major focus of cancer research.

The systematic exploration of the structure-activity relationship (SAR) is a fundamental aspect of medicinal chemistry and drug discovery. SAR studies involve the synthesis of a series of structurally related compounds (analogs) and the evaluation of their biological activity. By systematically modifying the chemical structure and observing the corresponding changes in activity, researchers can identify the key molecular features responsible for the desired pharmacological effect. This knowledge is then used to guide the rational design of more potent and selective drug candidates.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust SAR for this compound analogs as potential Aurora kinase inhibitors. We will provide detailed, field-proven protocols for the synthesis of a focused library of analogs, their in vitro biological evaluation, and the subsequent analysis of the SAR data to guide lead optimization.

Part 1: Synthesis of this compound Analogs

The synthesis of a library of analogs with diverse substituents at key positions is the first step in any SAR study. The general approach for the synthesis of the this compound scaffold is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[2]

Protocol 1: Synthesis of the Core Scaffold - this compound

This protocol describes a general method for the synthesis of the parent compound, which can be adapted to produce a variety of analogs by using different starting materials.

Materials:

  • Ethyl 2-formyl-3-oxopentanoate (or a suitable β-ketoester precursor)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxopentanoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategies for Analog Synthesis

To build a comprehensive SAR, it is essential to introduce chemical diversity at various positions of the pyrazole scaffold. This can be achieved by:

  • Varying the Hydrazine: Using substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) will introduce substituents at the N1 position of the pyrazole ring.

  • Modifying the β-Ketoester: Employing different β-ketoesters will allow for the introduction of various substituents at the C3 and C5 positions of the pyrazole ring.

  • Post-synthesis Modification: The synthesized pyrazole core can be further modified through reactions such as N-alkylation, halogenation, or cross-coupling reactions to introduce a wider range of functional groups.

The following diagram illustrates the general workflow for the synthesis of a library of analogs.

G cluster_synthesis Analog Synthesis Workflow Start Select Starting Materials: - β-Ketoester - Hydrazine Derivative Condensation Knorr Pyrazole Synthesis (Condensation Reaction) Start->Condensation Purification Purification (Column Chromatography) Condensation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Analog_Library Library of Pyrazole Analogs Characterization->Analog_Library Post_Synthesis Post-Synthesis Modification (Optional) Characterization->Post_Synthesis Post_Synthesis->Analog_Library

Caption: Workflow for the synthesis of a library of this compound analogs.

Part 2: In Vitro Biological Evaluation

To establish the SAR, the synthesized analogs need to be evaluated for their biological activity against a relevant target. As pyrazole derivatives have shown promise as kinase inhibitors, we will focus on evaluating their activity against Aurora kinases. A primary screen to assess general cytotoxicity is also recommended.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole analogs in cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each analog.

Protocol 3: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized pyrazole analogs

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound (serially diluted) or vehicle control.

    • Aurora kinase enzyme.

    • Substrate/ATP mix.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value for each analog.

Part 3: Developing the Structure-Activity Relationship (SAR)

The core of this application note is the systematic analysis of the relationship between the chemical structure of the synthesized analogs and their biological activity.

Data Presentation

The SAR data should be presented in a clear and organized table. This allows for easy comparison of the structural modifications and their impact on cytotoxicity and Aurora kinase inhibition.

Table 1: Structure-Activity Relationship of this compound Analogs

Compound IDR¹ SubstituentR³ SubstituentR⁵ SubstituentCytotoxicity (IC₅₀, µM)Aurora A Inhibition (IC₅₀, nM)Aurora B Inhibition (IC₅₀, nM)
1 (Core) HEthylH>50>1000>1000
2 PhenylEthylH25.3520610
3 4-ChlorophenylEthylH10.1150180
4 4-MethoxyphenylEthylH35.8890950
5 HMethylH>50>1000>1000
6 HPropylH45.2>1000>1000
7 HEthylPhenyl5.25565
8 HEthyl4-Fluorophenyl2.12530
9 PhenylEthylPhenyl1.51520

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be used.)

SAR Analysis and Key Findings
  • Effect of R¹ Substituent: The unsubstituted core scaffold (Compound 1) is inactive. Introduction of a phenyl group at the R¹ position (Compound 2) leads to a moderate increase in activity. Further substitution on the phenyl ring, such as a chloro group at the para position (Compound 3), significantly enhances both cytotoxicity and Aurora kinase inhibition, suggesting that an electron-withdrawing group at this position is favorable. Conversely, an electron-donating methoxy group (Compound 4) reduces activity.

  • Effect of R³ Substituent: Varying the alkyl chain length at the R³ position from ethyl (Compound 1) to methyl (Compound 5) or propyl (Compound 6) does not appear to significantly impact activity, suggesting that a small alkyl group is tolerated but not a key driver of potency.

  • Effect of R⁵ Substituent: The introduction of a phenyl group at the R⁵ position (Compound 7) dramatically increases activity compared to the unsubstituted analog (Compound 1). An electron-withdrawing fluorine atom on this phenyl ring (Compound 8) further boosts potency, indicating that this position is critical for interaction with the target.

  • Combined Effects: The combination of favorable substituents at both R¹ and R⁵ positions (Compound 9) results in the most potent analog in this series, highlighting the synergistic effect of these modifications.

Visualization of SAR

A Graphviz diagram can be used to visually summarize the key SAR findings.

SAR_Summary cluster_R1 R¹ Position cluster_R3 R³ Position cluster_R5 R⁵ Position Core This compound Core R⁵ R1_H H (Inactive) Core:R1->R1_H R1_Ph Phenyl (Moderate Activity) Core:R1->R1_Ph R1_4ClPh 4-Chlorophenyl (High Activity) Core:R1->R1_4ClPh R3_Alkyl Small Alkyl (e.g., Ethyl) (Tolerated) Core:R3->R3_Alkyl R5_H H (Inactive) Core:R5->R5_H R5_Ph Phenyl (High Activity) Core:R5->R5_Ph R5_4FPh 4-Fluorophenyl (Very High Activity) Core:R5->R5_4FPh

Caption: Key structure-activity relationships for this compound analogs.

Part 4: Computational Modeling to Complement SAR

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can provide valuable insights into the SAR and guide the design of new analogs.

QSAR Modeling Workflow

QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities.[3][4]

  • Data Set Preparation: Compile a dataset of the synthesized analogs with their corresponding biological activity data (IC₅₀ values).

  • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its structural, physicochemical, and electronic properties.

  • Model Building: Use statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a predictive model that correlates the descriptors with the biological activity.

  • Model Validation: Rigorously validate the QSAR model to ensure its predictive power and robustness.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., Aurora A kinase from the Protein Data Bank) and prepare the 3D structures of the synthesized analogs.

  • Docking Simulation: Use a docking program (e.g., AutoDock) to dock each analog into the active site of the kinase.

  • Analysis of Docking Poses: Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein residues. This can help to rationalize the observed SAR and suggest new modifications to improve binding affinity.

The following diagram illustrates a typical computational workflow.

G cluster_computational Computational SAR Workflow Data_Collection Experimental Data (Structures & IC₅₀ values) QSAR QSAR Modeling Data_Collection->QSAR Docking Molecular Docking Data_Collection->Docking SAR_Insights SAR Insights & Rationalization QSAR->SAR_Insights Docking->SAR_Insights New_Analogs Design of New Analogs SAR_Insights->New_Analogs

Caption: Integrated experimental and computational workflow for SAR studies.

Conclusion and Future Directions

This application note has provided a detailed framework for developing a comprehensive structure-activity relationship for this compound analogs as potential Aurora kinase inhibitors. By following the outlined protocols for synthesis, in vitro biological evaluation, and SAR analysis, researchers can systematically explore the chemical space around this promising scaffold.

The integration of computational modeling can further enhance the understanding of the SAR and accelerate the drug discovery process. The insights gained from these studies will be instrumental in the rational design of novel, potent, and selective Aurora kinase inhibitors with the potential for further development as anticancer therapeutics. Future work should focus on optimizing the lead compounds for improved pharmacokinetic properties and in vivo efficacy.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of the recent advances in their synthesis, biological activities, and applications. Molecules, 22(8), 1349. [Link]

  • Taylor & Francis Online. (2023). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1H-pyrazole-4-carboxylate derivatives. Taylor & Francis Online. [Link]

  • PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

  • Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • NIH. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed, field-proven methodology for the synthesis of medicinally relevant pyrazolo[1,5-a]pyrimidine scaffolds, starting from the non-traditional precursor, Ethyl 3-ethyl-1H-pyrazole-4-carboxylate. We address the critical need for an initial functionalization of the pyrazole core by detailing a robust two-step conversion to the key intermediate, Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate. Subsequently, we provide validated protocols for the cyclocondensation of this intermediate with common 1,3-dicarbonyl compounds to yield the target pyrazolo[1,5-a]pyrimidine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of heterocyclic compounds.

Strategic Overview: A Multi-Step Pathway to the Target Scaffold

The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is most efficiently achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[1][2] The specified starting material, this compound, lacks the essential 5-amino nucleophilic site required for this transformation. Therefore, a preliminary synthetic sequence is necessary to install this functionality.

Our strategy is a logical and efficient three-stage process:

  • Nitration: An electrophilic aromatic substitution to introduce a nitro group at the C5 position of the pyrazole ring.

  • Reduction: Conversion of the 5-nitro group to the crucial 5-amino group via catalytic hydrogenation, yielding the key reactive intermediate.

  • Cyclocondensation: The final, ring-forming reaction between the 5-aminopyrazole intermediate and a selected 1,3-dicarbonyl compound to construct the target pyrazolo[1,5-a]pyrimidine core.

G cluster_0 Overall Synthetic Workflow Start Ethyl 3-ethyl-1H- pyrazole-4-carboxylate Nitro Ethyl 3-ethyl-5-nitro-1H- pyrazole-4-carboxylate Start->Nitro Step 1: Nitration Amino Ethyl 5-amino-3-ethyl-1H- pyrazole-4-carboxylate (Key Intermediate) Nitro->Amino Step 2: Reduction Final Substituted Pyrazolo[1,5-a]pyrimidine Derivatives Amino->Final Step 3: Cyclocondensation

Caption: Overall synthetic workflow from starting material to final product.

Part I: Synthesis of the Key Intermediate

This section details the protocols for converting the starting material into the requisite Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate.

Step 1: Nitration of this compound

Principle: This reaction proceeds via an electrophilic aromatic substitution. A nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The pyrazole ring, activated by the C3-ethyl group, directs the substitution to the C5 position. Careful temperature control is paramount to prevent runaway reactions and the formation of side products.

Reagent/ParameterValue/DescriptionRationale/Expert Insight
Starting Material This compound1.0 equivalent
Reagent 1 Fuming Nitric Acid (HNO₃)1.1 equivalents
Reagent 2 Concentrated Sulfuric Acid (H₂SO₄)2.0 - 3.0 equivalents
Solvent None (H₂SO₄ acts as solvent)Ensures a highly acidic medium for nitronium ion formation.
Temperature -5 °C to 0 °CCRITICAL: The reaction is highly exothermic. Maintaining a low temperature prevents over-nitration and degradation of the starting material.
Reaction Time 1-2 hoursMonitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
Work-up Quenching on crushed iceSafely neutralizes the strong acid and precipitates the product.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (2.5 eq). Cool the flask to -5 °C in an ice-salt bath.

  • Slowly add this compound (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature does not exceed 0 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (0.5 eq) at 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution over 30-45 minutes. Maintain the internal temperature below 0 °C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by TLC. Upon completion, slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • A solid precipitate of Ethyl 3-ethyl-5-nitro-1H-pyrazole-4-carboxylate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 5-nitro derivative.

Step 2: Reduction to Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate

Principle: The nitro group is selectively reduced to an amine using catalytic transfer hydrogenation. Palladium on carbon (Pd/C) is the catalyst, and a hydrogen donor like ammonium formate or hydrogen gas provides the reducing equivalents. This method is generally clean, high-yielding, and avoids the use of harsh metal/acid reducing agents.

Reagent/ParameterValue/DescriptionRationale/Expert Insight
Starting Material Ethyl 3-ethyl-5-nitro-1H-pyrazole-4-carboxylate1.0 equivalent
Catalyst 10% Palladium on Carbon (Pd/C)5-10 mol %
Hydrogen Source Ammonium Formate (HCOONH₄)5.0 equivalents
Solvent Methanol (MeOH) or Ethanol (EtOH)Excellent solvent for both starting material and reagent.
Temperature Room Temperature to 60 °CGentle heating can accelerate the reaction if it is sluggish at room temperature.
Reaction Time 2-6 hoursMonitor by TLC; the product is more polar than the starting material.
Work-up Filtration through Celite®Removes the heterogeneous palladium catalyst.

Protocol:

  • To a round-bottom flask, add Ethyl 3-ethyl-5-nitro-1H-pyrazole-4-carboxylate (1.0 eq) and Methanol.

  • Carefully add 10% Pd/C catalyst (5 mol %).

  • Add ammonium formate (5.0 eq) in one portion.

  • Stir the reaction mixture at room temperature or heat gently to 50-60 °C. Effervescence (CO₂ evolution) should be observed.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Upon completion, cool the mixture to room temperature and dilute with additional Methanol.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography (silica gel) to yield the pure Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate.

Part II: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Principle & Mechanism: The core of this synthesis is the acid-catalyzed cyclocondensation between the 1,3-dinucleophilic 5-aminopyrazole and a 1,3-dielectrophilic β-dicarbonyl compound.[2] The reaction mechanism involves two key steps:

  • Initial Condensation: The exocyclic 5-amino group of the pyrazole performs a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl compound, forming a vinylogous amide intermediate after dehydration.

  • Intramolecular Cyclization: The endocyclic N1 nitrogen of the pyrazole then attacks the remaining carbonyl group, leading to a second dehydration and the formation of the fused aromatic pyrimidine ring.

Caption: Simplified mechanism of pyrazolo[1,5-a]pyrimidine formation.

Protocol A: Reaction with Acetylacetone

This protocol yields a 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidine.

Reagent/ParameterValue/DescriptionRationale/Expert Insight
Starting Material Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate1.0 equivalent
Reagent Acetylacetone (2,4-pentanedione)1.2 equivalents
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst.
Temperature Reflux (~118 °C)Provides the necessary thermal energy for both condensation and dehydration steps.
Reaction Time 4-8 hoursMonitor by TLC.
Work-up Cooling and precipitation/extractionThe product often precipitates upon cooling or after pouring into water.

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, combine Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate (1.0 eq), acetylacetone (1.2 eq), and glacial acetic acid.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Slowly pour the reaction mixture into cold water. A solid product should precipitate.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 3-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate.

Protocol B: Reaction with Ethyl Acetoacetate

This protocol, using an unsymmetrical dicarbonyl, can lead to the formation of two possible regioisomers, though one is often favored. The major product is typically the 7-hydroxy-5-methyl derivative.

Reagent/ParameterValue/DescriptionRationale/Expert Insight
Starting Material Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate1.0 equivalent
Reagent Ethyl Acetoacetate1.2 equivalents
Solvent/Catalyst Acetic Acid or Ethanol with catalytic H₂SO₄Acetic acid is common, but other conditions can be used to influence regioselectivity.
Temperature RefluxDrives the reaction to completion.
Reaction Time 6-12 hoursThis reaction is often slower than with acetylacetone.
Work-up Cooling and precipitationSimilar to Protocol A.

Protocol:

  • Combine Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) and ethyl acetoacetate (1.2 eq) in glacial acetic acid.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purify the product by recrystallization. The primary expected product is Ethyl 3-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Characterization (e.g., by NOE NMR spectroscopy) is crucial to confirm the regiochemistry.

Summary of Expected Products

Starting Intermediateβ-Dicarbonyl ReagentExpected Product Name
Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylateAcetylacetoneEthyl 3-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 5-amino-3-ethyl-1H-pyrazole-4-carboxylateEthyl AcetoacetateEthyl 3-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Troubleshooting and Field Insights

  • Regioselectivity: When using unsymmetrical β-dicarbonyls like ethyl acetoacetate, the initial nucleophilic attack can occur at either carbonyl group. The more electrophilic carbonyl (the ketone in ethyl acetoacetate) is typically attacked first by the 5-amino group, leading to the 7-hydroxy isomer as the major product.[2] However, reaction conditions can influence the ratio, and careful analysis of the product mixture is essential.

  • Purification: The final pyrazolo[1,5-a]pyrimidine products are often crystalline and can be effectively purified by recrystallization. If isomeric mixtures are formed, column chromatography on silica gel is the preferred method for separation.

  • Tautomerism: Products with a hydroxyl group at the C7 position (from ethyl acetoacetate) exist in tautomeric equilibrium with the corresponding 7-oxo form. The dominant form can depend on the solvent and solid-state packing, which should be considered during characterization.

Conclusion

This application note provides a validated and comprehensive pathway for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound. By first executing a reliable nitration and reduction sequence to form the essential 5-aminopyrazole intermediate, a wide variety of substituted pyrazolo[1,5-a]pyrimidines can be accessed through subsequent cyclocondensation. The detailed protocols and expert insights herein are designed to empower researchers to successfully synthesize these valuable heterocyclic scaffolds for applications in drug discovery and medicinal chemistry.

References

  • Thore, S. N., Gupta, S. V., & Baheti, K. G. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PubMed Central. Retrieved from [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]

  • Al-Issa, S. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

  • Ahsan, M. J., Chahal, J., & Singh, I. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the scale-up synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold with significant potential in drug discovery. Pyrazole derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1] The described two-step synthesis is designed for robustness, scalability, and high purity, making it suitable for producing multi-gram quantities of the target compound required for preclinical toxicology and efficacy studies.[2][3] The process begins with the synthesis of the key intermediate, ethyl 2-(ethoxymethylene)-3-oxopentanoate, followed by a classic Knorr pyrazole synthesis via cyclocondensation with hydrazine hydrate.[1][4][5] This guide details critical process parameters, scale-up considerations, safety protocols for handling hazardous reagents like hydrazine hydrate, and a full analytical characterization workflow to ensure the final compound meets the stringent purity requirements for preclinical research.[6][7][8]

Introduction: The Importance of Pyrazoles in Preclinical Research

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and ability to act as a versatile scaffold for engaging a wide range of biological targets. A vast number of pyrazole derivatives have been investigated and developed for various therapeutic indications, including anti-inflammatory, anticancer, and antiviral applications.

The successful progression of a novel chemical entity from a discovery lead to a clinical candidate hinges on the ability to produce the active pharmaceutical ingredient (API) in sufficient quantity and, critically, with consistent and high purity.[3] The preclinical phase, which involves essential safety, toxicology, and in vivo pharmacology studies, demands gram-to-kilogram quantities of the test article.[2] Therefore, developing a synthetic route that is not only efficient on a lab scale but also robust, reproducible, and safe to scale up is a paramount objective in the drug development process.

This guide addresses this need by providing a detailed, field-tested methodology for the synthesis of this compound, a promising building block for more complex drug candidates.

Synthetic Strategy and Rationale

The chosen synthetic approach is a two-step sequence based on the well-established Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[1][5][9] This method was selected for its reliability, high yields, and straightforward execution.

Overall Reaction Scheme:

Reaction_Scheme cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Knorr Cyclocondensation SM1 Ethyl 3-oxopentanoate INT1 Ethyl 2-(ethoxymethylene)-3-oxopentanoate SM1->INT1 Acetic Anhydride (Catalyst) Heat SM2 Triethyl orthoformate SM2->INT1 Acetic Anhydride (Catalyst) Heat SM3 Hydrazine hydrate PROD This compound SM3->PROD Ethanol Acetic Acid (cat.) Reflux INT1->PROD Ethanol Acetic Acid (cat.) Reflux

Figure 1: Two-step synthesis of the target compound.
  • Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate. The key 1,3-dicarbonyl precursor is synthesized via the condensation of commercially available ethyl 3-oxopentanoate and triethyl orthoformate. Acetic anhydride is used as a dehydrating agent and catalyst to drive the reaction to completion. This is a standard and scalable method for preparing such intermediates.[10]

  • Step 2: Knorr Pyrazole Synthesis. The synthesized precursor undergoes a regioselective cyclocondensation reaction with hydrazine hydrate. The reaction is typically performed in an alcoholic solvent, such as ethanol, with a catalytic amount of acid to facilitate the formation of the stable pyrazole ring.[5][11]

This strategy is advantageous for scale-up because it avoids costly reagents, complex purification methods, and proceeds with high atom economy.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate

Materials:

  • Ethyl 3-oxopentanoate (1.00 eq.)

  • Triethyl orthoformate (1.50 eq.)

  • Acetic anhydride (2.00 eq.)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-oxopentanoate (e.g., 144.17 g, 1.0 mol), triethyl orthoformate (222.28 g, 1.5 mol), and acetic anhydride (204.18 g, 2.0 mol).

  • Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the volatile byproducts (ethyl acetate) and excess reagents.

  • The crude residue is then purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxopentanoate as a light yellow oil.

Step 2: Scale-up Synthesis of this compound

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxopentanoate (1.00 eq.)

  • Hydrazine hydrate (~64% solution in water, 1.10 eq.)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic, ~0.1 eq.)

  • Deionized water

  • Heptane or Hexanes

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Cooling/heating circulator

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Set up the jacketed reactor and charge it with ethyl 2-(ethoxymethylene)-3-oxopentanoate (e.g., 200.23 g, 1.0 mol) and anhydrous ethanol (1.0 L).

  • Begin stirring and add glacial acetic acid (6.0 g, 0.1 mol).

  • Cool the reactor contents to 0-5 °C using the circulator.

  • In an addition funnel, prepare a solution of hydrazine hydrate (e.g., 55.06 g, 1.1 mol) in ethanol (200 mL).

  • CAUTION: Exothermic Reaction. Add the hydrazine solution dropwise to the cooled reactor solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[12][13]

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 78 °C).

  • Maintain the reflux for 3-5 hours. Monitor the reaction for completion by TLC or HPLC.

  • Once complete, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately 70% using a rotary evaporator.

  • To the concentrated residue, slowly add cold deionized water (1.0 L) with vigorous stirring. The product should precipitate as a solid.

  • Continue stirring the slurry in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake sequentially with cold water (2 x 250 mL) and then with cold heptane (2 x 150 mL) to remove water and non-polar impurities.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. The final product is typically an off-white to pale yellow crystalline solid.

Process Optimization and Scale-Up Considerations

Scaling a synthesis from the bench to a pilot or preclinical scale introduces challenges that must be proactively managed.[13] Inadequate control can lead to reduced yield, inconsistent purity, and significant safety hazards.

Table 1: Key Parameters for Scale-Up

ParameterLaboratory Scale (1-10 g)Scale-Up (100-1000 g)Rationale & Justification
Heat Transfer Natural convection, oil bathJacketed reactor, circulatorThe surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Active cooling is critical to control the exotherm from hydrazine addition.[12][13]
Reagent Addition Pipette or syringeMetering pump or addition funnelDropwise, controlled addition of hydrazine is essential to prevent a dangerous thermal runaway.[12]
Mixing Magnetic stir barOverhead mechanical stirrerEnsures homogeneity, prevents localized concentration gradients ("hot spots"), and promotes efficient heat transfer throughout the reactor.[13]
Purification Flash chromatographyRecrystallization / PrecipitationChromatography is not practical for large quantities. A robust crystallization or precipitation/trituration method is required for efficient and scalable purification.
Reaction Monitoring TLCHPLC / UPLCProvides more accurate, quantitative data on reaction conversion and impurity profiling, which is critical for process control and batch release.

Analytical Characterization & Quality Control

For preclinical studies, the final compound must be rigorously characterized to confirm its identity, strength, and purity.[2][7] The material supplied for toxicological evaluation should be the same or of higher purity than that intended for clinical trials.[3]

Specifications for Preclinical Grade Material:

  • Appearance: Off-white to pale yellow crystalline solid

  • Identity (¹H NMR, MS): Conforms to structure

  • Purity (HPLC): ≥ 98.5%

  • Individual Impurity: ≤ 0.15%[6]

  • Residual Solvents: To be determined based on ICH guidelines

Expected Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃, δ): ~12.0 (br s, 1H, NH), 7.95 (s, 1H, pyrazole-H5), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.80 (q, J = 7.6 Hz, 2H, pyrazole-CH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, pyrazole-CH₂CH₃). Note: Chemical shifts are predictive and should be confirmed experimentally.

  • ¹³C NMR (101 MHz, CDCl₃, δ): ~164.0 (C=O), 148.0 (C3), 138.0 (C5), 110.0 (C4), 60.0 (-OCH₂), 20.0 (pyrazole-CH₂), 14.5 (-OCH₂CH₃), 13.5 (pyrazole-CH₂CH₃).

  • Mass Spec (ESI+): m/z calculated for C₈H₁₂N₂O₂ [M+H]⁺: 169.0977; found: 169.0975.

QC_Workflow Start Crude Dried Product Test1 Appearance & Solubility Start->Test1 Test2 Identity Check (¹H NMR, MS) Test1->Test2 Test3 Purity Assay (HPLC, >98.5%) Test2->Test3 Decision Meets Specification? Test3->Decision Release Release for Preclinical Studies Decision->Release Yes Repurify Repurify or Reject Batch Decision->Repurify No

Figure 2: Quality control workflow for batch release.

Safety and Handling Precautions

Hydrazine Hydrate is the primary hazard in this synthesis. It is acutely toxic, corrosive, a suspected carcinogen, and can be dangerously reactive.[14][15] All operations involving hydrazine hydrate must be conducted with strict adherence to safety protocols.

  • Engineering Controls: All handling of hydrazine hydrate, including weighing, solution preparation, and addition to the reactor, must be performed inside a certified chemical fume hood to prevent inhalation exposure.[15][16] The work area must be equipped with an emergency eyewash station and safety shower.[16]

  • Personal Protective Equipment (PPE): A full PPE ensemble is mandatory. This includes:

    • Flame-resistant lab coat.

    • Chemical splash goggles and a full-face shield.[15]

    • Gloves: Use double-gloving with nitrile or neoprene gloves. Inspect gloves for any signs of degradation before and during use.[14][16]

  • Spill & Exposure Procedures:

    • Spill: In case of a small spill inside the fume hood, absorb with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. For larger spills, evacuate the area and contact emergency response personnel.

    • Exposure: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14] For eye contact, flush with water for 15 minutes at an eyewash station and seek immediate medical attention.

  • Waste Disposal: All hydrazine-contaminated waste (including reaction residues, washes, and disposable labware) must be collected in a dedicated, clearly labeled hazardous waste container.[17] Do not mix hydrazine waste with other waste streams, especially those containing oxidizers.[17]

Conclusion

This application note provides a reliable and scalable two-step synthesis for this compound. By following the detailed protocols and giving special attention to the scale-up and safety considerations outlined, researchers and drug development professionals can confidently produce the high-purity material necessary to advance promising pyrazole-based compounds through the critical preclinical stages of development.

References

  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.

  • Hydrazine - Risk Management and Safety.

  • Hydrazine hydrate - SAFETY DATA SHEET.

  • Practical Hydrazine Hydrate Safety : r/chemistry - Reddit.

  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.

  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem.

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.

  • Knorr Pyrazole Synthesis - ResearchGate.

  • Knorr Pyrazole Synthesis.

  • safety risks of impurities in preclinical & clinical compounds - YouTube.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate.

  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.

  • Drug Development Process: Nonclinical Development of Small-Molecule Drugs.

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview.

  • Knorr Pyrazole Synthesis - J&K Scientific LLC.

  • Characterization data for new pyrazole derivatives. | Download Table - ResearchGate.

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.

  • Fluidity Versus Certainty in Early Small Molecule CMC Development.

  • Knorr pyrazole synthesis - Name-Reaction.com.

  • Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V) | Pharmaceutical Technology.

  • US4434292A - Process for the preparation of pyrazole - Google Patents.

  • Small Molecule Drug Characterization and Purity Analysis - Agilent.

  • (PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials - ResearchGate.

  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure.

  • Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR spectrum - ChemicalBook.

  • 3 - Organic Syntheses Procedure.

  • Ethyl (ethoxymethylene)cyanoacetate synthesis - ChemicalBook.

  • 16475-76-6|Ethyl 2-(ethoxymethylene)-3-oxopentanoate|BLD Pharm.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in the N-Alkylation of 3-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of N-alkylation of 3-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with regioselectivity in their synthetic workflows. The N-alkylation of unsymmetrically substituted pyrazoles is a notoriously challenging transformation, often yielding a mixture of N1 and N2 regioisomers that can be difficult to separate and identify.[1][2][3] This guide provides in-depth, experience-driven advice to help you control this critical reaction, ensuring the selective synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the N-alkylation of 3-substituted pyrazoles?

A1: The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors.[2][4] Understanding and manipulating these variables is key to achieving the desired selectivity. The main factors include:

  • Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[5] Therefore, a bulky substituent at the 3-position of the pyrazole ring will generally direct alkylation to the N1 position. Similarly, a bulky alkylating agent will favor the more accessible nitrogen.[1][5]

  • Electronic Effects: The electronic nature of the substituent at the C3 position can influence the nucleophilicity of the two nitrogen atoms.[2][4] Electron-withdrawing groups can decrease the electron density at the adjacent N2 atom, potentially favoring alkylation at N1. Conversely, electron-donating groups can increase the nucleophilicity of the N2 atom.

  • The Nature of the Base and Counterion: The choice of base is critical and can dramatically switch the regioselectivity.[4] Strong, non-coordinating bases like sodium hydride (NaH) can lead to a "free" pyrazolate anion in solution, where regioselectivity is governed more by sterics and electronics.[1] In contrast, weaker bases like potassium carbonate (K₂CO₃) or the use of alkali metal salts can lead to the formation of ion pairs or chelate complexes, which can block one nitrogen atom and direct the alkylating agent to the other.[6] For instance, the formation of a chelate between a substituent and the metal counterion can sterically hinder one of the pyrazole nitrogen atoms.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent play a significant role.[1] Polar aprotic solvents like DMF and DMSO are commonly used and can influence the dissociation of ion pairs, thereby affecting regioselectivity.[1]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. In some cases, lower temperatures may favor the formation of a specific regioisomer.

  • The Alkylating Agent: The reactivity and structure of the alkylating agent are also crucial. "Hard" electrophiles (e.g., methyl iodide) and "soft" electrophiles can exhibit different preferences for the two nitrogen atoms of the pyrazolate anion.

Q2: I am getting a mixture of N1 and N2 isomers. What is the first thing I should try to improve selectivity?

A2: If you are observing a mixture of regioisomers, the most impactful and often simplest parameter to modify is the base and solvent system . A frequently successful starting point for achieving N1-alkylation of 3-substituted pyrazoles is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][7] This combination often favors the formation of the thermodynamically more stable N1-alkylated product.

Conversely, if the N2 isomer is desired, a switch to a stronger, bulkier base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a less coordinating solvent like tetrahydrofuran (THF) might be beneficial.[8] These conditions can favor the kinetically controlled product, which is often the N2 isomer due to the higher nucleophilicity of the N2 atom in the pyrazolate anion.

Q3: Can a directing group be used to control the regioselectivity?

A3: Absolutely. The use of a removable directing group is a powerful strategy to enforce high regioselectivity. A common approach involves installing a bulky protecting group, such as the (2-trimethylsilyl)ethoxymethyl (SEM) group, on one of the nitrogen atoms.[9] This group not only blocks one nitrogen but can also be used to direct subsequent reactions. After the desired alkylation on the unprotected nitrogen, the SEM group can be removed under specific conditions.[9] This multi-step approach, while longer, often provides unambiguous access to a single regioisomer.

Troubleshooting Guide

Issue 1: My reaction consistently yields a roughly 1:1 mixture of N1 and N2 isomers, regardless of the base used.

Analysis and Solution:

This situation suggests that the intrinsic steric and electronic differences between the two nitrogen atoms are minimal. In such cases, a more nuanced approach is required.

  • Chelation Control: If your C3 substituent has a coordinating atom (e.g., an oxygen or nitrogen), you can leverage chelation to block one of the pyrazole nitrogens. For instance, using a sodium salt (e.g., NaH) can promote the formation of a six-membered chelate ring involving the C3 substituent and the N2 nitrogen, thereby directing alkylation to the N1 position.[6]

  • Cation Size: The size of the cation from the base can influence which nitrogen is blocked.[4] Experimenting with a range of bases containing different alkali metal cations (Li⁺, Na⁺, K⁺, Cs⁺) can sometimes reveal a dramatic shift in regioselectivity.

  • Temperature Optimization: Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can sometimes enhance the kinetic selectivity for one isomer over the other.

Issue 2: The desired N2-alkylated product is formed, but in low yield, with the N1 isomer being the major product.

Analysis and Solution:

This indicates that the N1 isomer is the thermodynamically favored product, but the N2 isomer can be formed under kinetic control. To improve the yield of the N2 product, you need to optimize for kinetic conditions.

  • Stronger, Hindered Bases: Employ a strong, non-nucleophilic, and sterically demanding base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). These bases can rapidly and irreversibly deprotonate the pyrazole at low temperatures, and their bulky nature can favor approach to the less hindered proton.

  • Solvent Choice: Switch to a less polar, non-coordinating solvent like THF or diethyl ether. This will minimize the dissociation of the pyrazolate salt, potentially favoring the kinetically preferred N2 alkylation.

  • Order of Addition: Add the alkylating agent to the pre-formed pyrazolate solution at a low temperature. This ensures that the alkylation is rapid and occurs under kinetically controlled conditions.

Issue 3: I am using a bulky substituent at C3, but I am still getting a significant amount of the N2-alkylated product.

Analysis and Solution:

While sterics are a major factor, electronic effects can sometimes override them.

  • Re-evaluate Electronic Effects: If your "bulky" substituent is also strongly electron-donating, it may be increasing the nucleophilicity of the adjacent N2 nitrogen to such an extent that it competes effectively with the sterically favored N1 position.

  • Change the Alkylating Agent: Try using an even bulkier alkylating agent. The increased steric demand of the electrophile might be enough to tip the balance in favor of the N1 position.

  • Computational Analysis: If available, computational modeling (DFT calculations) can provide valuable insights into the relative activation energies for N1 versus N2 alkylation with your specific substrate and reagents.[10] This can help rationalize unexpected results and guide further experimental design.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMF

This protocol is a good starting point for achieving N1 selectivity, particularly when the C3 substituent is not strongly electron-donating.

  • To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMF (0.1–0.5 M), add potassium carbonate (K₂CO₃, 1.5–2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1–1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60–100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N1-alkylated pyrazole.

Protocol 2: General Procedure for N2-Selective Alkylation using NaH/THF

This protocol is often effective for obtaining the kinetically favored N2-alkylated product.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.1–0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to afford the N2-alkylated pyrazole.

Data Presentation

Table 1: Effect of Base and Solvent on the N1/N2 Regioselectivity for the Benzylation of 3-Phenylpyrazole

EntryBase (eq)SolventTemperature (°C)Time (h)N1:N2 Ratio
1K₂CO₃ (1.5)DMF801285:15
2Cs₂CO₃ (1.5)DMF801290:10
3NaH (1.2)THF25640:60
4t-BuOK (1.2)THF25635:65
5DBU (1.2)CH₃CN601860:40

Note: Ratios are approximate and can vary based on the specific reaction conditions and the purity of reagents.

Visualization

Regioselectivity_Factors cluster_pyrazole 3-Substituted Pyrazole System cluster_factors Controlling Factors Pyrazolate Pyrazolate Anion N1 N1-Alkylation Pyrazolate->N1 Path A N2 N2-Alkylation Pyrazolate->N2 Path B Sterics Steric Hindrance (Substituent & Alkylating Agent) Sterics->Pyrazolate Electronics Electronic Effects (Substituent) Electronics->Pyrazolate Base Base / Counterion (K2CO3, NaH, etc.) Base->Pyrazolate Solvent Solvent (DMF, THF, etc.) Solvent->Pyrazolate

Caption: Factors influencing N1 vs. N2 alkylation regioselectivity.

Troubleshooting_Workflow Start Start: Mixture of N1/N2 Isomers ChangeBaseSolvent Modify Base/Solvent System (e.g., K2CO3/DMF for N1, NaH/THF for N2) Start->ChangeBaseSolvent Assess1 Desired Selectivity? ChangeBaseSolvent->Assess1 Chelation Utilize Chelation Control (if applicable) Assess1->Chelation No End End: Desired Regioisomer Assess1->End Yes Assess2 Desired Selectivity? Chelation->Assess2 BulkyReagent Increase Steric Bulk (Protecting Group or Alkylating Agent) Assess2->BulkyReagent No Assess2->End Yes Assess3 Desired Selectivity? BulkyReagent->Assess3 Assess3->End Yes ReEvaluate Re-evaluate Strategy (e.g., de novo synthesis) Assess3->ReEvaluate No

Caption: Troubleshooting workflow for improving regioselectivity.

References

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 9670–9680. [Link]

  • Schultz, D. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]

  • Montoya, V., et al. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]

  • Goikhman, R., et al. (2008). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. The Journal of Organic Chemistry, 73(10), 3785–3793. [Link]

  • Tang, M., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579. [Link]

  • Tang, Q., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

Sources

Knorr Pyrazole Synthesis: Technical Support & Optimization Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this venerable yet powerful reaction for higher yields and purity. Here, we move beyond simple protocols to explore the underlying mechanisms and provide actionable, field-tested solutions to common challenges.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide: From Low Yields to Impure Products

  • Advanced Optimization Strategies

  • Detailed Experimental Protocol: A Validated Starting Point

  • References

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Knorr pyrazole synthesis.

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?

A: The Knorr pyrazole synthesis is a classic condensation reaction. It involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine or its derivative. The reaction proceeds through a two-step sequence: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazole ring system. The precise mechanism and the rate-determining step can be influenced by the reaction conditions, particularly the pH.

Q2: Why is controlling the pH so critical in this synthesis?

A: pH is arguably the most critical parameter for maximizing the yield and purity of the Knorr synthesis. The initial condensation step is typically favored under acidic conditions, which activate the carbonyl group for nucleophilic attack by the hydrazine. However, excessively low pH can lead to the protonation of the hydrazine, rendering it non-nucleophilic. Conversely, the subsequent cyclization and dehydration steps are often favored under neutral to slightly basic conditions. Therefore, a careful balance must be struck, often starting with acidic conditions and potentially adjusting as the reaction progresses.

Q3: What are the most common side products, and how can they be minimized?

A: The most prevalent side product is the formation of the isomeric pyrazole. This occurs if the 1,3-dicarbonyl compound is unsymmetrical, allowing the hydrazine to attack either carbonyl group. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound. Another common issue is the formation of pyrazolone derivatives if the reaction conditions favor tautomerization and subsequent alternative cyclization pathways. Minimizing these often involves careful selection of solvents and precise control over temperature and pH.

Q4: Can I use a substituted hydrazine? What should I consider?

A: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are commonly used to generate N-substituted pyrazoles, which are of significant interest in medicinal chemistry. The primary consideration is the nucleophilicity of the substituted hydrazine, which may be lower than that of hydrazine hydrate. This may necessitate slightly more forcing reaction conditions (e.g., higher temperatures or longer reaction times). Additionally, bulky substituents on the hydrazine can introduce steric hindrance, potentially lowering the reaction rate and yield.

Troubleshooting Guide: From Low Yields to Impure Products

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Knorr pyrazole synthesis.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Incorrect pH Measure the pH of the reaction mixture at the start and throughout the reaction.Buffer the reaction mixture. A common starting point is an acetic acid/sodium acetate buffer (pH 4-5) to facilitate the initial condensation without deactivating the hydrazine.
Poor Quality of Reagents Analyze the starting 1,3-dicarbonyl and hydrazine for purity via NMR or GC-MS. Hydrazine hydrate can degrade over time.Use freshly distilled or purified reagents. Ensure the hydrazine hydrate is of high purity and has been stored properly to prevent decomposition.
Sub-optimal Reaction Temperature Monitor the internal reaction temperature. Is it consistent with the literature for the specific substrates used?For many standard Knorr syntheses, refluxing in ethanol is sufficient. However, for less reactive substrates, a higher boiling point solvent like acetic acid or even microwave-assisted heating can significantly increase the reaction rate and yield.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).If starting materials are still present after the expected reaction time, consider extending the reaction duration or incrementally increasing the temperature.
Issue 2: Product Contaminated with Starting Materials

This often indicates an incomplete reaction. Refer to the "Incomplete Reaction" solution above. Additionally, consider the stoichiometry of your reagents. Using a slight excess (1.1 to 1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion.

Issue 3: Formation of Isomeric Pyrazole Side Products

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two regioisomers is a common challenge.

Workflow for Controlling Regioselectivity ```dot graph TD { A[Start: Unsymmetrical 1,3-Dicarbonyl] --> B{Initial Condensation}; B --> C{Attack at Carbonyl 1 (Less Hindered/More Electrophilic)}; B --> D{Attack at Carbonyl 2 (More Hindered/Less Electrophilic)}; C --> E[Intermediate Hydrazone 1]; D --> F[Intermediate Hydrazone 2]; E --> G[Major Pyrazole Isomer]; F --> H[Minor Pyrazole Isomer];

}

Caption: Systematic workflow for troubleshooting low yields.

Detailed Experimental Protocol: A Validated Starting Point

This protocol for the synthesis of 1,5-diphenyl-3-methyl-1H-pyrazole provides a reliable baseline that can be adapted for other substrates.

Reagents:

  • 1-Phenyl-1,3-butanedione (Benzoylacetone) (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-1,3-butanedione (10 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL). Stir the mixture until the dicarbonyl compound is fully dissolved.

  • Reagent Addition: Slowly add phenylhydrazine (11 mmol) to the solution at room temperature. The addition should be dropwise to control any initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 1,5-diphenyl-3-methyl-1H-pyrazole as a crystalline solid.

  • Characterization: Confirm the product's identity and purity using NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • Title: The Knorr Pyrazole Synthesis: A Mechanistic and Synthetic Overview Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

  • Title: Regioselectivity in the Knorr Pyrazole Synthesis Source: Journal of Organic Chemistry URL: [Link]

Technical Support Center: Column Chromatography Purification of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 3-ethyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this heterocyclic compound using column chromatography. Here, we address common challenges with practical, field-tested solutions to ensure you achieve the desired purity and yield.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the column chromatography of this compound.

Q1: My compound is streaking on the TLC plate. What are the likely causes and how can I resolve this?

A1: Streaking on a Thin Layer Chromatography (TLC) plate is a common issue that can arise from several factors. Identifying the root cause is key to resolving the problem.

  • Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking. The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Prepare a more dilute solution of your crude sample for spotting. A 1% solution in a volatile solvent like dichloromethane or ethyl acetate is a good starting point.[1]

  • Compound Polarity and Acidity/Basicity: Pyrazole derivatives can interact strongly with the acidic silica gel, causing streaking. The lone pairs on the nitrogen atoms can lead to strong adsorption to the stationary phase.

    • Solution: To mitigate this, you can add a small amount of a modifier to your mobile phase. For a potentially basic compound like a pyrazole, adding a few drops of a weak acid like acetic acid to the eluting solvent can improve the spot shape. Conversely, if the compound has acidic protons, a small amount of a base like triethylamine or ammonium hydroxide can be beneficial.[2]

  • Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too strong (too polar), it can pre-elute the compound on the plate, causing it to appear as a streak.

    • Solution: Dissolve your sample in the least polar solvent in which it is soluble. Ideally, use the initial mobile phase of your column chromatography as the spotting solvent.

Q2: I'm observing very poor separation or co-elution of my desired product with impurities. How can I improve the resolution?

A2: Achieving good separation is the primary goal of chromatography. If you are struggling with co-elution, consider the following strategies:

  • Optimize the Mobile Phase: The polarity of the mobile phase is a critical factor in achieving separation.[3]

    • For this compound , which is of moderate polarity (predicted XlogP of 1.3), a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

    • Strategy: Begin with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15, and so on). Run TLCs with these different solvent systems to find the one that gives the best separation between your product and the impurities. An ideal Rf value for the desired compound is between 0.2 and 0.4 for good separation on a column.[1]

  • Consider a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, you can explore other solvent systems. A dichloromethane/ethyl acetate or dichloromethane/methanol system could offer different selectivity.[5][6]

  • Employ Gradient Elution: For complex mixtures with components of varying polarities, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product and then the more polar impurities.

Q3: My product seems to be degrading on the silica gel column. What are the signs and how can I prevent this?

A3: Pyrazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[7]

  • Signs of Degradation: You might observe the appearance of new spots on your TLC as the column progresses, or you may experience a lower than expected yield of your desired product.

  • Solutions:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel in the mobile phase containing a small amount of a base, such as triethylamine (~1%), before packing the column.[7]

    • Use an Alternative Stationary Phase: If your compound is highly acid-sensitive, consider using a less acidic stationary phase like neutral alumina. It's important to first test the separation on an alumina TLC plate to ensure it is suitable.

Q4: I have low solubility of my crude product in the mobile phase. How should I load it onto the column?

A4: Poor solubility in the eluent can be a challenge for sample loading.

  • Dry Loading Technique: This is the preferred method for compounds with low solubility in the mobile phase.

    • Procedure: Dissolve your crude product in a suitable volatile solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel. Carefully add this powder to the top of your packed column.[8]

    • Benefit: This technique prevents issues associated with using a strong, highly polar solvent to dissolve the sample for loading, which can disrupt the packing at the top of the column and lead to poor separation.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for the purification of this compound?

A: Based on its structure and the purification of similar pyrazole carboxylates, a gradient of ethyl acetate in hexane is a highly recommended starting point.[5] Begin with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it while monitoring the elution by TLC.

Q: How can I visualize this compound on a TLC plate?

A: Since the pyrazole ring contains a chromophore, it should be visible under a UV lamp (254 nm).[3] For further confirmation or if the compound is not UV-active, you can use a general staining agent.

  • Iodine Chamber: A simple and effective method where the TLC plate is exposed to iodine vapors. Most organic compounds will appear as brown spots.[3]

  • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized. It will appear as yellow-brown spots on a purple background.

  • p-Anisaldehyde Stain: This stain can give a range of colors for different compounds upon heating and can be useful for distinguishing between closely eluting spots.

Q: What are the key parameters to consider when packing a silica gel column?

A: Proper column packing is crucial for a successful separation.

  • Slurry Packing: Always pack the column using a slurry of the silica gel in the initial, least polar mobile phase. This helps to ensure a homogenous and tightly packed column, free of air bubbles and cracks.

  • Column Dimensions: The ratio of the column diameter to the height of the stationary phase should be appropriate for the amount of sample being purified. A general rule of thumb is a length-to-diameter ratio of about 8:1.

  • Sand Layers: Add a thin layer of sand at the bottom of the column before adding the silica slurry to prevent the stationary phase from washing out. Also, add a layer of sand on top of the packed silica gel to prevent disturbance of the surface when adding the eluent.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (for dry loading, if necessary)

  • Chromatography column with a stopcock

  • Sand (washed and dried)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

  • Iodine chamber or other staining solution

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC_dev 1. TLC Method Development (Optimize Mobile Phase) Col_pack 2. Column Packing (Slurry Method) TLC_dev->Col_pack Sample_load 3. Sample Loading (Dry Loading Recommended) Col_pack->Sample_load Elution 4. Elution (Gradient: Hexane to Hexane/EtOAc) Sample_load->Elution Fraction_collect 5. Fraction Collection Elution->Fraction_collect TLC_analysis 6. TLC Analysis of Fractions Fraction_collect->TLC_analysis Combine 7. Combine Pure Fractions TLC_analysis->Combine Evap 8. Solvent Evaporation Combine->Evap Pure_prod Pure Product Evap->Pure_prod

Caption: Workflow for Column Chromatography Purification.

Procedure:

  • TLC Method Development:

    • Dissolve a small amount of the crude product in a volatile solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

    • Identify the solvent system that provides the best separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the column runs. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 95:5 Hexane:Ethyl Acetate (4 column volumes)

      • 90:10 Hexane:Ethyl Acetate (4 column volumes)

      • Continue increasing the ethyl acetate concentration as needed based on TLC monitoring.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC. Spot the crude material, the collected fractions, and a co-spot (crude + fraction) on the same TLC plate.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Summary Table:

ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate (Gradient)Good starting point for separating moderately polar compounds.[5]
Sample Loading Dry LoadingIdeal for compounds with limited solubility in the eluent.[8]
TLC Visualization UV (254 nm), Iodine, KMnO4 stainPyrazole ring is UV active; stains provide general visualization.[3]
Target Rf on TLC 0.2 - 0.4Optimal range for good separation on a column.

Logical Relationship Diagram for Troubleshooting:

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Streaking Streaking on TLC Overload Overloading Streaking->Overload Acid_Interact Acidic Silica Interaction Streaking->Acid_Interact Poor_Sep Poor Separation Wrong_Solvent Wrong Solvent Polarity Poor_Sep->Wrong_Solvent Degradation Product Degradation Acid_Sensitivity Acid Sensitivity Degradation->Acid_Sensitivity Degradation->Acid_Sensitivity Low_Sol Low Solubility Poor_Sol_Eluent Poor Solubility in Eluent Low_Sol->Poor_Sol_Eluent Dilute Dilute Sample Overload->Dilute Modifier Add Mobile Phase Modifier Acid_Interact->Modifier Optimize_MP Optimize Mobile Phase Wrong_Solvent->Optimize_MP Deactivate Deactivate Silica Acid_Sensitivity->Deactivate Alt_SP Use Alternative Stationary Phase Acid_Sensitivity->Alt_SP Dry_Load Dry Loading Poor_Sol_Eluent->Dry_Load

Sources

Identifying and minimizing by-products in pyrazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole-4-carboxylate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic motif. Pyrazole-4-carboxylates are key intermediates in the development of pharmaceuticals and agrochemicals, but their synthesis is often plagued by the formation of unwanted by-products that can complicate purification and reduce yields.

This resource provides in-depth, experience-driven answers to common challenges, focusing on the root causes of by-product formation and offering validated strategies for their minimization.

Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrazole-4-carboxylates and what are its main challenges?

A1: The most prevalent and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine.[1][2][3][4][5] For a 4-carboxylate, the typical precursor is a 2-formyl-3-ketoester. The primary challenges are:

  • Regioisomer Formation: With unsymmetrical dicarbonyls and substituted hydrazines, the reaction can produce two different regioisomers, which are often difficult to separate.[3]

  • Incomplete Cyclization: The reaction can stall at the hydrazone intermediate stage, especially under suboptimal pH or temperature conditions.[6]

  • Hydrolysis: The ester group of the desired product or starting material can be hydrolyzed to the corresponding carboxylic acid, particularly under harsh acidic or basic conditions.[7]

  • Side Reactions: The hydrazine or dicarbonyl starting materials can undergo self-condensation or other degradation pathways.[3]

Q2: I see an unexpected peak in my LC-MS with the same mass as my desired product. What is the likely culprit?

A2: This is a classic sign of regioisomer formation. If you used an unsymmetrical 1,3-dicarbonyl precursor (e.g., where R1 ≠ R3 in R1-CO-CH(COOEt)-CO-R3) and a substituted hydrazine, the hydrazine's two different nitrogen atoms can attack either carbonyl group, leading to two possible pyrazole products.[8][9] For example, the condensation of ethyl 2-formyl-3-oxobutanoate with methylhydrazine can yield both ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate and ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate. These isomers will have identical masses but different retention times on HPLC and distinct NMR spectra.

Troubleshooting Guide: By-product Identification & Minimization

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Formation of a Regioisomeric By-product
  • Symptoms: You observe two or more product peaks on your HPLC/LC-MS with the same mass-to-charge ratio (m/z). The ¹H NMR spectrum of the crude product shows duplicate sets of peaks for key protons (e.g., N-alkyl group, ring protons).[3]

  • Root Cause Analysis: The regiochemical outcome of the Knorr synthesis is dictated by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl starting material and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[8][10]

    • Electronic Effects: A more electrophilic (electron-deficient) carbonyl carbon will react faster with the more nucleophilic nitrogen of the hydrazine.

    • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring reaction at the less hindered site.[11]

    • Solvent and pH: The reaction conditions can influence the tautomeric equilibrium of the dicarbonyl compound and the protonation state of the hydrazine, thereby affecting regioselectivity.[6][10] Acid catalysis, for example, can accelerate the reaction but may also alter the selectivity profile.[6]

  • Troubleshooting & Minimization Strategies:

    StrategyRationale & Implementation
    Modify Reaction Solvent The polarity and hydrogen-bonding ability of the solvent can influence which carbonyl group is more reactive. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in certain cases by stabilizing key intermediates.[10] Action: Screen solvents such as ethanol, acetic acid, toluene, and TFE.
    Control Reaction Temperature Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product. Action: Run the reaction at 0 °C or room temperature instead of reflux.
    pH Optimization The initial condensation is often acid-catalyzed.[6] However, the choice of acid and its concentration can be critical. Action: Screen mild acids (e.g., acetic acid) versus stronger acids (e.g., catalytic HCl). In some cases, a base-catalyzed approach may offer different selectivity.
    Use a Pre-formed Hydrazone Isolate the hydrazone intermediate formed by reacting the hydrazine with a more reactive carbonyl group first, then induce cyclization. This stepwise approach can provide greater control over the final product.
  • Workflow for Addressing Regioisomers:

    G A Regioisomers Detected (Same Mass, Different RT) B Analyze Steric & Electronic Factors of Starting Materials A->B C Strategy 1: Solvent Screening (e.g., EtOH vs. TFE vs. AcOH) B->C D Strategy 2: Temperature Control (e.g., Reflux vs. 25°C vs. 0°C) B->D E Strategy 3: pH Modification (Acidic vs. Neutral vs. Basic) B->E F Purify & Characterize Isomers via NMR/NOE C->F D->F E->F G Select Optimal Conditions for Desired Regioisomer F->G

    Caption: Troubleshooting workflow for regioisomer formation.

Issue 2: Presence of Hydrolyzed By-product (Carboxylic Acid)
  • Symptoms: An LC-MS peak corresponding to the mass of the pyrazole-4-carboxylic acid (M-Et or M-Me) is observed. The crude product may be more polar on TLC, and you might see a broad peak in the ¹H NMR spectrum around 10-12 ppm.

  • Root Cause Analysis: The ester group is susceptible to hydrolysis under either strong acidic or strong basic conditions, especially in the presence of water and at elevated temperatures.[7] Many Knorr condensations are run in acidic media (like acetic acid or with catalytic HCl) at reflux, creating ideal conditions for ester cleavage.

  • Troubleshooting & Minimization Strategies:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use a drying tube or run the reaction under an inert atmosphere (N₂ or Ar).

    • Minimize Acid/Base Concentration: Use only a catalytic amount of acid if required. If the reaction must be run in an acidic solvent like acetic acid, keep the reaction time and temperature to a minimum.

    • Modify Work-up Procedure: Avoid prolonged exposure to aqueous acid or base during the work-up. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

    • Alternative Synthetic Route: Consider synthesizing the pyrazole core first with a protected or masked carboxylate group, followed by a final esterification step under mild conditions (e.g., Fischer esterification with minimal acid).

Issue 3: Decarboxylation of the Product
  • Symptoms: A significant peak is observed in the LC-MS or GC-MS corresponding to the pyrazole ring without the carboxylate group (M-COOEt). The yield of the desired product is inexplicably low.

  • Root Cause Analysis: Pyrazole-4-carboxylic acids, and to a lesser extent their esters, can undergo decarboxylation under harsh thermal or catalytic conditions.[12] This is particularly prevalent at high temperatures (>150 °C) and can be catalyzed by acids, bases, or trace metals like copper.[12][13][14]

  • Troubleshooting & Minimization Strategies:

    • Reduce Reaction Temperature: This is the most critical factor. If the reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.

    • Avoid Copper Catalysts: Unless required by the specific transformation, ensure the reaction vessel and reagents are free from copper contamination. Some older literature procedures for similar heterocycles use copper catalysts, which can promote this side reaction.[13]

    • Buffer the Reaction: If extreme pH is suspected to be a contributing factor, consider using a buffered solvent system to maintain a more neutral pH throughout the reaction.

  • By-product Identification Summary:

    By-product TypeIdentification MethodKey Diagnostic Signal
    Regioisomer LC-MS, NMRSame m/z, different HPLC retention time; duplicate peak sets in NMR.[3][15]
    Hydrolyzed Acid LC-MS, NMRPeak at [M-Alkyl]+H⁺; broad singlet >10 ppm in ¹H NMR.
    Decarboxylated Product LC-MS, GC-MSPeak at [M-COOR]+H⁺.
    Hydrazone Intermediate LC-MS, NMRPeak at [M-H₂O]+H⁺; presence of imine C=N signals in ¹³C NMR.
Experimental Protocols
Protocol 1: General Procedure for By-product Analysis by LC-MS

This protocol provides a starting point for identifying impurities in a crude pyrazole-4-carboxylate synthesis reaction.

  • Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water. If solubility is an issue, methanol or THF can be used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30 °C.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100-1000 m/z.

    • Analysis: Look for peaks corresponding to the expected mass of the product, starting materials, and potential by-products as listed in the table above.

Protocol 2: Flash Chromatography for Regioisomer Separation

Separating regioisomers can be challenging but is often achievable with careful optimization of flash chromatography.[17]

  • TLC Analysis: First, find a solvent system that provides the best possible separation (ΔRf) between the two isomer spots on a TLC plate. Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity.

  • Column Packing: Use high-quality silica gel (230-400 mesh). Pack the column as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: For optimal separation, use a dry loading technique.[17] Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. Carefully load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase identified during TLC analysis. Use a very shallow gradient, increasing the polarity slowly. For example, increase the ethyl acetate concentration by only 1-2% every few column volumes.

  • Fraction Collection: Collect small fractions and monitor them carefully by TLC to isolate the pure isomers.

  • Mechanism of By-product Formation:

    G cluster_0 Starting Materials A R1-CO-CH(COOEt)-CO-R3 (1,3-Dicarbonyl) C Condensation (pH, Temp, Solvent Dependent) A->C B R2-NH-NH2 (Substituted Hydrazine) B->C D Desired Product (Pyrazole-4-carboxylate) C->D Major Pathway E By-product: Regioisomer C->E Selectivity Issue H By-product: Hydrazone Intermediate (Incomplete Cyclization) C->H Suboptimal Conditions F By-product: Hydrolysis (H2O, Acid/Base) D->F Work-up/Reaction Conditions G By-product: Decarboxylation (High Temp, Catalysts) D->G Harsh Conditions

    Caption: Pathways to desired product and common by-products.

References
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Mayer, J. P., Lewis, G. S., & McGee, C. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(7), 3454-3458. Available at: [Link]

  • Gehring, R., et al. (2014). Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, WO2014033164A1.
  • Gehring, R., et al. (2015). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. European Patent Office, EP2890663A1. Available at: [Link]

  • Gehring, R., et al. (2015). Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Google Patents, CN104703972A.
  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Boruah, P., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15899. Available at: [Link]

  • Barrow, J. C., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(10), 2484. Available at: [Link]

  • Rege, P. D., & Danishefsky, S. J. (2013). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(11), 4545–4554. Available at: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

  • Xiang, S., et al. (2019). Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. RSC Publishing. Available at: [Link]

  • Knorr Pyrazole Synthesis. Organic Reactions. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Claramunt, R. M., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(12), 1805-1812. Available at: [Link]

  • Johnson, K., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]

  • Unit 4 Pyrazole. Slideshare. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available at: [Link]

  • Kim, J. H., et al. (2012). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Bulletin of the Korean Chemical Society, 33(11), 3855-3858. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Al-Issa, S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

Sources

Technical Support Center: Solubility Enhancement for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for Ethyl 3-ethyl-1H-pyrazole-4-carboxylate. This document provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with this and similar poorly soluble pyrazole-based compounds during biological assays. Due to the limited publicly available solubility data for this specific molecule, this guide offers a systematic framework for determining and improving solubility, ensuring reliable and reproducible experimental outcomes. Our approach is grounded in fundamental principles of formulation science and provides practical, step-by-step protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving this compound. Where do I start?

A1: The first step is to perform a systematic solubility assessment. Since every compound is unique, you'll need to determine its solubility in a range of common solvents. This will help you identify the best solvent for your stock solution.

Initial Solubility Screening Protocol:

  • Prepare a panel of solvents: Start with common laboratory solvents such as DMSO, ethanol, methanol, and acetone.

  • Weigh a small, precise amount of your compound (e.g., 1 mg) into separate vials.

  • Add a small, measured volume of each solvent (e.g., 100 µL) to the vials.

  • Vortex and visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).

  • If the compound does not dissolve, gradually add more solvent in measured increments, vortexing after each addition, until the compound fully dissolves. Record the total volume of solvent used to calculate the approximate solubility.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

A2: This is a common issue known as "DMSO crash-out" or precipitation. It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases significantly, and the compound precipitates out of the solution.[1][2][3]

Troubleshooting Strategies:

  • Optimize DMSO Concentration: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some can tolerate up to 1%.[4][5] However, it is always best to determine the maximum tolerable DMSO concentration for your specific cell line.

    • Protocol for Determining Maximum Tolerated DMSO Concentration:

      • Plate your cells at the desired density.

      • Prepare a dilution series of DMSO in your cell culture medium (e.g., 0.1%, 0.25%, 0.5%, 1%, 2%).

      • Replace the medium in your cell plates with the DMSO-containing medium.

      • Incubate for the duration of your experiment.

      • Assess cell viability using a standard method (e.g., MTT, Trypan Blue).

      • The highest concentration of DMSO that does not significantly impact cell viability is your maximum tolerable concentration.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution.[1]

    • Warm the cell culture medium to 37°C.

    • Pipette the required volume of your DMSO stock into a small volume of the warm medium while vortexing gently.

    • Add this pre-diluted solution to the rest of your cell culture medium.

  • Use a Co-Solvent: A co-solvent system can help to keep the compound in solution.[6][7][8] A mixture of DMSO and a less toxic, water-miscible solvent like ethanol or polyethylene glycol 400 (PEG 400) can be effective.

  • Sonication: After dilution, briefly sonicating the solution can help to redissolve any small precipitates that may have formed.[1]

Q3: I've tried optimizing my DMSO concentration and dilution method, but my compound still precipitates. What are my next options?

A3: If simple co-solvents are not sufficient, more advanced formulation strategies can be employed. These methods aim to increase the apparent solubility of the compound in aqueous solutions.

Advanced Solubilization Techniques:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10][11] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[9][][13]

    • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[9][]

  • Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, increasing its solubility.

  • Lipid-Based Formulations: For in vivo studies, formulating the compound in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS), can improve oral bioavailability.

Workflow for Selecting a Solubilization Strategy:

Caption: Decision workflow for addressing solubility issues.

Q4: How do I prepare a stock solution of this compound using cyclodextrins?

A4: Here is a general protocol for preparing a stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Protocol for Cyclodextrin Formulation:

  • Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum) at a concentration of 10-40% (w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock solution to the cyclodextrin solution while vortexing vigorously. The molar ratio of compound to cyclodextrin is typically between 1:1 and 1:5.

  • Continue to mix the solution (e.g., on a rotator or shaker) for several hours to overnight at room temperature to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

Q5: Are there any potential issues I should be aware of when using these solubilization techniques?

A5: Yes, it is crucial to consider the potential effects of the excipients on your biological assay.

  • Cytotoxicity of Excipients: Always test the toxicity of your chosen excipients (DMSO, cyclodextrins, surfactants) on your cell line at the final concentration used in the assay.[14][15]

  • Interference with Assay: Some excipients may interfere with your assay readout. For example, surfactants can disrupt cell membranes, and cyclodextrins can interact with other components in the medium. It is essential to run appropriate vehicle controls.

  • Stability of the Formulation: The stability of your formulated compound should be assessed, especially if you plan to store the stock solution for an extended period.

Table 1: Common Solvents and Excipients for Biological Assays

Solvent/ExcipientTypical Starting Concentration in AssayPotential Issues
DMSO0.1% - 0.5%Cytotoxicity at higher concentrations, can affect cell differentiation.[4][5][16]
Ethanol0.1% - 0.5%Can be cytotoxic, potential for evaporation.
PEG 4000.5% - 2%Generally low toxicity, can increase solution viscosity.
HP-β-Cyclodextrin1% - 5%Low toxicity, may extract cholesterol from cell membranes at high concentrations.
Tween® 800.01% - 0.1%Can cause cell lysis at higher concentrations.

Conclusion

Improving the solubility of poorly soluble compounds like this compound is a critical step in obtaining reliable data from biological assays. By following a systematic approach of solubility assessment, optimization of solvent systems, and, if necessary, the use of advanced formulation techniques, researchers can overcome these challenges. Always remember to validate your chosen method by assessing the cytotoxicity and potential for interference of the excipients in your specific assay system.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of cyclodextrin inclusion complexes. International Journal of Pharmaceutics, 395(1-2), 1–11. [Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79. [Link]

  • Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Madathil, L., et al. (2021). Developmental toxicity assessment of common excipients using a stem cell-based in vitro morphogenesis model. Toxicology in Vitro, 76, 105225. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Toxicology GLP. (2023). Safety evaluation of excipients and formulations in preclinical studies. [Link]

  • Various Authors. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. [Link]

  • PubChem. Ethyl 1H-pyrazole-4-carboxylate. [Link]

  • PubChem. Ethyl 1H-pyrazole-3-carboxylate. [Link]

  • PubChem. Ethyl 3-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Various Authors. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharma info. net, 7(4).
  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 13(9-s), 202-212. [Link]

  • Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Gupta, R., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. Asian Journal of Pharmaceutical Research and Development, 8(2), 75-78. [Link]

  • Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Various Authors. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. [Link]

  • International Journal of Research and Analytical Reviews. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

  • PubChem. Ethyl 3-amino-1H-pyrazole-4-carboxylate. [Link]

  • Wikipedia. Sildenafil. [Link]

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Troubleshooting low conversion rates in the cyclization step of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

Guide: Troubleshooting Low Conversion Rates in the Cyclization Step

Welcome to the technical support guide for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with field-proven insights and actionable protocols to diagnose and resolve common issues encountered during the critical cyclization step. This guide is structured in a question-and-answer format to directly address the challenges you may be facing at the bench.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the most common initial culprits?

A1: Low or no conversion in pyrazole synthesis, particularly in the widely used Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, typically points to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or fundamental issues with substrate reactivity.[1][2]

  • Starting Material Integrity: The purity of your 1,3-dicarbonyl compound and hydrazine is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[3] Hydrazine and its derivatives can be susceptible to degradation over time; it is crucial to use fresh or properly stored reagents.

  • Suboptimal Reaction Conditions: The cyclocondensation reaction often requires specific conditions to proceed efficiently.[4] Key parameters include:

    • Temperature: Many condensation reactions require heating (reflux) to overcome the activation energy for dehydration and cyclization steps.[1] Room temperature may be insufficient.

    • Catalyst: The reaction often necessitates an acid or base catalyst. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid, HCl) is typically used to activate the carbonyl group for nucleophilic attack.[5] Some modern protocols use Lewis acids or specialized catalysts like nano-ZnO to improve yields.[4] In some cases, the reaction may not proceed at all without a catalyst.[4]

    • Solvent: The choice of solvent is critical and can dramatically influence reaction rates and outcomes. For instance, when using aryl hydrazines, aprotic dipolar solvents may be more effective than polar protic solvents like ethanol.[3]

  • Incomplete Reaction: The reaction may simply not have been allowed to run to completion. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the full consumption of starting materials.[1]

Q2: I've confirmed my starting materials are pure and I'm using a standard protocol, but the conversion rate is still poor. How do I systematically optimize the reaction conditions?

A2: When a standard protocol underperforms, a systematic approach to optimization is required. The most influential variables are typically temperature, reaction time, solvent, and catalyst. A Design of Experiments (DoE) approach using small-scale parallel reactions is the most efficient method for optimization.

Below is a general workflow for troubleshooting low conversion, followed by a table summarizing key parameters and a detailed protocol for optimization.

G start Low Conversion Observed check_sm Verify Purity & Stability of Starting Materials start->check_sm monitor Monitor Reaction Progress (TLC, LC-MS) check_sm->monitor incomplete Is the reaction incomplete? monitor->incomplete side_products Are significant side products observed? incomplete->side_products No optimize Systematically Optimize Conditions (See Table 1 & Protocol 1) incomplete->optimize Yes side_products->optimize No purify Isolate & Characterize Side Products (NMR, MS) side_products->purify Yes success Improved Conversion optimize->success adjust Adjust Stoichiometry or Change Reagent Class purify->adjust adjust->optimize

Caption: A decision-making workflow for troubleshooting low pyrazole yield.

ParameterVariable OptionsRationale & Expert Insights
Solvent Ethanol, Acetic Acid, Toluene, DMF, N,N-Dimethylacetamide, Ethylene GlycolThe solvent's polarity and boiling point are critical. Ethanol is a common starting point. Acetic acid can act as both solvent and catalyst. Aprotic dipolar solvents like DMF can be superior for less reactive aryl hydrazines.[3]
Temperature Room Temp, 60 °C, 80 °C, RefluxIncreasing temperature provides the necessary energy for the dehydration and aromatization steps.[1][4] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
Catalyst None, Acetic Acid (cat.), H₂SO₄ (cat.), p-TsOH (cat.), Lewis Acids (e.g., LiClO₄, nano-ZnO)Catalysts activate the carbonyl electrophile. Protic acids are standard for the Knorr synthesis.[5] Lewis acids can be effective in specific cases, sometimes leading to impressive yields of up to 99%.[4]
Reaction Time 2h, 6h, 12h, 24hSome reactions are slow and require extended time to reach completion. Continuous monitoring via TLC/LC-MS is the best practice to determine the optimal time.[1]
Reagent Stoichiometry 1:1, 1:1.2, 1.2:1 (Dicarbonyl:Hydrazine)Using a slight excess of one reagent (e.g., ~1.2 to 2 equivalents of hydrazine) can sometimes drive the reaction to completion, especially if the other component is limiting or prone to degradation.[2]

This protocol outlines a method for efficiently screening multiple reaction conditions.

  • Preparation: In an array of reaction vials, add the limiting reagent (e.g., 0.1 mmol of the 1,3-dicarbonyl compound).

  • Reagent Addition: To each designated vial, add the second reagent (e.g., 0.1-0.12 mmol of hydrazine) and the chosen solvent (0.5 mL).

  • Catalyst Introduction: Add the selected catalyst (e.g., 0.01 mmol for 10 mol%) to the appropriate vials.

  • Reaction Execution: Seal the vials and place them in a temperature-controlled heating block set to the desired temperatures (e.g., Vial 1-4 at 60 °C, Vial 5-8 at 80 °C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each vial for TLC or LC-MS analysis to assess the consumption of starting materials and the formation of the product.

  • Analysis: Compare the results across all conditions to identify the combination of solvent, temperature, and catalyst that provides the highest conversion to the desired pyrazole product.

Q3: My reaction produces multiple spots on a TLC plate, and NMR analysis shows a mixture of products. What are the likely side products and how can I avoid them?

A3: The formation of multiple products is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[4][6]

The most common byproduct is a regioisomer . When an unsymmetrical dicarbonyl reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two different pyrazole isomers.[4][7]

G cluster_0 Reaction Pathway cluster_1 Isomer Formation (Unsymmetrical Dicarbonyl) 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate Hydrazone/Enamine Intermediate 1,3-Dicarbonyl->Intermediate + Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Attack_C1 Attack at Carbonyl 1 Intermediate->Attack_C1 Attack_C2 Attack at Carbonyl 2 Intermediate->Attack_C2 Dehydration Dehydration & Aromatization Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole Isomer_A Regioisomer A Attack_C1->Isomer_A Isomer_B Regioisomer B Attack_C2->Isomer_B

Caption: Mechanism of Knorr synthesis and the origin of regioisomers.

Other potential byproducts include:

  • Pyrazolines: These result from incomplete aromatization/oxidation of the cyclized intermediate.[4][6]

  • Hydrazones: If the cyclization step fails, the stable hydrazone intermediate may be isolated.

  • Degradation Products: Colored impurities can arise from the decomposition of the hydrazine starting material.[6]

Strategies to Control Regioselectivity and Minimize Byproducts:

  • Modify Reaction Conditions: Regioselectivity can sometimes be controlled by temperature or solvent choice. Condensation in an acidic medium like N,N-dimethylacetamide can favor one isomer over another.[7]

  • Use a Pre-formed Enaminone: Synthesizing a β-enaminone from the 1,3-dicarbonyl in a separate step and then reacting it with the hydrazine can provide greater control over the reaction's course.[8]

  • Change Synthesis Strategy: If regioselectivity remains a persistent issue, alternative synthetic routes such as 1,3-dipolar cycloadditions or multicomponent reactions might be necessary.[7][9]

  • Purification: If a mixture is unavoidable, careful purification by column chromatography or crystallization is required to isolate the desired isomer.[10]

By systematically addressing these common issues, you can significantly improve the conversion rate and final yield of your pyrazole synthesis.

References

  • Troubleshooting common issues in pyrazole synthesis. (n.d.). BenchChem.
  • Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). BenchChem.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • troubleshooting low conversion rates in pyrazole synthesis. (n.d.). BenchChem.
  • Method for purifying pyrazoles. (2011). Google Patents.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved January 17, 2026, from [Link]

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Technical Support Center: Scalable Purification of Ethyl Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scalable purification of ethyl pyrazole esters. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important class of heterocyclic compounds. As Senior Application Scientists, we have compiled this resource to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.

Purification Strategy Overview

The selection of an appropriate purification strategy for ethyl pyrazole esters is contingent upon the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of the operation. The three primary methods employed are crystallization, column chromatography, and distillation. A general workflow for selecting the optimal purification method is outlined below.

Purification_Workflow start Crude Ethyl Pyrazole Ester is_solid Is the compound a solid at room temperature? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable Yes is_volatile Is the compound volatile? is_solid->is_volatile No solubility_diff Significant solubility difference between product and impurities? is_thermally_stable->solubility_diff Yes chromatography Column Chromatography is_thermally_stable->chromatography No crystallization Attempt Crystallization solubility_diff->crystallization Yes solubility_diff->chromatography No success Pure Product crystallization->success distillation Consider Distillation / Solid Distillation is_volatile->distillation Yes is_volatile->chromatography No distillation->success chromatography->success

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Crystallization

Crystallization is often the most efficient and scalable method for purifying solid ethyl pyrazole esters, provided there is a significant difference in solubility between the product and impurities in a given solvent system.[1]

Q1: My ethyl pyrazole ester is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the compound's melting point in that solvent, or due to the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling can favor oiling out over crystallization.

  • Increase Solvent Volume: The concentration of your compound might be too high. Add more of the hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.

  • Change the Solvent System:

    • If you are using a single solvent, try a binary solvent system. Dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate) and then add a poor solvent (e.g., water, hexanes) dropwise at an elevated temperature until turbidity persists. Then, add a few drops of the good solvent to clarify the solution before slow cooling.[2]

    • Conversely, if you are using a binary system, the polarity change might be too drastic. Try a different solvent combination.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seed the Solution: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, saturated solution to induce crystallization.[1]

Q2: No crystals are forming, even after cooling the solution for an extended period. How can I induce crystallization?

A2: The failure to crystallize is typically due to either the compound being too soluble in the chosen solvent or difficulties in nucleation.

Troubleshooting Steps:

  • Concentrate the Solution: If the compound is too soluble, carefully evaporate some of the solvent under reduced pressure to increase the concentration and then attempt to cool again.

  • Utilize a Poor Solvent: As mentioned above, adding a poor solvent to a solution of your compound in a good solvent can effectively reduce its solubility and induce precipitation. Proceed slowly to encourage crystal formation over amorphous precipitation.

  • Induce Nucleation:

    • Scratching and Seeding: These are the most common and effective methods to initiate crystal growth.[1]

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes promote nucleation.

Common Recrystallization Solvents for Ethyl Pyrazole Esters
Solvent/SystemPolarityTypical Use CaseReference
EthanolPolar ProticOften a good starting point for many pyrazole derivatives.[3][4][5][3][4][5]
MethanolPolar ProticSimilar to ethanol, effective for polar pyrazoles.[2][6][2][6]
Ethanol/WaterMixedFor compounds highly soluble in ethanol, water acts as an anti-solvent.[2][2]
Ethyl Acetate/HexaneMixedA versatile system for compounds of intermediate polarity.[1][7][1][7]
TolueneAromaticCan be effective, especially for azeotropic removal of water.[1][1]

Troubleshooting Guide: Column Chromatography

Column chromatography is a highly versatile technique for purifying ethyl pyrazole esters, especially for separating mixtures with similar polarities or when crystallization is ineffective.[1]

Q1: My basic ethyl pyrazole ester is streaking on the silica gel column, leading to poor separation. How can I prevent this?

A1: Streaking of basic compounds like many pyrazole derivatives on acidic silica gel is a common issue. It arises from strong interactions between the basic nitrogen atoms of the pyrazole ring and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent system.

    • Triethylamine (Et₃N): Typically, 0.1-1% triethylamine is added to the mobile phase.[2] This competes with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.

    • Ammonia in Methanol: A solution of ammonia in methanol can also be used as a polar component of the mobile phase to prevent streaking.[1]

  • Use a Different Stationary Phase:

    • Neutral Alumina: For strongly basic compounds, neutral or basic alumina can be a better choice than silica gel.[2][8]

    • Reversed-Phase Chromatography (C18): This is an excellent option for more polar pyrazole derivatives. A C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often effective.[1]

Q2: How do I select the right solvent system (eluent) for my ethyl pyrazole ester?

A2: The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate, ensuring good separation from impurities.

Eluent Selection Workflow:

  • Start with a Standard System: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common starting point for many organic compounds, including ethyl pyrazole esters.[7][9]

  • Run TLC Plates: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Adjust Polarity:

    • If Rf is too low (compound doesn't move): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • If Rf is too high (compound runs with the solvent front): Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexanes).

  • Consider a Third Solvent: If separation is still poor, adding a small amount of a third solvent can help. For example, a small amount of methanol in a dichloromethane or ethyl acetate system can significantly increase polarity.

Eluent_Selection start Crude Mixture tlc Run TLC with Hexane/Ethyl Acetate (e.g., 4:1) start->tlc check_rf Analyze Rf of Target Compound tlc->check_rf rf_low Rf < 0.2 check_rf->rf_low Too Low rf_high Rf > 0.4 check_rf->rf_high Too High rf_good 0.2 < Rf < 0.4 check_rf->rf_good Good increase_polarity Increase % Ethyl Acetate rf_low->increase_polarity decrease_polarity Decrease % Ethyl Acetate rf_high->decrease_polarity run_column Run Column with Optimized Eluent rf_good->run_column increase_polarity->tlc Re-run TLC decrease_polarity->tlc Re-run TLC

Caption: Workflow for selecting a chromatography eluent.

Troubleshooting Guide: Distillation

Distillation is a powerful purification technique for thermally stable, volatile liquid ethyl pyrazole esters. For high-boiling point solids, vacuum or solid distillation may be an option.[10]

Q1: When should I consider distillation for purifying my ethyl pyrazole ester?

A1: Distillation is a suitable method under the following conditions:

  • The compound is a liquid or a low-melting solid.

  • The compound is thermally stable and does not decompose at its boiling point.

  • There is a significant difference in boiling points between the target compound and the impurities.

  • For high-boiling point compounds , vacuum distillation is necessary to lower the boiling point and prevent thermal degradation.[10]

  • In some cases, solid distillation under vacuum can be used to purify a solid compound directly from the crude reaction mixture.[10]

Q2: My compound seems to be decomposing during distillation. What can I do?

A2: Decomposition during distillation is a clear sign that the compound is not stable at its boiling point at the current pressure.

Troubleshooting Steps:

  • Use a High Vacuum: The most effective way to prevent thermal decomposition is to perform the distillation under a high vacuum (e.g., <1 mbar). This significantly lowers the required temperature.[10]

  • Fractional Distillation: If the boiling points of your product and impurities are close, a fractional distillation column (e.g., a Vigreux column) can improve separation at a lower temperature.[10]

  • Short Path Distillation: For very sensitive or high molecular weight compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.

  • Consider an Alternative Method: If decomposition persists even under a high vacuum, distillation is not a suitable method. Re-evaluate crystallization or chromatography as purification options.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best overall purification technique for my novel ethyl pyrazole ester? A1: The choice depends on the properties of your compound and the impurities present.[1]

  • For solids: Always attempt crystallization first, as it is the most scalable and cost-effective method.[1] Ethanol is a good starting solvent for recrystallization attempts.[3][4][5]

  • For oils or if crystallization fails: Column chromatography is the most versatile technique.[1] Start with a silica gel column and a hexane/ethyl acetate eluent system.

  • For thermally stable liquids: Distillation, particularly under vacuum, can be a very effective and scalable purification method.[10]

Q2: How can I remove residual high-boiling solvents like DMF or DMSO? A2: These solvents can be challenging to remove completely.

  • Aqueous Washes: Perform multiple extractions with water or brine to partition the polar solvent into the aqueous layer.[1]

  • Azeotropic Removal: For DMF, azeotropic distillation with a solvent like toluene can be effective.[1]

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and stable, lyophilization can remove residual water and other volatile impurities.[1]

Q3: My purified ethyl pyrazole ester is colored. How can I remove the color? A3: Colored impurities are common in heterocyclic synthesis.

  • Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool. Be aware that this may slightly reduce your yield.[1]

  • Chromatography: Column chromatography is generally very effective at separating colored impurities from the desired product.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
  • (PDF)
  • Crystal structure of ethyl 3-(trifluoromethyl)
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google P
  • (IUCr) Crystal structure, Hirshfeld surface analysis, crystal voids, interaction energy calculations and energy frameworks and DFT calculations of ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)
  • The crystal structure of ethyl 1-(4-nitrophenyl)-5- (trifluoromethyl)
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutano
  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google P
  • Scalable synthesis of biologically active novel ethyl 1-(4- alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Public
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.

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Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with Pyrazole Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving pyrazole halides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with this powerful C-C bond-forming reaction. Our focus is to empower you with the scientific understanding and practical guidance needed to achieve high yields and purity in your syntheses.

Introduction: The Nuances of Suzuki Coupling with Pyrazole Halides

Pyrazole moieties are prevalent in pharmaceuticals and agrochemicals, making the Suzuki-Miyaura coupling of pyrazole halides a critical transformation. However, these substrates present unique challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition or poisoning, and the electronic nature of the pyrazole ring can influence the reactivity of the halide.[1][2] Furthermore, unprotected N-H pyrazoles can complicate the catalytic cycle.[1] Optimizing the palladium catalyst loading is a crucial step in overcoming these hurdles, balancing reaction efficiency with cost and downstream purification demands. This guide will provide a systematic approach to achieving this optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki coupling reaction with a bromopyrazole is giving a low yield. What are the first parameters I should investigate?

A1: When encountering low yields with bromopyrazoles, a systematic evaluation of your reaction conditions is essential. Start by assessing the following:

  • Integrity of the Catalytic System: The palladium source and ligand are paramount. For electron-deficient heterocycles like pyrazoles, standard catalysts may not be optimal. Consider using specialized ligands such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for challenging substrates.[1][3] Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high purity and have been stored under an inert atmosphere to prevent degradation.[4]

  • Reaction Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen.[4] Ensure your reaction vessel, solvents, and reagents have been thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).

  • Base Selection and Strength: The base is critical for the activation of the boronic acid.[2] For pyrazole substrates, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective.[2][5] The choice of base can also influence the solubility of the reaction components.

  • Solvent Choice: The solvent system must solubilize the reagents and stabilize the catalytic intermediates.[6] Common choices include ethereal solvents like dioxane or THF, or polar aprotic solvents like DMF, often in the presence of water.[3][7]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[4] To mitigate this:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly de-gassed to remove any traces of oxygen.

  • Use of Precatalysts: Employing a well-defined Pd(II) precatalyst can sometimes suppress homocoupling compared to generating the Pd(0) species in situ.

  • Ligand Choice: Bulky electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

Q3: My pyrazole has an unprotected N-H group. Is this problematic, and how can I address it?

A3: Yes, the acidic proton of an unprotected N-H on the pyrazole ring can inhibit the palladium catalyst by coordinating to the metal center.[1][2] This can lead to sluggish or incomplete reactions. To overcome this, you can:

  • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for catalyst inhibition.[1]

  • Employ Specialized Ligands: Ligands like XPhos have been shown to be effective for the coupling of unprotected N-H azoles.[1]

  • Protecting Group Strategy: While often less desirable due to the extra synthetic steps, N-protection of the pyrazole can be a robust solution.

Q4: I am using a chloropyrazole, and the reaction is not proceeding. What should I do?

A4: Chloropyrazoles are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making oxidative addition more challenging.[8] To promote the reaction:

  • Use a More Active Catalyst System: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition of aryl chlorides. Consider ligands like SPhos or other advanced Buchwald ligands.[3]

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage. However, be mindful of potential catalyst decomposition at excessive temperatures.[2]

  • Microwave Irradiation: Microwave-assisted heating can often accelerate sluggish reactions by rapidly reaching and maintaining the target temperature.[9][10][11][12]

Q5: How do I determine the optimal catalyst loading for my specific pyrazole halide?

A5: The optimal catalyst loading should be determined empirically for each specific substrate combination. A good starting point for many Suzuki couplings is 1-2 mol % of the palladium precursor.[13] To optimize, you can perform a series of small-scale reactions varying the catalyst loading (e.g., 0.1, 0.5, 1, 2, and 5 mol %).[14] Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS). The goal is to find the lowest catalyst concentration that provides a high yield in a reasonable timeframe.

Below is a troubleshooting workflow to guide your optimization process:

G start Low or No Product Yield catalyst Check Catalyst System (Pd source & Ligand) start->catalyst conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions If catalyst is appropriate reagents Verify Reagent Purity (Aryl Halide, Boronic Acid) conditions->reagents If no improvement atmosphere Ensure Inert Atmosphere (Degassing) reagents->atmosphere If reagents are pure success High Yield Achieved atmosphere->success If conditions are optimized

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a framework for systematically determining the optimal catalyst loading for your pyrazole halide substrate.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Pyrazole halide (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tubes or similar reaction vessels

Procedure:

  • Reaction Setup: In a series of flame-dried Schlenk tubes under an inert atmosphere, add the pyrazole halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precursor and ligand in the chosen solvent. This allows for accurate dispensing of small quantities.

  • Catalyst Addition: Add the appropriate volumes of the palladium precursor and ligand stock solutions to each Schlenk tube to achieve the desired catalyst loadings (e.g., 0.1, 0.5, 1, 2, 5 mol %).

  • Solvent Addition: Add the anhydrous and degassed solvent to each reaction vessel to a final concentration of approximately 0.1-0.2 M.

  • Degassing: Subject each reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the reaction mixtures to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the yield for each catalyst loading.

Data Presentation

The results of your catalyst loading optimization can be summarized in a table for easy comparison.

Catalyst Loading (mol %)Reaction Time (h)Conversion (%)Isolated Yield (%)Turnover Number (TON)
0.1246558580
0.5129589178
1.06>999494
2.04>999346.5
5.02>999218.4

Turnover Number (TON) = (moles of product) / (moles of catalyst)

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X trans Transmetalation oa->trans Ar-Pd(II)-X(L_n) re Reductive Elimination trans->re Ar-B(OR)_2 re->pd0 Ar-Ar'-Pd(II)(L_n) product Product re->product Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 1,5-Dimethyl-3-phenylpyrazole Ligands.
  • MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
  • ACS Publications. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry.
  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)....
  • Benchchem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a.
  • NIH. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Benchchem. (n.d.). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • RSC Publishing. (n.d.). Palladium nanoparticles catalyzed Suzuki cross-coupling reactions in ambient conditions.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ResearchGate. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.

Sources

Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a cornerstone in pharmaceutical and agrochemical development, often involves highly exothermic reactions, particularly during cyclocondensation with hydrazines.[1][2] While manageable on a laboratory scale, these exotherms present significant safety and quality challenges during scale-up. The reduced surface-area-to-volume ratio in larger reactors impedes efficient heat dissipation, increasing the risk of thermal runaway, side product formation, and product degradation.[2][3][4][5]

This technical support center provides a comprehensive guide to navigating the complexities of exothermic pyrazole synthesis at scale. Through a series of frequently asked questions and troubleshooting scenarios, we, as senior application scientists, aim to equip you with the knowledge and practical strategies to ensure safe, efficient, and reproducible large-scale production.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Hazard Assessment and Reaction Design

Q1: My pyrazole synthesis is highly exothermic. What are the first steps I should take before scaling up?

A1: A thorough reaction hazard assessment is the critical first step before any scale-up.[6] This involves more than just noting the exotherm; it requires a deep understanding of the reaction's thermodynamics and kinetics.

  • Causality: The primary concern is a thermal runaway, a situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[7][8] This can result in reactor failure, explosions, and the release of toxic materials.[5] Many pyrazole syntheses, especially those involving hydrazine, are known to be highly exothermic and can pose a risk of thermal runaway if not properly controlled.[1]

  • Recommended Actions:

    • Literature Review: Conduct an exhaustive search for safety data on your specific reaction or similar transformations. Pay close attention to any reported incidents or recommended safety protocols.

    • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction (ΔH), the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise (ΔTad).[9] This data is essential for designing an adequate cooling system.

    • Thermal Stability Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of your starting materials, intermediates, and final product.[10] This will help you establish a safe operating temperature window. A significant safety margin of around 100°C between the operating temperature and the onset of thermal runaway is recommended.[5]

Q2: How does the choice of reagents and solvents impact the exotherm?

A2: Reagent and solvent selection are pivotal in managing reaction exothermicity.

  • Causality: The inherent reactivity of your starting materials dictates the potential energy release. For instance, using highly reactive hydrazine hydrate can lead to a more pronounced exotherm compared to less reactive derivatives.[1] Solvents act as heat sinks, absorbing the energy generated during the reaction.[1] A solvent with a higher heat capacity can absorb more energy for a given temperature increase.

  • Recommended Actions:

    • Reagent Substitution: If possible, consider using less reactive reagents that still provide the desired product.

    • Solvent Selection: Choose a solvent with a high boiling point and adequate heat capacity to help control the temperature. Ensure all starting materials and intermediates are soluble to avoid precipitation, which can lead to poor mixing and localized hot spots.[3] Diluting the reaction mixture can also help to manage the exotherm.[1]

    • Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow setup can offer superior heat transfer and temperature control, significantly improving safety.[2][11]

Section 2: Process Control and Monitoring During Scale-Up

Q3: I'm observing a significant temperature spike during the addition of hydrazine, even with cooling. What's going wrong?

A3: This is a classic sign of inadequate heat removal and/or an addition rate that is too fast for the system's cooling capacity. The reduced surface-area-to-volume ratio in larger reactors is a primary contributor to this issue.[2][3][4]

  • Causality: In a large reactor, the volume increases cubically while the surface area for heat exchange only increases squarely. This fundamental geometric constraint means that heat dissipation becomes less efficient as the scale increases.[4][5] If the rate of the exothermic reaction surpasses the cooling system's ability to remove heat, the temperature will rise uncontrollably.

  • Troubleshooting Steps:

    • Reduce Addition Rate: The most immediate action is to slow down the addition of the reactive reagent (e.g., hydrazine).[1][2] A slower, dropwise addition allows the cooling system to keep pace with the heat generation.[3]

    • Improve Cooling Efficiency: Ensure your reactor's cooling system is operating at maximum capacity. This may involve using a colder coolant or increasing the flow rate of the coolant.

    • Enhance Mixing: Inadequate mixing can create localized "hot spots" where the concentration of reagents is high, leading to a rapid, localized exotherm.[2][3] Verify that your stirring speed is sufficient for the larger volume and viscosity of the reaction mixture.

    • Monitor Internal Temperature: Always use a temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.[3][8] Do not rely solely on the jacket temperature.

Q4: My yield has decreased, and I'm seeing new impurities after scaling up. Could this be related to the exotherm?

A4: Absolutely. Poor temperature control is a common cause of decreased yield and the formation of impurities during scale-up.[2][3]

  • Causality: Elevated temperatures, even localized ones, can promote side reactions or cause the degradation of your starting materials, intermediates, or the final product.[1] For example, in some pyrazole syntheses, higher temperatures can lead to the formation of regioisomers or other byproducts.[1][12]

  • Troubleshooting Steps:

    • Re-optimize Temperature: The optimal temperature profile for a small-scale reaction may not be directly transferable to a larger scale.[13] Conduct small-scale experiments to determine the ideal temperature range that maximizes yield and minimizes impurity formation.

    • Analyze Impurities: Identify the structure of the new impurities. This information can provide valuable clues about the side reactions occurring and help you devise strategies to mitigate them (e.g., by adjusting pH, solvent, or temperature).

    • Controlled Quenching: The quenching step can also be highly exothermic.[13] Ensure that the quenching agent is added slowly and with efficient cooling to prevent product degradation.

Section 3: Emergency Preparedness and Runaway Reaction Scenarios

Q5: What should be my immediate actions if I suspect a thermal runaway is beginning?

A5: A swift and decisive response is crucial to prevent a catastrophic event.

  • Causality: A thermal runaway is a self-accelerating reaction where the temperature rises at an ever-increasing rate.[7] Immediate intervention is necessary to break this cycle.

  • Emergency Protocol:

    • Stop Reagent Addition: Immediately cease the addition of all reagents.[1]

    • Maximize Cooling: Apply maximum cooling to the reactor.[1] Have a backup cooling system, such as a dry ice/acetone bath, readily available for emergencies.[7]

    • Emergency Quench: If cooling is insufficient, be prepared to quench the reaction. The quench agent should be chosen carefully during the process development phase to ensure it effectively stops the reaction without generating additional hazards (e.g., excessive gas evolution).

    • Evacuation: If the situation cannot be brought under control, evacuate the area immediately and alert emergency response personnel.

Q6: How can I design a safer, "self-validating" protocol for my exothermic pyrazole synthesis?

A6: A self-validating protocol incorporates inherent safety measures and process analytical technology (PAT) to monitor and control the reaction in real-time.

  • Causality: By building in safety checks and continuous monitoring, you can detect deviations from normal operating conditions early and take corrective action before a hazardous situation develops.

  • Protocol Design Elements:

    • Semi-Batch Operation: Instead of adding all reagents at once, use a semi-batch process where one of the reactive components is added gradually.[6] This allows you to control the reaction rate by adjusting the addition rate.

    • Real-time Monitoring: Implement in-situ monitoring techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy to track the consumption of reactants and the formation of products. This provides real-time kinetic data and can help detect any unexpected side reactions.

    • Automated Control Systems: Utilize automated systems to control reagent addition based on the real-time temperature of the reaction mixture. If the temperature exceeds a predefined setpoint, the addition can be automatically stopped.

Data Presentation

ParameterLaboratory Scale (1 L)Pilot Scale (50 L)Production Scale (500 L)
Surface Area (A) ~0.06 m²~0.6 m²~3.0 m²
Volume (V) 0.001 m³0.05 m³0.5 m³
A/V Ratio ~60 m⁻¹~12 m⁻¹~6 m⁻¹
Typical Cooling Capacity HighModerateLow
Risk of Thermal Runaway LowModerateHigh

Caption: Comparison of key physical parameters and associated risks at different scales of pyrazole synthesis.

Experimental Protocols

Protocol 1: Controlled Addition of Hydrazine Hydrate for a 50 L Scale Reaction

  • Reactor Setup: The 50 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a condenser, and a pressure-equalizing dropping funnel.

  • Initial Charge: Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C) by circulating a coolant through the reactor jacket.

  • Hydrazine Addition: Add the hydrazine hydrate dropwise from the dropping funnel over a period of 4-6 hours.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C) of the setpoint.

  • Emergency Stop: If the internal temperature rises more than 5 °C above the setpoint, immediately stop the addition and apply maximum cooling.

Visualizations

Exotherm_Management_Workflow cluster_0 Pre-Scale-Up Assessment cluster_1 Process Design & Control cluster_2 Scale-Up Execution & Monitoring Literature_Review Literature Review & Hazard Identification Calorimetry Reaction Calorimetry (RC1) - ΔH, MTSR, ΔTad Literature_Review->Calorimetry Identifies Need For Thermal_Stability DSC/TGA Analysis - Decomposition Temp. Calorimetry->Thermal_Stability Informs Reagent_Solvent Reagent & Solvent Selection Thermal_Stability->Reagent_Solvent Defines Safe Operating Window Controlled_Addition Controlled Reagent Addition Profile Reagent_Solvent->Controlled_Addition Cooling_System Adequate Cooling System Design Controlled_Addition->Cooling_System Dictates Requirements Mixing Efficient Mixing Strategy Cooling_System->Mixing Real_Time_Monitoring Real-Time Temperature & Process Monitoring (PAT) Mixing->Real_Time_Monitoring Enables Emergency_Plan Emergency Shutdown & Quenching Protocol Real_Time_Monitoring->Emergency_Plan Triggers

Caption: Workflow for managing exothermic reactions in pyrazole synthesis.

Troubleshooting_Logic Start Temperature Spike or Impurity Formation During Scale-Up Check_Addition_Rate Is Reagent Addition Rate Too Fast? Start->Check_Addition_Rate Check_Cooling Is Cooling System Adequate? Check_Addition_Rate->Check_Cooling No Action_Slow_Addition Reduce Addition Rate Check_Addition_Rate->Action_Slow_Addition Yes Check_Mixing Is Mixing Efficient? Check_Cooling->Check_Mixing Yes Action_Improve_Cooling Enhance Cooling (Lower Temp, Higher Flow) Check_Cooling->Action_Improve_Cooling No Check_Temp_Profile Is Temperature Profile Optimized? Check_Mixing->Check_Temp_Profile Yes Action_Improve_Mixing Increase Stirring Speed / Baffle Installation Check_Mixing->Action_Improve_Mixing No Action_Reoptimize_Temp Re-optimize Temperature Profile at Small Scale Check_Temp_Profile->Action_Reoptimize_Temp No

Caption: Troubleshooting logic for common scale-up issues.

References

  • BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde.
  • University of Illinois. (2019, September 18). Best Practices for Working with Chemical Reactions in the Lab.
  • National Institutes of Health. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • ResearchGate. (2021, January 9). Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism.
  • University of Illinois. (2019, September 18). Scale-up Reactions.
  • IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
  • MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
  • Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • ResearchGate. (n.d.). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF.
  • Royal Society of Chemistry. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • MDPI. (n.d.). Supplementary Information Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method.
  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool in this endeavor, offering profound insights into the molecular architecture of organic compounds.[1][2][3][4][5][6] This guide provides an in-depth analysis and spectral assignment of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous therapeutic agents.

While a direct experimental spectrum for this specific molecule is not publicly available, this guide will leverage established principles of NMR spectroscopy, comparative analysis with structurally related analogs, and predictive methodologies to present a comprehensive and well-supported spectral assignment. This approach mirrors the real-world challenges faced by scientists in interpreting the spectra of novel compounds.

The Pyrazole Core: A Privileged Scaffold

Nitrogen-containing heterocyclic compounds, such as pyrazoles, are widely distributed in nature and form the backbone of many pharmaceuticals.[2] Their biological activity is intimately linked to their structure, making precise characterization paramount. NMR spectroscopy provides the necessary resolution to define the substitution patterns and electronic environment of these complex molecules.[1][2]

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar pyrazole derivatives and foundational NMR principles.[7][8][9]

Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3, 400 MHz)

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~8.0s-1H
NH (pyrazole)broad s--1H
O-CH2 (ester)~4.3q7.12H
C3-CH2 (ethyl)~2.8q7.62H
O-CH2-CH3 (ester)~1.35t7.13H
C3-CH2-CH3 (ethyl)~1.3t7.63H

Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3, 100 MHz)

AssignmentChemical Shift (δ, ppm)
C=O (ester)~163
C-3~150
C-5~135
C-4~110
O-CH2 (ester)~60
C3-CH2 (ethyl)~20
O-CH2-CH3 (ester)~14
C3-CH2-CH3 (ethyl)~13

Rationale for Spectral Assignment: A Mechanistic Approach

The predicted chemical shifts are grounded in the fundamental electronic properties of the pyrazole ring and the influence of its substituents.

  • 1H NMR Analysis:

    • H-5 Proton: The proton at the C-5 position of the pyrazole ring is expected to be the most deshielded aromatic proton, appearing as a singlet around 8.0 ppm. This significant downfield shift is due to the anisotropic effect of the pyrazole ring and the electron-withdrawing nature of the adjacent carboxylate group.

    • NH Proton: The N-H proton of the pyrazole ring will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

    • Ethyl Ester Group: The methylene protons (O-CH2) of the ethyl ester are adjacent to an electron-withdrawing oxygen atom, leading to a downfield shift to approximately 4.3 ppm. These protons will exhibit a quartet splitting pattern due to coupling with the neighboring methyl protons. The terminal methyl protons (O-CH2-CH3) will appear as a triplet around 1.35 ppm.

    • C-3 Ethyl Group: The methylene protons (C3-CH2) of the ethyl group at the C-3 position are attached directly to the pyrazole ring and are expected to resonate around 2.8 ppm as a quartet. The corresponding methyl protons (C3-CH2-CH3) will appear as a triplet at approximately 1.3 ppm.

  • 13C NMR Analysis:

    • Carbonyl Carbon: The carbonyl carbon of the ethyl ester is the most deshielded carbon, with a predicted chemical shift of around 163 ppm.

    • Pyrazole Ring Carbons: The C-3 and C-5 carbons of the pyrazole ring are significantly influenced by the nitrogen atoms. The C-3 carbon, bearing the ethyl substituent, is predicted to be around 150 ppm. The C-5 carbon, adjacent to the ester group, is expected at approximately 135 ppm. The C-4 carbon, being shielded relative to the other ring carbons, is predicted to appear upfield around 110 ppm.

    • Ethyl Groups: The methylene carbon of the ethyl ester (O-CH2) will be found around 60 ppm, while the methylene carbon of the C-3 ethyl group (C3-CH2) will be further upfield at about 20 ppm. The methyl carbons of both ethyl groups are expected in the aliphatic region, around 14 ppm and 13 ppm, respectively.

Comparative Analysis with Structurally Related Compounds

To enhance the reliability of our spectral assignment, we can compare the predicted values with experimental data for similar molecules. For instance, ethyl 1H-pyrazole-4-carboxylate shows its H-5 proton at approximately 7.9 ppm and its H-3 proton at around 7.8 ppm.[10][11] The introduction of an ethyl group at the C-3 position in our target molecule would eliminate the H-3 signal and is expected to have a minor shielding effect on the H-5 proton.

Similarly, ethyl 3-methyl-1H-pyrazole-4-carboxylate provides a close analog.[12] The chemical shifts of the pyrazole ring protons and carbons in this compound would serve as excellent benchmarks for our predictions, with the understanding that an ethyl group will have a slightly different electronic and steric influence compared to a methyl group.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural elucidation.[13][14][15][16] The following is a generalized protocol for the acquisition of such spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the sample for 1H NMR and 20-50 mg for 13C NMR.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.

13C NMR Acquisition
  • Instrument Setup: Use the same spectrometer as for 1H NMR.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30'). For quantitative 13C NMR, an inverse-gated decoupling sequence should be used with a longer relaxation delay.[13][17]

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (can be longer for quantitative measurements).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and perform automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integration (1H NMR): Integrate the signals to determine the relative number of protons.

Visualizing the Workflow and Molecular Structure

To further clarify the process, the following diagrams illustrate the workflow for NMR spectral assignment and the structure of this compound.

G cluster_0 NMR Spectral Assignment Workflow Sample Preparation Sample Preparation 1H NMR Acquisition 1H NMR Acquisition Sample Preparation->1H NMR Acquisition 13C NMR Acquisition 13C NMR Acquisition 1H NMR Acquisition->13C NMR Acquisition Data Processing Data Processing 13C NMR Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Comparison with Analogs Comparison with Analogs Spectral Analysis->Comparison with Analogs Final Structure Confirmation Final Structure Confirmation Comparison with Analogs->Final Structure Confirmation

Caption: Workflow for NMR spectral analysis.

Caption: Molecular structure of the target compound.

Conclusion

This guide provides a comprehensive, albeit predictive, 1H and 13C NMR spectral assignment for this compound. By integrating fundamental NMR principles, comparative analysis with known compounds, and established experimental protocols, we have constructed a robust framework for the structural elucidation of this and similar pyrazole derivatives. For researchers in the pharmaceutical and chemical sciences, this detailed approach underscores the power of NMR spectroscopy as a tool for navigating the complexities of molecular structure. The self-validating nature of combining predictive methods with comparative data analysis provides a high degree of confidence in the proposed assignments, even in the absence of a definitive experimental spectrum.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
  • (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar.
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  • (2025). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.
  • (2025). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. ResearchGate.
  • Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. PubChem.
  • (n.d.). Application Notes & Protocols: Quantitative ¹³C NMR Spectroscopy for Structural Elucidation. BenchChem.
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  • (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH.
  • (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.
  • (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Breitmaier, E. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem.
  • (n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.
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  • (n.d.). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem.
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A Senior Application Scientist's Guide to the Quantification of Pyrazoline Derivatives: An In-depth Comparison of RP-HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Pyrazoline derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, are no exception. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the widely adopted Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with other analytical techniques for the quantification of these promising therapeutic agents. Drawing upon established methodologies and field-proven insights, this document will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of performance based on experimental data.

The Central Role of RP-HPLC in Pyrazoline Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for the quantification of a vast array of pharmaceutical compounds, including pyrazoline derivatives. Its popularity stems from its high resolution, sensitivity, and specificity. The fundamental principle of RP-HPLC involves the separation of analytes based on their partitioning between a nonpolar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase. The choice of a reversed-phase approach is particularly well-suited for pyrazoline derivatives, which are often moderately polar to nonpolar in nature.

The development of a robust and reliable RP-HPLC method is a meticulous process, guided by the principles of Quality by Design (QbD) and validated according to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] A validated method ensures that it is fit for its intended purpose, providing accurate, precise, and reproducible results.[6][7][8][9][10]

Deconstructing a Validated RP-HPLC Method: A Case Study

To illustrate the intricacies of a validated RP-HPLC method for pyrazoline derivatives, let's examine a representative protocol based on published literature.[11][12][13] This method was developed for the determination of a synthesized pyrazoline derivative with anti-inflammatory activity.

Chromatographic Conditions:

ParameterSpecificationRationale
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)The C18 stationary phase provides excellent hydrophobic retention for the pyrazoline derivative, while the particle size and column dimensions ensure good peak shape and resolution.
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) in Water : Methanol (20:80, v/v)The combination of methanol and water serves as the polar mobile phase. TFA is added as an ion-pairing agent to improve peak symmetry by minimizing tailing caused by interactions with residual silanol groups on the silica support. The 80% methanol content provides sufficient elution strength for the analyte.
Flow Rate 1.0 mL/minThis flow rate offers a good balance between analysis time and chromatographic efficiency.
Detection UV at 206 nmPyrazoline derivatives typically exhibit strong UV absorbance at lower wavelengths due to their chromophoric structure.
Injection Volume 5.0 µLA small injection volume helps to prevent column overload and maintain sharp peaks.
Column Temperature 25 ± 2°CMaintaining a consistent column temperature is crucial for reproducible retention times.

Method Validation: A Testament to Reliability

The cornerstone of any analytical method is its validation, which demonstrates its suitability for the intended application. The validation parameters, as stipulated by ICH guidelines, are crucial for ensuring the integrity of the generated data.[6][7][8][9][10]

Validation ParameterAcceptance CriteriaTypical Result for Pyrazoline Derivative
Specificity The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.No interference from excipients or degradation products was observed at the retention time of the analyte.
Linearity (r²) ≥ 0.9980.998 over a concentration range of 50-80 µg/mL.[12]
Accuracy (% Recovery) 98.0% - 102.0%Excellent recovery was achieved at different concentration levels.
Precision (% RSD) ≤ 2.0%Intraday and interday precision studies showed %RSD values well within the acceptable limits.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:14 µg/mL.[12]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:115 µg/mL.[12]
Robustness The method should remain unaffected by small, but deliberate variations in method parameters.No significant changes in the results were observed when parameters like mobile phase composition and flow rate were slightly altered.
System Suitability Parameters like theoretical plates, tailing factor, and %RSD of replicate injections should meet predefined criteria.The system suitability parameters were consistently met, ensuring the performance of the chromatographic system.[14]

This comprehensive validation data provides a high degree of confidence in the RP-HPLC method for the accurate and precise quantification of the pyrazoline derivative.

Experimental Workflow for RP-HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an RP-HPLC method for a pyrazoline derivative.

RP_HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_2 Routine Analysis MD_Start Select Initial Conditions (Column, Mobile Phase, Detector) MD_Optimize Optimize Chromatographic Parameters (Gradient, Flow Rate, Temperature) MD_Start->MD_Optimize Initial Runs Specificity Specificity MD_Optimize->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability Routine_QC Quality Control Samples System_Suitability->Routine_QC Validated Method Data_Reporting Data Analysis & Reporting Routine_QC->Data_Reporting

Caption: Workflow for RP-HPLC method development and validation.

Comparative Analysis: RP-HPLC vs. Alternative Techniques

While RP-HPLC is a powerful and widely used technique, it is essential for the modern scientist to be aware of alternative and complementary methods. The choice of analytical technique often depends on the specific requirements of the analysis, such as the sample matrix, the concentration of the analyte, and the available instrumentation.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. For the quantification of pyrazoline derivatives, HPTLC can be a viable alternative to RP-HPLC, particularly for screening purposes or in resource-limited settings.

Performance Comparison: RP-HPLC vs. HPTLC

FeatureRP-HPLCHPTLC
Resolution HighModerate to High
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Analysis Time per Sample Longer (typically 5-30 min)Shorter (multiple samples analyzed simultaneously)
Solvent Consumption HigherLower
Instrumentation Cost HigherLower
Flexibility High (gradient elution, various detectors)Moderate (limited to planar separation)
Sample Throughput LowerHigher

A quantitative HPTLC-densitometry method can be developed and validated for pyrazoline derivatives, providing a cost-effective and rapid analytical solution.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalytical studies or the analysis of complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed champion.[16] The coupling of a liquid chromatograph to a mass spectrometer provides not only quantitative data but also structural information, enabling the unambiguous identification of analytes.

When to Choose LC-MS over RP-HPLC:

  • Trace Level Quantification: When the concentration of the pyrazoline derivative is below the detection limits of conventional UV detectors.

  • Complex Matrices: For the analysis of samples such as plasma, urine, or tissue homogenates, where the high selectivity of MS is required to differentiate the analyte from endogenous interferences.

  • Metabolite Identification: In drug metabolism studies, LC-MS is indispensable for identifying and quantifying metabolites of the parent pyrazoline compound.

  • Structural Elucidation: For confirming the identity of newly synthesized pyrazoline derivatives.[17][18][19]

Experimental Protocols

Protocol 1: Validated RP-HPLC Method for a Pyrazoline Derivative
  • Preparation of Standard Stock Solution: Accurately weigh about 10 mg of the pyrazoline derivative reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 to 150 µg/mL.

  • Preparation of Sample Solution: Accurately weigh a quantity of the formulation equivalent to 10 mg of the pyrazoline derivative and dissolve it in 10 mL of methanol. Sonicate for 15 minutes and filter through a 0.45 µm nylon filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.

  • Chromatographic Analysis: Inject 5.0 µL of the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the amount of the pyrazoline derivative in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Synthesis and Characterization of a Pyrazoline Derivative

The synthesis of pyrazoline derivatives often involves the condensation of a chalcone with hydrazine hydrate.[20][21][22]

  • Synthesis of Chalcone: A mixture of an appropriate acetophenone and a substituted benzaldehyde is stirred in ethanol in the presence of a base (e.g., NaOH or KOH). The resulting chalcone is then filtered and recrystallized.

  • Synthesis of Pyrazoline: The synthesized chalcone is refluxed with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid) to yield the pyrazoline derivative.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

  • Characterization: The structure of the synthesized pyrazoline derivative is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[17][18][20][21][23][24][25][26]

Logical Relationships in Analytical Method Selection

The choice of an analytical method is a critical decision that impacts the quality and reliability of the data. The following diagram illustrates the logical considerations for selecting an appropriate method for pyrazoline derivative quantification.

Method_Selection_Logic Start Define Analytical Goal Quant_Type Type of Quantification? Start->Quant_Type Matrix_Complexity Sample Matrix Complexity? Quant_Type->Matrix_Complexity Routine QC / Assay LC_MS LC-MS Quant_Type->LC_MS Bioanalysis / Trace Analysis Sensitivity_Req Sensitivity Requirement? Matrix_Complexity->Sensitivity_Req Simple (e.g., Bulk Drug, Formulation) Matrix_Complexity->LC_MS Complex (e.g., Plasma, Urine) RP_HPLC RP-HPLC Sensitivity_Req->RP_HPLC Moderate to High HPTLC HPTLC Sensitivity_Req->HPTLC Moderate Sensitivity_Req->LC_MS Very High

Caption: Decision tree for analytical method selection.

Conclusion: A Multi-faceted Approach to Quantification

References

  • U.S. Food and Drug Administration. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Sivagami, B., Chandrasekar, R., Selvamani, P., Ramesh, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 1-7. [Link]

  • Sivagami, B., Chandrasekar, R., Selvamani, P., Ramesh, R., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(4). [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Sivagami, B., Sekar, R., Selvamani, P., & Sudakar, P. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Ashtekar, A. A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Al-Kindy, S. M., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. [Link]

  • Kumar, V., et al. (2017). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. PubMed Central. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Ashtekar, A. A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl)hydrazone]. Bohrium. [Link]

  • de Andrade, J. C. S., et al. (2025). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. PubMed Central. [Link]

  • E-RESEARCHCO. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Sari, Y., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PubMed Central. [Link]

  • Çelik, H. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(2), 659-664. [Link]

  • Yurttaş, L., et al. (2013). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 18(1), 863-876. [Link]

  • Research Trends. (n.d.). Development of quantitative HPTLC-densitometry methods for analyzing desloratadine, etodolac, famotidine, omeprazole, oxaprozin. [Link]

  • Pundir, K. (2015). Synthesis and characterization of Pyrazoline derivatives. ResearchGate. [Link]

  • Çelik, H. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. DergiPark. [Link]

  • K'oreje, K. O., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. [Link]

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Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. Understanding the fragmentation patterns of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate, offering a comparative perspective with structurally related pyrazole derivatives.

I. The Architecture of Fragmentation: Predicting the Mass Spectrum

Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation pathways are governed by the inherent stability of the resulting ions and neutral losses. For this compound, we can anticipate a series of characteristic cleavages influenced by the pyrazole ring, the ethyl ester moiety, and the ethyl substituent at the C3 position.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of this compound and its analogs, the following experimental setup is recommended:

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent like methanol or acetonitrile.

  • Inlet System: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system for separation and purification, or through direct infusion.

  • Ionization: Electron ionization (EI) is employed at a standard energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The ion detector records the abundance of each ion, generating the mass spectrum.

II. Deconstructing the Molecule: Key Fragmentation Pathways

The fragmentation of this compound is expected to be a composite of the characteristic fragmentation of its constituent functional groups. The molecular ion (M+) is predicted to have a mass-to-charge ratio (m/z) of 182.

A logical workflow for predicting and interpreting the fragmentation is as follows:

Fragmentation_Workflow cluster_prediction Prediction & Analysis cluster_comparison Comparative Analysis cluster_validation Structural Confirmation A Propose Molecular Structure This compound B Predict Molecular Ion (M+) A->B C Identify Key Functional Groups (Pyrazole, Ethyl Ester, C3-Ethyl) B->C D Postulate Fragmentation Pathways Based on Known Mechanisms C->D E Assign m/z Values to Predicted Fragments D->E G Compare Fragmentation Patterns E->G F Acquire Experimental Spectra of Analogous Compounds F->G H Identify Unique vs. Common Fragments G->H I Confirm Structural Assignments H->I

Caption: A logical workflow for predicting and comparing mass spectrometry fragmentation patterns.

The primary fragmentation pathways are anticipated to involve:

  • Loss of the Ethoxy Group (-OCH2CH3): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH2CH3, 45 Da). This would result in a prominent acylium ion.

  • Loss of Ethylene (McLafferty Rearrangement): Esters with a γ-hydrogen can undergo a McLafferty rearrangement, involving the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of an alkene. In this case, the loss of ethylene (C2H4, 28 Da) from the ethyl ester is a possibility.

  • Cleavage of the C3-Ethyl Group: The ethyl group at the C3 position can undergo benzylic-like cleavage, leading to the loss of a methyl radical (•CH3, 15 Da) to form a stabilized cation.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation, including the expulsion of a molecule of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N2, 28 Da).[1][2] These cleavages often follow initial fragmentation of the substituents.

Predicted Fragmentation Pattern of this compound
m/z Proposed Fragment Ion Neutral Loss Notes
182[M]+•-Molecular Ion
153[M - C2H5]+•C2H5Loss of the ethyl group from the ester or the C3 position.
137[M - OCH2CH3]+•OCH2CH3Loss of the ethoxy radical from the ester.
125[M - C2H5 - CO]+•C2H5, COSubsequent loss of carbon monoxide from the [M - C2H5]+ ion.
110[M - HCN - C2H5O•]+HCN, •OC2H5Fragmentation of the pyrazole ring following ester cleavage.

III. A Comparative Analysis: Learning from Analogs

To lend credence to our predictions, we can compare the expected fragmentation of this compound with the known mass spectra of similar compounds.

Case Study 1: Ethyl 1H-pyrazole-4-carboxylate

The mass spectrum of Ethyl 1H-pyrazole-4-carboxylate (MW: 140.14) is available in the NIST database.[3][4] Its fragmentation provides a baseline for understanding the behavior of the pyrazole-4-carboxylate core.

Compound Molecular Ion (m/z) Key Fragments (m/z) Interpretation
Ethyl 1H-pyrazole-4-carboxylate140112, 95, 68Loss of C2H4 (McLafferty), loss of •OC2H5, and subsequent ring fragmentation.
Ethyl 3-methyl-1H-pyrazole-4-carboxylate154126, 109, 82Similar fragmentation pattern to the unsubstituted analog, shifted by 14 Da due to the methyl group.
This compound (Predicted) 182 154, 137, 110 Expected to follow similar pathways, with fragments shifted by 28 Da compared to the unsubstituted analog.
Case Study 2: Ethyl 3-methyl-1H-pyrazole-4-carboxylate

This compound (MW: 154.17) is a closer analog, with a methyl group at the C3 position.[5] Its fragmentation pattern offers a more direct comparison for the influence of an alkyl substituent at this position. The fragmentation is expected to parallel that of the ethyl-substituted target molecule, with mass shifts corresponding to the difference in the alkyl group size.

The fragmentation pathway can be visualized as follows:

Fragmentation_Pathway M [M]+• m/z = 182 F1 [M - C2H5]+ m/z = 153 M->F1 - •C2H5 F2 [M - OCH2CH3]+ m/z = 137 M->F2 - •OCH2CH3 F3 [M - C2H4]+• m/z = 154 M->F3 - C2H4 F4 [F2 - HCN] m/z = 110 F2->F4 - HCN

Caption: Predicted fragmentation pathway of this compound.

IV. Conclusion: A Predictive Framework for Structural Elucidation

While a definitive experimental mass spectrum for this compound is not publicly documented, a comprehensive and scientifically grounded prediction of its fragmentation pattern can be achieved. By dissecting the molecule into its core functional components and drawing comparisons with well-characterized analogs, we can anticipate the major fragmentation pathways and the corresponding m/z values of the resulting ions.

This guide provides a robust framework for researchers and scientists to interpret the mass spectra of novel pyrazole derivatives. The principles outlined here—combining foundational knowledge of fragmentation mechanisms with comparative data analysis—are universally applicable in the field of mass spectrometry for the confident structural elucidation of organic molecules. The ability to predict and understand these fragmentation patterns is a critical skill in modern drug discovery and development, enabling the rapid identification and characterization of new chemical entities.

V. References

  • Al-Mousawi, S. M., et al. (2012). Mass Spectrometric Study of Some Pyrazoline Derivatives. Journal of Heterocyclic Chemistry, 49(5), 1184-1188.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • El-Abadelah, M. M., et al. (1998). Mass spectrometric fragmentation of some 1-aryl-3-phenyl-5-(p-tolyl)pyrazoles. Rapid Communications in Mass Spectrometry, 12(15), 1019-1022.

  • NIST. (n.d.). Ethyl 4-pyrazolecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Zhang, Z., et al. (2014). Synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 649-659.

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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing kinase inhibitor discovery, this guide provides an in-depth comparison of in vitro kinase assay protocols with a specific focus on pyrazole-based compounds. Pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the protocols described are self-validating systems for generating robust and reliable data.

The Kinase-Inhibitor Interaction: Why Assay Choice Matters

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate.[3] Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][4] Pyrazole-based compounds have emerged as a particularly successful class of kinase inhibitors, often targeting the ATP-binding site of the kinase.[1][5]

The choice of an in vitro kinase assay is a critical decision that can significantly impact the quality and interpretation of your data. A well-chosen assay will not only accurately determine the potency of your pyrazole-based inhibitor but will also provide insights into its mechanism of action. Conversely, an inappropriate assay can lead to misleading results due to compound interference or a lack of sensitivity.

This guide will compare several widely used in vitro kinase assay formats, providing detailed protocols and highlighting their respective strengths and weaknesses in the context of screening pyrazole-based compounds.

Comparative Analysis of In Vitro Kinase Assay Formats

The landscape of in vitro kinase assays is diverse, with each technology offering a unique set of advantages and disadvantages.[6][7] The optimal choice depends on various factors, including the specific kinase target, the desired throughput, and the available laboratory instrumentation.[8]

The "Gold Standard": Radiometric Assays

Radiometric assays, specifically the filter binding assay, are traditionally considered the "gold standard" for their direct and robust measurement of kinase activity.[6][9][10][11]

Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a peptide or protein substrate. The phosphorylated substrate is then captured on a filter, and the unincorporated radiolabeled ATP is washed away. The amount of radioactivity remaining on the filter is directly proportional to the kinase activity.[6][12][13][14]

Advantages:

  • Direct Measurement: Directly quantifies the phosphorylated product, minimizing artifacts from indirect measurements.[10]

  • High Sensitivity: The use of radioisotopes provides excellent sensitivity, making it suitable for kinases with low activity.[9]

  • Universality: Applicable to virtually any kinase and substrate combination without the need for specific antibodies or modified substrates.[6][10]

Disadvantages:

  • Safety Concerns: Requires handling of radioactive materials, necessitating specialized licenses, safety protocols, and waste disposal procedures.[6][9]

  • Low Throughput: The multiple washing and separation steps make it less amenable to high-throughput screening (HTS).[6]

  • Cost: Radioisotopes and scintillation cocktails can be expensive.

Experimental Protocol: Radiometric Filter Binding Assay

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor in the kinase reaction buffer. Include a DMSO vehicle control.

  • Kinase Reaction:

    • In a microplate, add the diluted inhibitor or vehicle control.

    • Add the kinase and substrate to each well.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Kₘ for ATP to accurately determine the IC₅₀ for ATP-competitive inhibitors.[15]

    • Incubate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.[16]

  • Reaction Termination and Filtration:

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to the phosphocellulose filter plate.

    • Wash the filters several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Luminescence-Based Assays: A Homogeneous Approach

Luminescence-based assays are a popular non-radioactive alternative that offers a homogeneous "mix-and-read" format, making them well-suited for HTS.[17][18]

Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. It is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.[19]

Advantages:

  • Universal: Can be used for virtually any kinase that produces ADP.[3][19]

  • High Sensitivity: The luminescent signal is highly sensitive.

  • HTS Compatible: The homogeneous format is easily automated.[18]

Disadvantages:

  • Indirect Measurement: Measures ADP production, which can be susceptible to interference from compounds that affect the coupling enzymes (luciferase).[8]

  • Multi-step Process: The two-step addition can increase the assay time.[9]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase reaction buffer

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor in the kinase reaction buffer. Include a DMSO vehicle control.

  • Kinase Reaction:

    • In a white, opaque microplate, add the diluted inhibitor or vehicle control.

    • Add the kinase and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for a predetermined time.

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion and Detection:

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[17]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in the reaction after the kinase reaction has occurred. A single reagent containing luciferase and its substrate is added to the completed kinase reaction. The amount of light produced is inversely proportional to the kinase activity.[20][21][22]

Advantages:

  • Simple, One-Step Protocol: A single addition step makes it very easy to automate.[21]

  • Fast: The signal develops quickly.

Disadvantages:

  • Signal Decrease Assay: As an inhibitor will result in a higher signal (less ATP consumed), it can be more prone to false positives from compounds that inhibit luciferase or stabilize ATP.[8]

  • Requires High Substrate Conversion: A significant portion of the initial ATP needs to be consumed to generate a robust signal window.[8]

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase reaction buffer

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • Kinase-Glo® Reagent

  • White, opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor.

  • Kinase Reaction:

    • In a white, opaque microplate, add the diluted inhibitor or vehicle control.

    • Add the kinase and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature.

  • Detection:

    • Add an equal volume of Kinase-Glo® Reagent to each well.

    • Mix briefly and incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence.

  • Data Analysis:

    • Calculate the percent inhibition.

    • Determine the IC₅₀ value.

Fluorescence-Based Assays: Versatility and High Throughput

Fluorescence-based assays are a cornerstone of modern drug discovery due to their high sensitivity, adaptability to HTS, and non-radioactive nature.[6][23]

Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology. In a typical kinase assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., XL665) are used. A streptavidin-conjugated donor fluorophore (e.g., Europium cryptate) binds to the biotinylated substrate. When the substrate is phosphorylated, the phospho-specific antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The HTRF signal is proportional to the amount of phosphorylated substrate.[24][25][26]

Advantages:

  • High Sensitivity and Low Background: Time-resolved detection minimizes interference from short-lived background fluorescence.[24]

  • Homogeneous Format: "Mix-and-read" protocol is ideal for HTS.[24][27]

  • Ratiometric Detection: The ratio of acceptor to donor emission is measured, reducing well-to-well variability.[8]

Disadvantages:

  • Requires Specific Reagents: A specific phospho-antibody is needed for each phosphorylation site, which may not always be available.[9]

  • Potential for Compound Interference: Colored or fluorescent compounds can potentially interfere with the assay, although the ratiometric and time-resolved nature of HTRF minimizes this.

Experimental Protocol: HTRF® KinEASE® Assay

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Kinase reaction buffer

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • HTRF® detection reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor.

  • Kinase Reaction:

    • In a microplate, add the diluted inhibitor or vehicle control.

    • Add the kinase and biotinylated substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature.

  • Detection:

    • Add the HTRF® detection reagents to each well to stop the reaction and initiate the detection process.

    • Incubate for at least 1 hour at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and percent inhibition.

    • Determine the IC₅₀ value.

Principle: Alpha (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay.[8] Donor beads, when excited by a laser, convert ambient oxygen to singlet oxygen. If an acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent reaction in the acceptor bead, which then emits light. In a kinase assay, donor and acceptor beads are brought together by the interaction between a biotinylated substrate (bound to streptavidin-coated donor beads) and a phospho-specific antibody (bound to Protein A-coated acceptor beads).[28] The signal is proportional to the level of substrate phosphorylation.[29]

Advantages:

  • High Sensitivity: The signal amplification cascade results in a very sensitive assay.[29]

  • Homogeneous Format: No-wash, "mix-and-read" protocol.

  • Tolerant of Various Buffer Conditions.

Disadvantages:

  • Requires Specific Reagents: Similar to HTRF, a specific phospho-antibody is required.

  • Potential for Compound Interference: Compounds that quench singlet oxygen can interfere with the assay.[8] Pyrazole-based compounds should be evaluated for this potential interference.

Experimental Protocol: AlphaScreen® Kinase Assay

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Kinase reaction buffer

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • Streptavidin-coated Donor beads

  • Protein A-coated Acceptor beads

  • Anti-phospho-specific antibody

  • AlphaScreen-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor.

  • Kinase Reaction:

    • In a microplate, add the diluted inhibitor or vehicle control.

    • Add the kinase and biotinylated substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature.

  • Detection:

    • Add a mixture of the anti-phospho-specific antibody and Acceptor beads.

    • Incubate to allow for binding.

    • Add the Streptavidin-coated Donor beads.

    • Incubate in the dark to allow for bead association.

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • Calculate the percent inhibition.

    • Determine the IC₅₀ value.

Microfluidic Mobility Shift Assays

Principle: This technology, often referred to as a Caliper assay, utilizes microfluidic chips to separate the phosphorylated and non-phosphorylated substrate based on their difference in charge. A fluorescently labeled peptide substrate is used. After the kinase reaction, the mixture is introduced into the microfluidic chip where an electric field is applied, causing the charged molecules to migrate. The more negatively charged phosphorylated product will migrate at a different velocity than the non-phosphorylated substrate. The amount of product and substrate are quantified by detecting their fluorescence.[30][31]

Advantages:

  • Direct Measurement of Substrate and Product: Ratiometric data provides high-quality results.[32]

  • Low Sample Consumption: Requires very small volumes of reagents.

  • Real-time Kinetics: Can be used to perform real-time kinetic measurements.[32]

Disadvantages:

  • Requires Specialized Instrumentation: A dedicated microfluidic-based instrument is necessary.

  • Throughput Can Be Lower: While automated, the serial processing of samples can be slower than plate-based homogeneous assays.

Experimental Protocol: Microfluidic Mobility Shift Assay

Materials:

  • Kinase of interest

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer

  • Pyrazole-based inhibitor stock solution (in DMSO)

  • Stop solution (e.g., containing EDTA)

  • Microfluidic mobility shift assay instrument and chips

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole-based inhibitor.

  • Kinase Reaction:

    • In a microplate, add the diluted inhibitor or vehicle control.

    • Add the kinase and fluorescently labeled substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Detection:

    • Place the microplate in the instrument.

    • The instrument will automatically sample each well and perform the microfluidic separation and detection.

  • Data Analysis:

    • The instrument software calculates the percent conversion of substrate to product.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Comparison of Key Assay Parameters

FeatureRadiometricADP-Glo™Kinase-Glo®HTRF®AlphaScreen®Microfluidic Mobility Shift
Principle ³³P incorporationADP detection (luminescence)ATP depletion (luminescence)TR-FRETLuminescent proximityElectrophoretic separation
Detection RadioactivityLuminescenceLuminescenceFluorescenceLuminescenceFluorescence
Throughput LowHighHighHighHighMedium-High
Universality HighHighHighMedium (requires specific antibody)Medium (requires specific antibody)Medium (requires suitable substrate)
Sensitivity Very HighHighHighHighVery HighHigh
Cost High (reagents & disposal)MediumMediumMedium-High (reagents)Medium-High (reagents)High (instrument)
Compound Interference LowPotential for luciferase inhibitorsPotential for luciferase inhibitorsLow (minimized by TR-FRET)Potential for singlet oxygen quenchersLow

Best Practices for Screening Pyrazole-Based Compounds

When working with pyrazole-based inhibitors, consider the following to ensure data integrity:

  • Solubility: Pyrazole-based compounds can sometimes have limited aqueous solubility. Ensure your compounds are fully dissolved in the assay buffer to avoid artificially low potency values. The use of DMSO as a co-solvent is common, but its final concentration should be kept low (typically ≤1%) and consistent across all wells.

  • Compound Interference: Before committing to a large-scale screen, it is prudent to perform counter-screens to identify any potential interference of your pyrazole compounds with the assay technology. For luminescence-based assays, this would involve testing the compounds against the luciferase enzyme in the absence of the kinase. For AlphaScreen®, testing for singlet oxygen quenching is advisable.

  • ATP Concentration: For ATP-competitive inhibitors, which many pyrazole-based compounds are, the measured IC₅₀ value is dependent on the ATP concentration in the assay.[33] It is best practice to perform the assay at an ATP concentration equal to the Kₘ of the kinase for ATP. This allows for a more accurate determination of the inhibitor's potency and facilitates the calculation of the Kᵢ value.[15]

  • IC₅₀ Determination: A 10-point dose-response curve is recommended for accurate IC₅₀ determination.[33]

  • Orthogonal Assays: To validate hits from a primary screen, it is highly recommended to confirm the activity using an orthogonal assay that utilizes a different detection technology. This helps to rule out false positives that may be due to assay-specific artifacts.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
High Well-to-Well Variability Inconsistent pipetting; Compound precipitation; Edge effects in microplatesUse calibrated pipettes; Ensure complete solubilization of compounds; Avoid using the outer wells of the plate or use a water-filled moat.
Low Signal-to-Background Insufficient enzyme activity; Suboptimal reagent concentrations; Incorrect buffer conditionsOptimize enzyme and substrate concentrations; Titrate detection reagents; Optimize pH, salt, and cofactor concentrations.
False Positives Compound interference with the detection system (e.g., luciferase inhibition, fluorescence quenching)Perform counter-screens to identify interfering compounds; Confirm hits with an orthogonal assay.
Inconsistent IC₅₀ Values Assay not in the linear range; Variable ATP concentration; Compound instabilityEnsure the reaction time is within the linear range; Maintain a consistent ATP concentration; Prepare fresh compound dilutions.

Visualizing the Workflow

General In Vitro Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Assay_Plate Combine Components in Microplate Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Buffer) Reagent_Prep->Assay_Plate Incubation Incubate at Optimal Temperature Assay_Plate->Incubation Stop_Reaction Stop Reaction & Add Detection Reagents Incubation->Stop_Reaction Read_Plate Read Plate (Luminometer, Fluorometer, etc.) Stop_Reaction->Read_Plate Data_Processing Calculate % Inhibition Read_Plate->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Comparison of Assay Principles

G cluster_radiometric Radiometric cluster_luminescence Luminescence cluster_trfret TR-FRET (HTRF) Rad_Start Kinase + Substrate + [33P]ATP Rad_End [33P]Phospho-Substrate Rad_Start->Rad_End Phosphorylation Rad_Detect Filter Binding & Scintillation Counting Rad_End->Rad_Detect Lum_Start Kinase + Substrate + ATP Lum_End ADP + Remaining ATP Lum_Start->Lum_End Phosphorylation Lum_Detect Luciferase Reaction (Measures ADP or ATP) Lum_End->Lum_Detect TRFRET_Start Kinase + Labeled Substrate + ATP TRFRET_End Labeled Phospho-Substrate TRFRET_Start->TRFRET_End Phosphorylation TRFRET_Detect Antibody Binding & FRET Signal TRFRET_End->TRFRET_Detect

Caption: A simplified comparison of different kinase assay principles.

Conclusion

The selection of an appropriate in vitro kinase assay is a critical step in the discovery and development of pyrazole-based inhibitors. While radiometric assays remain a valuable gold standard, the advent of homogeneous, non-radioactive technologies such as luminescence-based and fluorescence-based assays has revolutionized high-throughput screening. Each platform has its own set of advantages and potential pitfalls. By understanding the principles behind each assay and implementing best practices for compound handling and data analysis, researchers can confidently and efficiently identify and characterize novel pyrazole-based kinase inhibitors, accelerating the journey from bench to bedside.

References

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  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (2024). Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise separation of pyrazole isomers is a critical challenge. These structurally similar compounds, often arising from the same synthetic route, can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods are paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparison of chromatographic techniques for pyrazole isomer separation and a detailed framework for the cross-validation of these methods between laboratories, ensuring data integrity and regulatory compliance.

The Analytical Challenge: Distinguishing Pyrazole Isomers

The inherent difficulty in separating pyrazole isomers stems from their similar physicochemical properties. Regioisomers may only differ in the position of a substituent on the pyrazole ring, leading to subtle differences in polarity and volatility. Enantiomers, being non-superimposable mirror images, present an even greater challenge, requiring chiral recognition for their separation. The choice of analytical technique is therefore a critical decision, directly impacting the success of quantification and isolation.

A Comparative Analysis of Separation Techniques

The three primary chromatographic techniques employed for pyrazole isomer separation are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Each offers distinct advantages and is suited to different types of isomers and analytical goals.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of a broad range of compounds, including pyrazole isomers. Its adaptability is due to the variety of available stationary and mobile phases.

  • For Regioisomers: Reversed-phase HPLC, typically employing a C18 stationary phase, is a common starting point.[1][2] Separation is achieved by exploiting subtle differences in the hydrophobicity of the isomers. Mobile phases often consist of acetonitrile or methanol mixed with an aqueous buffer, sometimes with additives like trifluoroacetic acid to improve peak shape.[1][2]

  • For Enantiomers: Chiral HPLC is the gold standard for separating enantiomeric pairs.[3][4] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective.[1][3][4] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[3][4][5]

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds. For pyrazole isomers that meet these criteria, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Mechanism of Separation: Separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. The choice of stationary phase is critical for resolving isomers with close boiling points. Mid-polar phases, such as those containing phenyl-methylpolysiloxane, often provide a good balance of interactions for separating pyrazole regioisomers.

  • Detection: Mass spectrometry is a powerful detector for GC, providing not only quantification but also structural information through fragmentation patterns, which can aid in the unambiguous identification of isomers.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to both HPLC and GC, particularly for chiral separations. It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.

  • Advantages of SFC: SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and higher efficiency compared to HPLC.[6][7] The low viscosity and high diffusivity of supercritical fluids contribute to improved resolution and shorter run times.[6]

  • Chiral Separations: SFC is highly effective for chiral separations, often using the same polysaccharide-based CSPs as chiral HPLC.[7][8] The use of CO2 as the main mobile phase component, often with a small amount of an alcohol modifier, can lead to different selectivity compared to the liquid mobile phases used in HPLC.[7]

Comparative Performance Data (Illustrative Examples)

To provide a clearer understanding of the relative performance of these techniques, the following tables summarize illustrative experimental data for the separation of hypothetical pyrazole regioisomers and enantiomers.

Table 1: Illustrative Data for Regioisomer Separation

ParameterHPLC (Reversed-Phase)GC-MS
Column C18 (4.6 x 150 mm, 5 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water GradientHelium
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C80°C to 250°C Gradient
Detection UV at 254 nmMass Spectrometry (Scan Mode)
Retention Time (Isomer 1) 5.2 min10.5 min
Retention Time (Isomer 2) 5.8 min10.9 min
Resolution (Rs) 1.82.1
Analysis Time 10 min15 min

Table 2: Illustrative Data for Enantiomer Separation

ParameterChiral HPLCChiral SFC
Column Cellulose-based CSP (4.6 x 250 mm, 5 µm)Cellulose-based CSP (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane/Ethanol (90:10)CO2/Methanol (80:20)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25°C40°C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 8.3 min3.1 min
Retention Time (Enantiomer 2) 9.5 min3.7 min
Resolution (Rs) 2.52.8
Analysis Time 15 min5 min

The Imperative of Method Validation

Once a suitable analytical method has been developed, it must be rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for analytical method validation.[9][10][11][12]

Key Validation Parameters

According to ICH Q2(R2), the following parameters must be evaluated during method validation[9][10][11][12][13]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12][13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation: Ensuring Inter-Laboratory Consistency

When an analytical method is transferred from a developing laboratory to a receiving laboratory, a cross-validation study is essential to ensure that the method performs consistently in the new environment.[14][15] This process provides documented evidence that the receiving laboratory is qualified to run the procedure.[14][15]

Experimental Protocol for Inter-Laboratory Cross-Validation

The most common approach for cross-validation is comparative testing, where both the transferring and receiving laboratories analyze the same set of homogeneous samples.[14]

Step 1: Protocol Development

Before initiating the study, a detailed cross-validation protocol should be established and agreed upon by both laboratories. This protocol should include:

  • The scope and objectives of the cross-validation.

  • The specific analytical method to be cross-validated.

  • The validation parameters to be assessed (typically accuracy and precision).

  • The samples to be analyzed (e.g., quality control samples at low, medium, and high concentrations, and incurred study samples if available).

  • The number of replicates for each sample.

  • The acceptance criteria for the comparison of results between the two laboratories.

Step 2: Sample Analysis

  • Sample Preparation: A single, homogeneous batch of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) should be prepared by one laboratory. A portion of these samples is then shipped to the other laboratory under appropriate storage conditions.

  • Analysis: Both laboratories should analyze the QC samples in replicate (e.g., n=6) using the same analytical method. It is recommended that the analysis be performed by at least two different analysts in the receiving laboratory to assess intermediate precision.

  • Data Recording: All raw data, chromatograms, and calculations should be meticulously documented in both laboratories.

Step 3: Data Evaluation and Acceptance Criteria

The results from both laboratories are statistically compared. The acceptance criteria should be predefined in the protocol. A common approach is to calculate the percentage difference between the mean results obtained by the two laboratories for each QC level.

  • Accuracy: The percentage difference in the mean concentration between the two laboratories should not exceed a predefined limit, typically ±15%.

  • Precision: The coefficient of variation (CV) or relative standard deviation (RSD) for the replicate measurements at each QC level should be within an acceptable range, often ≤15%.

Table 3: Example Acceptance Criteria for Cross-Validation

ParameterAcceptance Criterion
Difference in Mean Concentration ≤ 15%
CV/RSD at Each Laboratory ≤ 15%

Visualizing the Workflow

Workflow for Analytical Method Selection and Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Transfer & Cross-Validation Define Analytical Goal Define Analytical Goal Select Technique Select Technique Define Analytical Goal->Select Technique Optimize Method Optimize Method Select Technique->Optimize Method Validate Specificity Validate Specificity Optimize Method->Validate Specificity Validate Linearity & Range Validate Linearity & Range Validate Specificity->Validate Linearity & Range Validate Accuracy & Precision Validate Accuracy & Precision Validate Linearity & Range->Validate Accuracy & Precision Validate Robustness Validate Robustness Validate Accuracy & Precision->Validate Robustness Develop Protocol Develop Protocol Validate Robustness->Develop Protocol Analyze Samples Analyze Samples Develop Protocol->Analyze Samples Compare Results Compare Results Analyze Samples->Compare Results Method Implemented Method Implemented Compare Results->Method Implemented

Caption: Workflow for analytical method development, validation, and transfer.

Decision Tree for Pyrazole Isomer Separation Technique Selection

Start Start Isomers? Isomers? Start->Isomers? Regioisomers Regioisomers Isomers?->Regioisomers Regioisomers Enantiomers Enantiomers Isomers?->Enantiomers Enantiomers Volatile & Thermally Stable? Volatile & Thermally Stable? Regioisomers->Volatile & Thermally Stable? High Throughput Needed? High Throughput Needed? Enantiomers->High Throughput Needed? GC-MS GC-MS Volatile & Thermally Stable?->GC-MS Yes HPLC HPLC Volatile & Thermally Stable?->HPLC No Chiral SFC Chiral SFC High Throughput Needed?->Chiral SFC Yes Chiral HPLC Chiral HPLC High Throughput Needed?->Chiral HPLC No

Caption: Decision tree for selecting a separation technique for pyrazole isomers.

Conclusion

The successful separation and quantification of pyrazole isomers are underpinned by the judicious selection of an analytical technique and its rigorous validation. While HPLC, GC, and SFC each offer unique advantages, the optimal choice depends on the specific characteristics of the isomers and the analytical objectives. Adherence to the principles of method validation outlined in ICH Q2(R2) is non-negotiable for ensuring the reliability of analytical data. Furthermore, a well-executed cross-validation study is the cornerstone of a successful method transfer, guaranteeing data consistency across different laboratories and supporting the integrity of drug development programs. This comprehensive approach, grounded in scientific principles and regulatory expectations, is essential for navigating the complexities of pyrazole isomer analysis and ultimately, for bringing safe and effective medicines to patients.

References

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

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  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Cloop. Available at: [Link]

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  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Structures of the polysaccharide-based chiral stationary phases used in this study. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Ethyl 3-ethyl-1H-pyrazole-4-carboxylate and its analogs represent a promising class of compounds for further investigation. This guide provides a comprehensive, in-depth technical comparison of these analogs through molecular docking, a powerful computational technique that predicts the binding orientation and affinity of a small molecule to a target protein.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple procedural outline to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow. We will explore the comparative docking of a series of this compound analogs against three therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

The Rationale: Selecting Targets for Pyrazole Analogs

The choice of protein targets is a critical first step in any drug discovery campaign. For pyrazole derivatives, a wealth of literature points towards their efficacy in modulating inflammation and cancer pathways.[1][2]

  • Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) often target COX-2. Given the anti-inflammatory potential of many pyrazole-containing compounds, COX-2 is a logical primary target to explore.[3][4] For our study, we will utilize the crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2).[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor tyrosine kinase plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibiting VEGFR-2 is a validated strategy in oncology. The demonstrated anticancer potential of pyrazole derivatives makes VEGFR-2 an attractive target.[5][6] We will use the crystal structure of the VEGFR-2 kinase domain (PDB ID: 2QU5) for our docking studies.[5][7]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is involved in cellular responses to stress and plays a significant role in inflammatory diseases and cancer. The diverse biological activities of pyrazoles suggest potential interactions with key signaling kinases like p38 MAPK. We will employ the crystal structure of p38 alpha MAP kinase in complex with a docking peptide (PDB ID: 4KA3).[8]

The Analogs: A Focused Library for Structure-Activity Relationship (SAR) Insights

For this guide, we will consider this compound as our parent scaffold (Analog A). To explore the structure-activity relationship, we will introduce targeted modifications at the N1 position of the pyrazole ring and on the ethyl group at the C3 position, creating a focused library of hypothetical analogs. This approach allows for a systematic evaluation of how different functional groups influence binding affinity and interactions with the selected targets.

  • Analog A (Parent Scaffold): this compound

  • Analog B: Ethyl 1,3-diethyl-1H-pyrazole-4-carboxylate (N1-ethyl substitution)

  • Analog C: Ethyl 3-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (N1-phenyl substitution)

  • Analog D: Ethyl 3-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate (C3-ethyl hydroxylation)

  • Analog E: Ethyl 3-ethyl-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (N1-para-fluorophenyl substitution)

Experimental Protocol: A Step-by-Step Guide to a Self-Validating Docking Workflow

Molecular docking is a multi-step process that requires careful preparation and validation to yield meaningful results.[9][10] We will utilize AutoDock Vina, a widely used and validated open-source docking program, for this study.

Ligand Preparation

The initial step involves generating 3D structures of our analogs and preparing them for docking.

  • 2D Structure Generation: Draw the chemical structures of Analogs A-E using a chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformations. It is crucial to perform energy minimization on these 3D structures to obtain low-energy, stable conformations. This can be done using software like Avogadro or the energy minimization modules within molecular modeling suites.[11]

  • File Format Conversion and PDBQT Preparation:

    • Save the energy-minimized structures in a standard format like .mol2 or .pdb.

    • Use AutoDockTools (ADT) to prepare the ligands for AutoDock Vina. This involves:

      • Assigning Gasteiger charges, which are crucial for calculating electrostatic interactions.

      • Merging non-polar hydrogens to reduce computational complexity.

      • Defining the rotatable bonds (torsions) to allow for ligand flexibility during docking.[12][13]

      • Saving the final ligand structures in the .pdbqt format.

Protein Preparation

The target protein structures obtained from the Protein Data Bank (PDB) require preparation to make them suitable for docking.[14]

  • PDB Structure Retrieval: Download the crystal structures of our target proteins: 1CX2 (COX-2), 2QU5 (VEGFR-2), and 4KA3 (p38 MAPK) from the RCSB PDB database.

  • Protein Cleaning: The raw PDB files often contain non-essential molecules like water, co-factors, and other heteroatoms that may interfere with the docking process. These should be removed using a molecular visualization tool like PyMOL or UCSF Chimera.[14][15] For this study, we will retain the protein chains relevant to the binding site.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure, as these are critical for forming hydrogen bonds. Assign Kollman charges to the protein atoms.[16] This is typically done using AutoDockTools.

  • PDBQT File Generation: Save the prepared protein structure in the .pdbqt format. This file now contains the necessary charge and atom type information for AutoGrid and AutoDock Vina.

Grid Box Generation

The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for favorable ligand poses.

  • Binding Site Identification: The binding site can be identified from the co-crystallized ligand in the PDB structure or through literature analysis.

  • Grid Box Definition: Using AutoDockTools, define a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to accommodate the ligands and allow for their free rotation and translation, but not excessively large to avoid unnecessary computational time.

Molecular Docking with AutoDock Vina

With the prepared ligands, proteins, and defined grid boxes, we can now perform the molecular docking.

  • Configuration File: Create a configuration file (conf.txt) for each docking run. This file specifies the paths to the protein and ligand .pdbqt files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Validation of the Docking Protocol

To ensure the reliability of our docking protocol, a validation step is essential.[17][18]

  • Redocking of Co-crystallized Ligand: For each protein target that has a co-crystallized ligand (e.g., SC-558 in 1CX2), extract the ligand, prepare it as described in section 3.1, and dock it back into its own binding site using the same protocol.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[19]

Visualization and Analysis of Docking Results

  • Visualization of Binding Poses: Use molecular graphics software like PyMOL, UCSF Chimera, or Discovery Studio to visualize the docked poses of the ligands within the protein binding sites.[22] This allows for a qualitative assessment of the binding mode.

  • Analysis of Binding Affinity: The binding affinity score, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[23]

  • Identification of Key Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as:

    • Hydrogen Bonds: These are critical for specificity and affinity. Identify the amino acid residues involved in hydrogen bonding with the ligand.[24]

    • Hydrophobic Interactions: These interactions contribute significantly to the overall binding energy.[24]

    • Pi-Pi Stacking and Cation-Pi Interactions: These can be important for ligands containing aromatic rings.

  • Comparative Analysis: Compare the docking scores and interaction patterns across the different analogs and target proteins to elucidate structure-activity relationships.

Comparative Data Analysis

The following tables summarize the hypothetical docking results for our series of this compound analogs against the selected protein targets.

Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)

AnalogCOX-2 (1CX2)VEGFR-2 (2QU5)p38 MAPK (4KA3)
A -7.2-6.8-6.5
B -7.5-7.1-6.9
C -8.3-8.1-7.8
D -7.8-7.4-7.1
E -8.6-8.4-8.0

Table 2: Key Interacting Residues and Hydrogen Bond Analysis

AnalogTargetKey Interacting ResiduesH-Bonds (Ligand Atom - Residue Atom)
C COX-2Tyr385, Ser530, Arg120Carbonyl O - Tyr385 OH, Pyrazole N - Arg120 NH2
E COX-2Tyr385, Ser530, Arg120, Phe518Carbonyl O - Tyr385 OH, Pyrazole N - Arg120 NH2, Phenyl F - Phe518 backbone NH
C VEGFR-2Cys919, Asp1046, Glu885Carbonyl O - Cys919 backbone NH, Pyrazole N - Asp1046 side chain OD1
E VEGFR-2Cys919, Asp1046, Glu885, Leu840Carbonyl O - Cys919 backbone NH, Pyrazole N - Asp1046 side chain OD1, Phenyl F - Leu840 side chain
C p38 MAPKMet109, Gly110, Lys53Carbonyl O - Met109 backbone NH, Pyrazole N - Lys53 side chain NZ
E p38 MAPKMet109, Gly110, Lys53, Leu167Carbonyl O - Met109 backbone NH, Pyrazole N - Lys53 side chain NZ, Phenyl F - Leu167 side chain

Visualizing the Workflow and Pathways

The following diagrams illustrate the experimental workflow and the logical relationships in our comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Molecular Docking (AutoDock Vina) Molecular Docking (AutoDock Vina) Grid Box Generation->Molecular Docking (AutoDock Vina) Protocol Validation Protocol Validation Molecular Docking (AutoDock Vina)->Protocol Validation Results Visualization Results Visualization Protocol Validation->Results Visualization Comparative Data Analysis Comparative Data Analysis Results Visualization->Comparative Data Analysis SAR Insights SAR Insights Comparative Data Analysis->SAR Insights

Caption: The overall workflow for the comparative molecular docking study.

sar_logic cluster_analogs Analogs cluster_observations Observations cluster_conclusion Conclusion A Analog A (Parent) Scores Improved Docking Scores (A < C < E) A->Scores C Analog C (N1-Phenyl) C->Scores Interactions Additional Interactions (Pi-Pi, Halogen) C->Interactions E Analog E (N1-p-F-Phenyl) E->Scores E->Interactions SAR SAR Conclusion: Aromatic substitution at N1 enhances binding affinity. Scores->SAR Interactions->SAR

Caption: Logical flow for deriving Structure-Activity Relationship (SAR) insights.

Discussion and Future Perspectives

The hypothetical results presented in this guide suggest that modifications to the this compound scaffold can significantly influence its binding affinity for COX-2, VEGFR-2, and p38 MAPK. The introduction of an aromatic ring at the N1 position (Analogs C and E) appears to be beneficial, likely due to the formation of additional hydrophobic and pi-stacking interactions within the binding pockets. The para-fluoro substitution in Analog E further enhances the binding affinity, potentially through favorable halogen bonding or altered electronic properties. The hydroxylation of the C3-ethyl group (Analog D) also shows a modest improvement in binding, possibly by forming an additional hydrogen bond.

These in silico findings provide a strong foundation for the rational design and synthesis of novel pyrazole-based inhibitors. The next logical steps would involve synthesizing these analogs and evaluating their biological activity in vitro to validate the computational predictions. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the ligand-protein complexes over time.

By integrating computational and experimental approaches, we can accelerate the discovery and optimization of new therapeutic agents based on the versatile pyrazole scaffold. This guide provides a robust framework for conducting comparative docking studies, ensuring scientific integrity and generating actionable insights for drug discovery projects.

References

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  • Nagesh, H. N., S., P., & K., S. (n.d.). Molecular docking analysis of COX-2 for potential inhibitors. PMC. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Safely Handling Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-ethyl-1H-pyrazole-4-carboxylate. As pyrazole derivatives are a cornerstone in medicinal chemistry, possessing a wide range of biological activities, a deep understanding of safe handling practices is paramount to ensuring laboratory safety and data integrity.[1][2][3] This document moves beyond a simple checklist, offering a procedural framework grounded in scientific causality to build confidence and expertise in your laboratory operations.

Hazard Identification and Risk Assessment

This compound, like many heterocyclic compounds, requires careful handling. While a specific Safety Data Sheet (SDS) for this exact molecule was not available, data from structurally similar pyrazole carboxylates, such as Ethyl 1H-pyrazole-4-carboxylate and Ethyl 5-ethyl-1H-pyrazole-3-carboxylate, provide a strong basis for hazard assessment.[4][5][6] The anticipated GHS classifications are summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

This table is based on aggregated GHS information for closely related pyrazole carboxylate analogs.[4][5][6][7]

The primary risks associated with this compound are exposure to the solid powder through inhalation, which can irritate the respiratory system, and direct contact with the skin and eyes, causing significant irritation.[5][6]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static requirement but a dynamic process that adapts to the specific experimental context. The fundamental principle is to create a barrier between you and the potential hazard. Administrative and engineering controls, such as fume hoods, should always be the first line of defense.[8]

Eye and Face Protection
  • Causality: The compound is classified as a serious eye irritant.[5][6] Any airborne dust or splash from a solution can cause significant damage.

  • Standard Operation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work.

  • High-Risk Operations: When handling larger quantities (>1 liter of solution) or performing tasks with a higher risk of splashing (e.g., vigorous mixing, quenching a reaction), chemical splash goggles are required.[9] For significant splash or explosion risks, a face shield must be worn over safety glasses or goggles.[8][9]

Hand Protection
  • Causality: The compound is a skin irritant.[5][6] Gloves prevent direct contact and absorption.

  • Protocol: Disposable nitrile gloves are standard for providing protection against incidental contact.[8] Always inspect gloves for tears or holes before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Do not reuse disposable gloves.

Body Protection
  • Causality: Protects skin on the arms and body from contact with dust or splashes and prevents contamination of personal clothing.

  • Protocol: A long-sleeved laboratory coat is mandatory. For operations with a higher risk of splashes or when handling larger quantities, a chemically resistant apron over the lab coat is recommended. Clothing worn underneath should cover the legs; open-toed shoes are never permitted in a laboratory setting.[9]

Respiratory Protection
  • Causality: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[5][6]

  • Protocol: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10] If such engineering controls are not feasible or during a large spill cleanup, respiratory protection is required. This may include an N95 dust mask for nuisance dust or a fitted respirator for more significant exposure risks.[11][12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE for handling this compound.

PPE_Selection cluster_0 Start: Task Assessment cluster_1 Engineering Controls cluster_2 Scale and Risk cluster_3 PPE Level Start What is the task? FumeHood Is the task performed in a fume hood or ventilated enclosure? Start->FumeHood Scale Handling solid or small volume (<1L)? FumeHood->Scale Yes Respirator Add: N95 Respirator FumeHood->Respirator No BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat Scale->BasePPE Yes Goggles Upgrade to: Chemical Splash Goggles Scale->Goggles No (Volume >1L) SplashRisk High splash potential? SplashRisk->BasePPE No, continue FullFace Add: Face Shield over Goggles SplashRisk->FullFace Yes BasePPE->SplashRisk Goggles->SplashRisk Respirator->Scale Spill_Response cluster_start Initial Event cluster_assess Assessment cluster_major Major Spill Protocol cluster_minor Minor Spill Protocol Spill Spill Occurs Assess Is the spill large, outside containment, or are you untrained? Spill->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Yes MinorPPE Don Appropriate PPE (Gloves, Goggles, N95) Assess->MinorPPE No Alert Alert Colleagues & Supervisor Evacuate->Alert CallEHS Call 911 or Institutional EHS Alert->CallEHS Secure Secure the Area (Close Doors, Post Warning Signs) CallEHS->Secure Contain Cover with Wet Absorbent to Prevent Dust MinorPPE->Contain Clean Clean from Outside-In Contain->Clean Dispose Dispose of Waste Properly Clean->Dispose Decon Decontaminate Surface Dispose->Decon

Caption: Decision workflow for responding to a chemical spill.

First Aid for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [5][6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6][13]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [5][6]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention. [5][13]

References

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  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

  • Texas A&M Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]

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  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]

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